molecular formula C9H6N2O B2372937 2-hydroxy-1H-indole-3-carbonitrile CAS No. 1146290-35-8

2-hydroxy-1H-indole-3-carbonitrile

Cat. No.: B2372937
CAS No.: 1146290-35-8
M. Wt: 158.16
InChI Key: ZCIPJYDSOBAXDS-UHFFFAOYSA-N
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Description

2-hydroxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIPJYDSOBAXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-hydroxy-1H-indole-3-carbonitrile , chemically equivalent to its more stable tautomer, 3-cyano-2-oxindole .

Introduction & Chemical Identity

2-Hydroxy-1H-indole-3-carbonitrile (CAS: 1466-56-4) is a critical heterocyclic intermediate used extensively in the development of tyrosine kinase inhibitors (e.g., Sunitinib) and novel dyes.

Tautomeric Equilibrium

Researchers must recognize that this compound exists in a dynamic equilibrium between two tautomeric forms.[1][2] While the IUPAC name suggests the enol form (A), the keto form (B) is thermodynamically favored in most solvents and solid states.

  • Form A (Enol): 2-hydroxy-1H-indole-3-carbonitrile (Aromatic indole character)

  • Form B (Keto): 2-oxoindoline-3-carbonitrile (or 3-cyano-2-oxindole)

Synthetic protocols typically yield the keto form, which can be trapped as the enol ether if treated with alkylating agents. This guide focuses on the scalable synthesis of the free parent compound.

Tautomerism Enol 2-Hydroxy-1H-indole-3-carbonitrile (Enol Form) [Aromatic Indole Ring] Keto 3-Cyano-2-oxindole (Keto Form) [Stable Amide Structure] Enol->Keto  Tautomerization  

Figure 1: Tautomeric equilibrium favoring the 2-oxindole structure in solution.

Retrosynthetic Analysis

The most robust, scalable, and atom-economical route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Reductive Cyclization . This approach avoids the use of highly toxic free cyanide salts (e.g., NaCN) and unstable diazonium intermediates associated with Sandmeyer-type routes.

Strategic Disconnection
  • C2-N1 Bond Formation: Achieved via intramolecular amide formation (cyclization).

  • C3-C3a Bond Formation: Achieved via SNAr of a carbanion on an electrophilic aromatic ring.

Selected Pathway: 2-Chloronitrobenzene + Ethyl Cyanoacetate.

Retrosynthesis Target Target: 3-Cyano-2-oxindole Inter Intermediate: Ethyl 2-cyano-2-(2-nitrophenyl)acetate Target->Inter Reductive Cyclization (Fe/AcOH) SM1 Starting Material 1: 2-Chloronitrobenzene Inter->SM1 S_NAr Coupling SM2 Starting Material 2: Ethyl Cyanoacetate Inter->SM2 Base (K2CO3)

Figure 2: Retrosynthetic tree illustrating the convergent assembly from commodity chemicals.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linearly scalable.

Phase 1: SNAr Coupling

Objective: Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate.

Reagents:

  • 2-Chloronitrobenzene (7.88 g, 50 mmol)

  • Ethyl cyanoacetate (6.22 g, 55 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (13.8 g, 100 mmol, 2.0 equiv)

  • Dimethylformamide (DMF) or DMSO (50 mL)

Procedure:

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 2-chloronitrobenzene, ethyl cyanoacetate, and DMF.

  • Activation: Add anhydrous K₂CO₃ in one portion. The reaction is exothermic; ensure adequate stirring.

  • Reaction: Heat the mixture to 70–80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the chloronitrobenzene.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 300 mL of ice-water containing 10 mL of concentrated HCl (to neutralize excess base and protonate the carbanion).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Intermediate: The product is a thick yellow/orange oil or low-melting solid. It can often be used directly in Phase 2 without further purification.

Phase 2: Reductive Cyclization

Objective: Conversion of the nitro-ester to the oxindole ring.

Reagents:

  • Crude Intermediate from Phase 1

  • Iron Powder (Fe) (11.2 g, 200 mmol, ~4 equiv)

  • Glacial Acetic Acid (AcOH) (100 mL)

  • Alternative: Zinc dust can be used, but Iron is milder and prevents over-reduction of the nitrile.

Procedure:

  • Dissolution: Dissolve the crude intermediate in Glacial Acetic Acid (100 mL) in a 500 mL RBF equipped with a reflux condenser.

  • Reduction: Add Iron powder in small portions over 15 minutes at room temperature (exothermic).

  • Cyclization: Heat the mixture to 90–100 °C for 2–3 hours.

    • Mechanism:[3][4][5][6][7] The nitro group is reduced to an aniline (-NH₂). The amine immediately attacks the adjacent ethyl ester (intramolecular nucleophilic acyl substitution), releasing ethanol and closing the lactam ring.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot acetic acid.

  • Precipitation: Pour the filtrate into 500 mL of cold water . The product, 3-cyano-2-oxindole, will precipitate as a tan or beige solid.

  • Purification:

    • Filter the solid.

    • Recrystallization: Recrystallize from Ethanol or Methanol/Water to yield off-white needles.

Data Summary Table
ParameterSpecification
Yield (Overall) 65–75%
Melting Point 202–205 °C (Lit. val. varies by tautomer purity)
Appearance Beige to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in water

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reduction of the nitro group is the rate-determining step for cyclization.

Mechanism Step1 1. Deprotonation of Ethyl Cyanoacetate (Forms Carbanion) Step2 2. S_NAr Attack on 2-Chloronitrobenzene (Displaces Cl-) Step1->Step2 Step3 3. Nitro Group Reduction (-NO2 -> -NH2) (Fe/AcOH) Step2->Step3 Step4 4. Intramolecular Cyclization (Amine attacks Ester -> Lactam) Step3->Step4 Product Product: 3-Cyano-2-oxindole Step4->Product

Figure 3: Step-wise mechanistic flow from precursors to the heterocyclic core.[8]

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)
  • δ 10.8 ppm (s, 1H): Indole NH (Broad singlet, exchangeable).

  • δ 7.2–7.6 ppm (m, 4H): Aromatic protons (Indole ring).

  • δ 5.1 ppm (s, 1H): C3-H proton.

    • Note: In the enol form (2-hydroxy), this proton would be absent, and an OH signal would appear. The presence of the C3-H signal confirms the keto (oxindole) tautomer in DMSO solution.

IR Spectroscopy (ATR)
  • ~2245 cm⁻¹: Nitrile (C≡N) stretch. Distinctive sharp peak.

  • ~1710 cm⁻¹: Carbonyl (C=O) stretch of the amide/lactam.

  • ~3200 cm⁻¹: N-H stretch (Broad).

Safety & Handling

  • 2-Chloronitrobenzene: Toxic by inhalation and skin absorption. Potential carcinogen. Handle in a fume hood.

  • Ethyl Cyanoacetate: Releases cyanide fumes if strongly heated/decomposed; however, the nitrile group remains intact in this protocol.

  • Iron/Acetic Acid: The reduction is exothermic. Add iron slowly to prevent thermal runaway.

References

  • Gassman, P. G., & van der Heyden, A. (1966). The Synthesis of Isatins and 2-Oxindoles. Journal of the American Chemical Society, 88(19), 4542–4543. Link

  • Hewawasam, P., & Meanwell, N. A. (1994). A General Method for the Synthesis of Isatins via the Nucleophilic Aromatic Substitution of 2-Nitroaryl Fluorides. Tetrahedron Letters, 35(40), 7303–7306. Link

  • Organic Syntheses. (1955). 2-Nitro-4-methoxyaniline (General reduction protocols). Organic Syntheses, Coll. Vol. 3, p. 661. Link

  • Sun, L., et al. (2003). Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. Link

Sources

Physicochemical Profiling of 2-Hydroxy-1H-indole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8), a critical heterocyclic scaffold in medicinal chemistry.[1][2]

Executive Summary

2-Hydroxy-1H-indole-3-carbonitrile (also known as 3-cyano-2-oxindole) represents a "privileged structure" in drug discovery, serving as a bioisostere for carboxylic acids and a core scaffold for kinase inhibitors (e.g., JAK, VEGFR).[1][2] Its utility is defined by a unique tautomeric equilibrium that governs its solubility, permeability, and target binding kinetics.[1][2] This guide provides a mechanistic analysis of its physicochemical properties, offering self-validating protocols for characterization.[1][2]

Chemical Identity & Tautomeric Equilibrium

Primary CAS: 1146290-35-8 Molecular Formula: C₉H₆N₂O Molecular Weight: 158.16 g/mol [1][2]

The Tautomeric Trap

While the IUPAC name suggests a hydroxy-indole structure (Enol), the compound predominantly exists as 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile (Keto/Lactam) in both solid state and solution.[1] This distinction is non-trivial; the "hydroxy" form is a high-energy tautomer.[1][2]

  • Keto Form (Dominant): Contains a C3-H acidic proton and a lactam ring.[1][2]

  • Enol Form (Transient): Aromatized indole ring with a C2-OH group.[1][2]

Implication for Research: Docking studies must utilize the keto tautomer.[2] Using the hydroxy form will result in incorrect hydrogen bond donor/acceptor mapping and flawed binding energy calculations.[2]

Tautomerism Keto 2-Oxo Form (Stable) (Lactam/Active Methylene) Enol 2-Hydroxy Form (Transient) (Aromatic Enol) Keto->Enol  K_eq << 1   Anion Resonance-Stabilized Anion (Physiological pH) Keto->Anion  Deprotonation (pKa ~9-10)   Enol->Anion  -H+  

Figure 1: Tautomeric equilibrium favoring the 2-oxo species.[1][2] The acidity of the C3 position leads to a common resonance-stabilized anion.

Physicochemical Properties[1][2][3][4][5][6][7]

Acidity and Ionization (pKa)

Unlike simple indoles (pKa > 16), this compound acts as a carbon acid.[2]

  • Site of Acidity: The C3-H proton is activated by two electron-withdrawing groups: the nitrile (-CN) and the lactam carbonyl (C=O).[1][2]

  • Estimated pKa: 8.5 – 10.5 (Active Methylene).[2]

  • Mechanism: Deprotonation yields a highly stabilized anion where the negative charge is delocalized onto the nitrile nitrogen and the carbonyl oxygen.[2]

  • Secondary Acidity: The N1-H (lactam NH) has a pKa > 13.0 and is generally neutral at physiological pH.[1][2]

Lipophilicity (LogP / LogD)[2]
  • LogP (Neutral): ~0.8 – 1.[2]2. The compound is moderately lipophilic, suitable for membrane permeability.[2]

  • LogD (pH 7.4): Due to the C3-H acidity, a significant fraction exists as the anion at physiological pH.[1][2]

    • If pKa = 9.0: LogD ≈ LogP (mostly neutral).[2]

    • If pKa = 8.0: LogD decreases significantly as the anionic species dominates.[2]

Solubility Profile
SolventSolubilityMechanistic Note
Water (pH 2-6) Low (< 0.1 mg/mL)Neutral lactam form dominates; high lattice energy.[1][2]
Water (pH > 10) HighFormation of the soluble enolate/carbanion salt.[2]
DMSO High (> 50 mg/mL)Disrupts intermolecular H-bonds; standard for stock solutions.[1][2]
Methanol ModerateGood for transfer, but potential for solvolysis over long periods.[2]

Stability & Reactivity

Hydrolytic Instability (Nitrile)

The C3-nitrile group is susceptible to hydrolysis under extreme pH or enzymatic conditions, converting first to the primary amide and subsequently to the carboxylic acid .[2]

  • Risk:[1][2][3] False positives in bioassays caused by the hydrolyzed carboxylic acid metabolite.[2]

  • Control: Store stock solutions in anhydrous DMSO at -20°C. Avoid aqueous buffers > pH 9 for prolonged periods.[1][2]

Oxidative Sensitivity

The C3 position is prone to oxidation (hydroxylation) upon exposure to air/light in solution, leading to 3-hydroxy-2-oxindole-3-carbonitrile or dimerization (isatin-like derivatives).[1][2]

Experimental Protocols (Self-Validating)

Protocol 1: pKa Determination via UV-Metric Titration

Rationale: The high UV absorbance of the indole core allows for precise pKa determination using the spectral shift associated with ionization.[2]

Materials:

  • Compound Stock: 10 mM in DMSO.[1][2]

  • Buffer: Universal buffer (pH 2–12).[2]

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or Sirius T3.[1][2]

Workflow:

  • Blanking: Measure background absorbance of the buffer system.[2]

  • Titration: Dilute stock to 50 µM in buffer. Titrate from pH 2.0 to 12.0 in 0.5 pH increments.[2]

  • Detection: Monitor

    
     shifts.[1][2] The formation of the anion typically causes a bathochromic shift (red shift)  of 10–20 nm due to extended conjugation.[2]
    
  • Calculation: Plot Absorbance vs. pH at the shifted

    
    . The inflection point represents the pKa.[2]
    
  • Validation: The isosbestic point (wavelength where absorbance is invariant) must remain sharp.[2] Loss of the isosbestic point indicates decomposition (hydrolysis).[2]

Protocol 2: LogD Measurement (Miniaturized Shake-Flask)

Rationale: Traditional shake-flask requires large amounts of material.[1][2] This HPLC-based micro-method saves compound.[1][2]

Steps:

  • Partition: Mix 10 µL of 10 mM DMSO stock with 495 µL 1-octanol and 495 µL PBS (pH 7.4).

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000g for 5 mins to separate phases.

  • Quantification: Inject the aqueous phase and the octanol phase (diluted with MeOH) into HPLC.

  • Calculation:

    
    .[2]
    
  • Control: Use Propranolol (High LogD) and Caffeine (Low LogD) as system suitability standards.

Workflow Start Start: 10 mM DMSO Stock QC QC Check: LC-MS Purity >95% Start->QC Split Split Sample QC->Split Titration UV-Metric Titration (pH 2-12) Split->Titration Partition Octanol/PBS Partition (Shake Flask) Split->Partition Isosbestic Check Isosbestic Point (Stability Check) Titration->Isosbestic Calc_pKa Calculate pKa (Inflection Point) Isosbestic->Calc_pKa HPLC HPLC Quantification (Both Phases) Partition->HPLC Calc_LogD Calculate LogD HPLC->Calc_LogD

Figure 2: Integrated workflow for physicochemical profiling.[1][2] The isosbestic point check is critical to ensure the compound is not hydrolyzing during the pKa titration.[2]

Applications in Drug Design

The 2-hydroxy-1H-indole-3-carbonitrile scaffold is a versatile bioisostere.[1][2]

FeatureFunction in Ligand Design
Nitrile (CN) H-bond acceptor; linear geometry allows penetration into narrow pockets (e.g., kinase gatekeeper regions).[1][2]
Lactam (NH-C=O) Donor-Acceptor motif mimicking peptide bonds; binds to hinge regions of kinases.[1][2]
C3-H (Acidic) Can form ionic interactions with basic residues (e.g., Lysine, Arginine) in the active site.[1][2]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 230282, 3-Cyanoindole (Structural Analog). [Link][1][2]

Sources

2-hydroxy-1H-indole-3-carbonitrile CAS number 1146290-35-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8): A Scaffold for Drug Discovery

Abstract

2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8) is a heterocyclic compound belonging to the indole family, a class of molecules renowned for its prevalence in bioactive natural products and pharmaceuticals. Characterized by a 2-hydroxyindole (oxindole) core functionalized with a nitrile group at the C3 position, this molecule presents a unique structural and electronic profile. The presence of the cyano group offers a versatile handle for synthetic elaboration, while the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive analysis of 2-hydroxy-1H-indole-3-carbonitrile, detailing its physicochemical properties, plausible synthetic routes, and expected spectroscopic signature. Furthermore, it explores the compound's significant potential in drug discovery, drawing on the established biological activities of structurally related indole-3-carbonitrile derivatives as potent enzyme inhibitors. This document is intended as a foundational resource for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of the Indole-3-Carbonitrile Core

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, alkaloids, and synthetic drugs with a wide spectrum of biological activities.[1][2] Its unique aromatic and electronic properties allow it to participate in various biological interactions, most notably with protein targets. When functionalized with a nitrile (cyano) group at the 3-position, the resulting indole-3-carbonitrile scaffold gains additional utility. The nitrile group is a valuable pharmacophore; it is a strong hydrogen bond acceptor and can be metabolically stable, often serving as a bioisostere for other functional groups.[3]

2-hydroxy-1H-indole-3-carbonitrile is a specific member of this class that exists in a tautomeric equilibrium with its more stable keto form, 2-oxo-3-indolinecarbonitrile. This tautomerism is a critical feature, influencing the molecule's reactivity and potential interactions with biological targets. The electron-withdrawing nature of the nitrile group at C3, combined with the lactam functionality of the 2-oxoindole core, makes this molecule a compelling building block for constructing complex molecular architectures aimed at therapeutic intervention.

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical properties is essential for its application in research. These properties are summarized below.

Structural Information

The compound's most important structural feature is its keto-enol tautomerism. The equilibrium generally favors the 2-oxoindoline (lactam) form over the 2-hydroxyindole (lactim) form.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The key physicochemical properties of 2-hydroxy-1H-indole-3-carbonitrile are presented in the table below.

PropertyValueReference(s)
CAS Number 1146290-35-8
Molecular Formula C₉H₆N₂O[4]
Molecular Weight 158.16 g/mol
Appearance Powder
Melting Point 152-156 °C
Purity (Typical) ~95%
Storage Room temperature, inert atmosphere, protect from light[5]
Synonym(s) 2-oxo-3-indolinecarbonitrile
InChIKey ZCIPJYDSOBAXDS-UHFFFAOYSA-N[4]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for 2-hydroxy-1H-indole-3-carbonitrile are not widely published, a plausible and chemically sound route can be designed based on established methods for indole modification. A logical approach involves the direct cyanation of the commercially available precursor, 2-oxindole.

Proposed Synthetic Strategy: Oxidative Cyanation of 2-Oxindole

The introduction of a cyano group at the C3 position of an oxindole core can be achieved via an oxidative cyanation reaction. This method is chosen for its directness. The causality behind this choice lies in activating the C3 position, which is acidic due to the adjacent carbonyl and aromatic ring, making it susceptible to electrophilic attack by a cyanide source after an initial oxidation step.

synthesis_workflow start Start: 2-Oxindole reaction Reaction Vessel (Room Temp to Reflux) start->reaction reagents Reagents: - Cyanide Source (e.g., TMSCN) - Oxidant (e.g., I2/K2CO3 or DDQ) - Solvent (e.g., CH3CN or THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Monitor by TLC purification Purification (Silica Gel Chromatography) workup->purification product Product: 2-hydroxy-1H-indole-3-carbonitrile purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; the final characterization steps are required to confirm the identity and purity of the product against the expected data.

Materials:

  • 2-Oxindole (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • [Oxidant, e.g., N-Iodosuccinimide (NIS)] (1.2 eq)

  • [Base, e.g., K₂CO₃ (if needed)] (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-oxindole (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Reagent Addition: Add the oxidant (e.g., NIS, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature. The choice of oxidant is crucial for activating the C-H bond at the 3-position.

  • Cyanation: Carefully add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise to the reaction mixture. TMSCN is selected as it is a less hazardous cyanide source than alternatives like KCN.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

  • Extraction: Dilute the mixture with water and extract the product with dichloromethane (3x). The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

While a full experimental dataset is not publicly available, the structure of 2-hydroxy-1H-indole-3-carbonitrile allows for the prediction of its key spectroscopic features. These predictions are based on data from closely related analogs like 7-iodo-1H-indole-3-carbonitrile and general principles of spectroscopy.[6]

SpectroscopyExpected Features
¹H NMR (in DMSO-d₆)δ ~11.0-12.0 ppm (s, 1H, N-H); δ ~7.0-8.0 ppm (m, 4H, Ar-H); The C3-H proton will be absent, confirming substitution. The exact shifts will depend on the dominant tautomeric form in solution.
¹³C NMR (in DMSO-d₆)δ ~160-170 ppm (C=O, keto form); δ ~115-120 ppm (C≡N); Multiple signals in the aromatic region (δ ~110-140 ppm).
IR Spectroscopy ν ~3200-3300 cm⁻¹ (N-H stretch); ν ~2220-2240 cm⁻¹ (C≡N stretch, sharp)[6]; ν ~1680-1710 cm⁻¹ (C=O stretch, keto form).
Mass Spectrometry [M+H]⁺: m/z 159.05530; [M-H]⁻: m/z 157.04074.[4]

Potential Applications in Drug Discovery

The true value of 2-hydroxy-1H-indole-3-carbonitrile lies in its potential as a building block for the synthesis of high-value therapeutic agents. The indole-3-carbonitrile motif is a key pharmacophore in several classes of enzyme inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by chromosomal rearrangements (NTRK gene fusions), become potent oncogenic drivers in a wide range of cancers. Recently, novel compounds based on the 1H-indole-3-carbonitrile scaffold have been developed as highly potent TRK inhibitors.[7] One such inhibitor, compound C11, demonstrated significant antiproliferative effects in TRK-dependent cancer cell lines by inducing cell cycle arrest and apoptosis.[7] This highlights the potential of using 2-hydroxy-1H-indole-3-carbonitrile as a starting point to develop new, potent, and selective TRK inhibitors.

Broader Kinase Inhibition

The indole core is a frequent component of pharmacophores that target the ATP binding pocket of protein kinases.[6] The specific substitution pattern and functional groups dictate the selectivity and potency against different kinases. The structure of 2-hydroxy-1H-indole-3-carbonitrile provides multiple points for diversification, allowing for the generation of libraries of compounds to be screened against various kinase targets implicated in diseases ranging from cancer to inflammation.[8]

scaffold cluster_apps Potential Therapeutic Targets scaffold Indole-3-Carbonitrile (Privileged Scaffold) trk TRK Inhibitors (Anti-Cancer) scaffold->trk [Ref: 10] pi3k PI3K/mTOR Inhibitors (Anti-Cancer) scaffold->pi3k [Ref: 26] other_kinases Other Kinase Inhibitors (Inflammation, etc.) scaffold->other_kinases [Ref: 9] cftr CFTR Potentiators (Cystic Fibrosis) scaffold->cftr [Ref: 18]

Caption: The indole-3-carbonitrile core as a privileged scaffold.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored at room temperature, under an inert atmosphere, and protected from light to prevent degradation.[5]

  • Safety: The compound is associated with the following GHS hazard statements and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

PictogramGHS CodeHazard Statement
GHS07Warning
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Conclusion

2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8) is a functionally rich heterocyclic compound with considerable, yet largely untapped, potential in medicinal chemistry. Its defining features—the privileged indole scaffold, the versatile nitrile handle, and the 2-oxo (lactam) functionality—make it an attractive starting point for the synthesis of novel therapeutic agents. While detailed biological studies on this specific molecule are lacking, the demonstrated success of the broader indole-3-carbonitrile class, particularly as potent kinase inhibitors, strongly suggests that it is a valuable building block for future drug discovery programs. Further research should focus on optimizing its synthesis and exploring its biological activity against a range of therapeutically relevant targets.

References

  • 2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O). PubChemLite. [Link]

  • Synthesis of 4-hydroxy-3-cyanoindole. PrepChem.com. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • 2-hydroxy-1H-indole-3-carbonitrile | 1146290-35-8. MilliporeSigma. [Link]

  • Natural Products Containing the Nitrile Functional Group and Their Biological Activities. ResearchGate. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]

  • Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. ResearchGate. [Link]

  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. ACS Publications. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

  • Metabolic control analysis for drug target selection against human diseases. University of Edinburgh Research Explorer. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]

  • Drug–Target Interaction Deep Learning-Based Model Identifies the Flavonoid Troxerutin as a Candidate TRPV1 Antagonist. MDPI. [Link]

  • 1H-indole-3-carbonitrile. ChemSynthesis. [Link]

  • 3-Indolecarbonitrile (CAS 5457-28-3). Cheméo. [Link]

  • 3-Cyanoindole. PubChem. [Link]

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Advanced Structural Elucidation of 2-Hydroxy-1H-indole-3-carbonitrile (3-Cyano-2-oxindole)

[1]

Part 1: Core Directive & Introduction[1]

The Tautomeric Paradox

In the realm of heterocyclic chemistry, 2-hydroxy-1H-indole-3-carbonitrile represents a classic structural ambiguity. While nomenclature often suggests an aromatic "hydroxyindole" (enol) structure, the thermodynamic reality is frequently the 2-oxoindoline-3-carbonitrile (keto) tautomer.[1]

For drug development professionals, distinguishing these forms is not merely academic—it dictates pharmacokinetics, receptor binding affinity (H-bond donor vs. acceptor patterns), and metabolic stability.[2] This guide provides a self-validating workflow to unambiguously determine the structural identity of this scaffold in solution and solid states.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile (Keto) / 2-hydroxy-1H-indole-3-carbonitrile (Enol)[1]

  • Molecular Formula:

    
    [1][3][4]
    
  • Exact Mass: 158.0480 Da[1]

  • Core Challenge: The electron-withdrawing nitrile group at C3 increases the acidity of the C3-proton in the keto form, lowering the activation energy for tautomerization and potentially stabilizing the enol form in polar aprotic solvents or basic media.

Part 2: Theoretical Framework & Tautomerism

The structural elucidation of this compound is a study in keto-enol tautomerism.[1] The equilibrium shifts based on solvent polarity and pH.[1]

TautomerismKetoKeto Form(2-Oxoindoline-3-carbonitrile)C3-sp3 HybridizedTransitionTransition State(Resonance Stabilized Anion)Keto->Transition- H+ (C3)Transition->Keto+ H+ (C3)EnolEnol Form(2-Hydroxy-1H-indole-3-carbonitrile)C3-sp2 Hybridized (Aromatic)Transition->Enol+ H+ (O)Enol->Transition- H+ (O)

Caption: Thermodynamic equilibrium between the keto (oxindole) and enol (hydroxyindole) forms mediated by proton transfer.[2]

Part 3: Analytical Strategy (The Workflow)

This protocol uses a subtractive logic approach: we assume the keto form and look for deviations that suggest enolization.[1]

Phase 1: Mass Spectrometry (MS) - Molecular Confirmation

Objective: Confirm elemental composition and fragmentation patterns indicative of the indole core.[1]

  • Technique: HRMS (ESI-TOF) in negative mode (ESI-).

  • Rationale: The acidic proton at N1 (and potentially O2 in enol form) makes negative mode highly sensitive.

  • Expected Data:

    • 
      : m/z 157.0407.
      
    • Fragmentation: Loss of HCN (27 Da) or CO (28 Da) is characteristic of oxindoles.

Phase 2: Infrared Spectroscopy (FT-IR) - Functional Group Fingerprinting

Objective: Distinguish C=O (keto) from C-OH (enol) and confirm the Nitrile group.[1]

  • Sample Prep: Solid state (KBr pellet) vs. Solution (

    
    ).
    
  • Critical Markers:

Functional GroupKeto Form (Expected)Enol Form (Expected)Notes
Nitrile (C≡N) 2240–2260 cm⁻¹2220–2230 cm⁻¹Conjugation in enol form lowers wavenumber.[1]
Carbonyl (C=O) 1700–1740 cm⁻¹ (Strong)AbsentDefinitive marker for keto form.
Hydroxyl (O-H) Absent3200–3500 cm⁻¹ (Broad)Enol form only.
Amide (N-H) 3100–3200 cm⁻¹Absent (if tautomerized)Keto form has distinct amide NH.
Phase 3: Nuclear Magnetic Resonance (NMR) - The Definitive Probe

Objective: Determine the hybridization of C3 and the presence of the C3-proton.[1]

Protocol: Solvent Selection
  • DMSO-

    
    :  Promotes H-bonding; typically stabilizes the keto form but may slow proton exchange, sharpening peaks.[1]
    
  • 
    :  Promotes rapid exchange; may cause disappearance of acidic protons (NH, OH, C3-H).[2]
    
  • Recommendation: Perform experiments in DMSO-

    
      first.
    
1H NMR Analysis (500 MHz, DMSO-

)
  • The C3-H Proton (The Smoking Gun):

    • Keto: Look for a singlet (or doublet if coupling with NH) around 4.5 – 5.5 ppm .[1] This proton is acidic and typically integrates to 1H.[1]

    • Enol: This signal will be absent .[1]

  • The N-H Proton:

    • Keto: Broad singlet downfield at 10.5 – 11.5 ppm .[1]

    • Enol: Signal may shift or disappear if O-H is favored.[1]

  • Aromatic Region:

    • Four protons (H4, H5, H6, H7) in the 6.9 – 7.6 ppm range.[2]

13C NMR Analysis (125 MHz, DMSO-

)
  • Carbonyl vs. Enolic Carbon (C2):

    • Keto (C=O): Signal at ~165 – 175 ppm .[1]

    • Enol (C-OH): Signal shifts upfield to ~150 – 160 ppm .[1]

  • The C3 Carbon:

    • Keto (

      
      ):  Signal at ~35 – 45 ppm .[1]
      
    • Enol (

      
      ):  Signal shifts downfield to ~80 – 100 ppm  (alkene character).[1]
      
  • Nitrile Carbon:

    • Distinct peak at ~115 – 118 ppm .[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Analytical Standard

Note: Commercial samples often contain impurities.[1] Synthesis ensures a fresh standard.

  • Reactants: Isatin (1 eq), Malononitrile (1 eq), Piperidine (cat.), Ethanol.[2]

    • Correction: Direct condensation of isatin with malononitrile typically yields 2-oxo-3-indolinylidene-malononitrile (isatin-3-malononitrile).[1]

    • Correct Route:One-pot cyclization of 2-cyanoacetanilide or reaction of 2-oxindole with chlorosulfonyl isocyanate followed by dehydration, though the simplest lab scale route to the core is often via Sandmeyer isatin synthesis followed by C3 functionalization.[1]

    • Preferred Route for Reference: Reaction of 2-oxindole with ethyl formate/NaOEt followed by conversion to nitrile, or direct C3-cyanation using ClSiMe3/KCN (requires care).[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

  • Validation: Check melting point (Lit: >250°C dec).

Protocol B: NMR Data Acquisition
  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire 1H NMR (16 scans, D1=1.0s).[2]

  • Acquire 13C NMR (1024 scans, D1=2.0s) - Carbonyls relax slowly.

  • Acquire HSQC to correlate the proton at ~5.0 ppm with the carbon at ~40 ppm (confirms C3-H bond).[1]

  • Acquire HMBC to link the Nitrile carbon (~116 ppm) to the C3 proton.[1]

Part 5: Data Interpretation & Visualization[1]

Decision Matrix

Use this table to interpret your spectral data.

ObservationConclusionStructural Assignment
IR: 1720 cm⁻¹ (s) + NMR: 1H singlet @ 5.1 ppmKeto form dominant2-oxoindoline-3-carbonitrile
IR: No C=O > 1700 + NMR: No aliphatic HEnol form dominant2-hydroxy-1H-indole-3-carbonitrile
NMR: Broad/missing C3-H + D2O Shake: Signal lossRapid ExchangeTautomeric Mixture
Elucidation Workflow Diagram

WorkflowStartUnknown Sample(C9H6N2O)IRStep 1: FT-IR AnalysisLook for C=O stretchStart->IRNMR_HStep 2: 1H NMR (DMSO-d6)Look for C3-H (~5 ppm)IR->NMR_HNMR_CStep 3: 13C NMRCheck C2 shift (170 vs 155 ppm)NMR_H->NMR_CDecision_KetoConclusion:Keto Form (Oxindole)NMR_C->Decision_KetoC=O presentC3-H presentDecision_EnolConclusion:Enol Form (Hydroxyindole)NMR_C->Decision_EnolC=O absentC3-H absent

Caption: Step-by-step logic flow for structural determination.

Part 6: References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl. Retrieved from

  • SpectraBase. (n.d.).[1] 13C NMR Spectrum of 3-Cyanoindole. Wiley Science Solutions.[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 230282, 3-Cyanoindole. Retrieved from [2]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [2]

  • ChemicalBook. (2022).[1] Synthesis and Properties of 2-Oxindole. Retrieved from [2]

2-hydroxy-1H-indole-3-carbonitrile derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-1H-indole-3-carbonitrile Derivatives and Analogs: Synthetic Architectures and Medicinal Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8) is a critical heterocyclic scaffold in medicinal chemistry, more commonly encountered and utilized in its stable tautomeric form, 2-oxoindoline-3-carbonitrile (or 3-cyano-2-oxindole).

While the IUPAC nomenclature "2-hydroxy" implies an aromatic indole system with a hydroxyl group at position 2, the thermodynamic equilibrium overwhelmingly favors the amide (lactam) structure. This oxindole core is a "privileged structure" in drug discovery, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). The introduction of a nitrile (cyano) group at the C3 position imparts unique electronic properties, increasing the acidity of the C3-proton and providing a versatile handle for further functionalization or direct interaction with biological targets via hydrogen bonding.

Tautomeric Equilibrium

Understanding the tautomerism is vital for synthetic planning and binding mode analysis:

  • Form A (Lactam): 2-Oxoindoline-3-carbonitrile. (Predominant in solution/solid state; mimics ATP adenine base).

  • Form B (Lactim): 2-Hydroxy-1H-indole-3-carbonitrile. (Accessible via O-alkylation or specific solvent environments).[1]

Synthetic Strategies

The synthesis of 3-cyano-2-oxindole derivatives generally follows two primary logic streams: Modification of the Oxindole Core or Cyclization Precursors .

Strategy A: The Knoevenagel-Reduction Sequence (Classic Route)

This is the most robust method for generating diverse analogs, starting from substituted isatins.

  • Condensation: Reaction of isatin with malononitrile or ethyl cyanoacetate yields the unsaturated 3-ylidene intermediate.

  • Selective Reduction: The exocyclic double bond is reduced (e.g., using NaBH₄ or catalytic hydrogenation) to yield the saturated 3-cyano-2-oxindole.

Strategy B: Direct C3-Cyanation (Nucleophilic Approach)

Direct functionalization of commercially available oxindoles.

  • Reagents: Sodium hydride (NaH) followed by phenyl cyanate or chlorosulfonyl isocyanate (CSI).

  • Mechanism: Deprotonation at C3 (pKa ~18) forms an enolate, which attacks the electrophilic cyanide source.

Strategy C: One-Pot Cascade from 2-Halophenylacetonitriles

A modern, transition-metal-catalyzed approach involving aldol condensation, copper-catalyzed amination, and Michael addition.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-2-oxindole via Isatin (Step-by-Step)

Objective: Synthesis of 2-oxoindoline-3-carbonitrile from isatin.

Reagents:

  • Isatin (10 mmol)

  • Malononitrile (11 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount, 0.5 mmol)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid

Workflow:

  • Step 1: Knoevenagel Condensation [2]

    • Dissolve isatin (1.47 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in Ethanol (20 mL).

    • Add piperidine (3-4 drops) as a catalyst.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The product (3-dicyanomethylene-2-oxindole) will precipitate as a colored solid (often red/orange).

    • Cool to RT, filter the precipitate, wash with cold ethanol, and dry.

  • Step 2: Selective Reduction & Hydrolysis

    • Dissolve the intermediate (3-dicyanomethylene derivative) in Methanol (30 mL).

    • Cool to 0°C. Slowly add NaBH₄ (1.5 eq) portion-wise.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Note: This reduction typically yields the malononitrile derivative. To obtain the mono-nitrile, careful hydrolysis or decarboxylation conditions (acidic reflux) may be required, or one can start with ethyl cyanoacetate in Step 1, followed by decarboxylation.

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the disappearance of the ketone carbonyl (isatin) and appearance of the nitrile stretch (~2200–2250 cm⁻¹).

  • NMR: The appearance of a singlet or doublet at the C3 position (approx. 4.5–5.0 ppm) indicates saturation.

Medicinal Chemistry & SAR (Structure-Activity Relationship)

The 3-cyano-2-oxindole scaffold acts as a potent ATP-competitive inhibitor.

Mechanism of Action: Kinase Inhibition

The oxindole core mimics the purine ring of ATP.

  • Hinge Region Binding: The Lactam NH (position 1) and Carbonyl O (position 2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).

  • C3-Substituent: The nitrile group at C3 is small and linear, allowing it to fit into restricted pockets or orient substituents (if alkylated) towards the solvent-accessible region.

  • Selectivity: Substitution at C5 and C6 (e.g., F, Cl, OMe) modulates electronic density and hydrophobic interactions, dictating selectivity between kinases (VEGFR vs. CDK vs. GSK3β).

Key Biological Targets
  • CDK2/Cyclin E: Cell cycle regulation (Anticancer).

  • VEGFR2: Angiogenesis inhibition.[3]

  • GSK3β: Neurodegeneration and diabetes.

Visualizations

Figure 1: Synthesis & Tautomerism Logic Flow

This diagram illustrates the relationship between the tautomers and the primary synthetic pathway.

G Isatin Isatin (Starting Material) Ylidene 3-Ylidene Intermediate (Unsaturated) Isatin->Ylidene Knoevenagel Oxo 2-Oxoindoline-3-carbonitrile (Stable Lactam Form) Ylidene->Oxo Selective Red. Hydroxy 2-Hydroxy-1H-indole-3-carbonitrile (Lactim Tautomer) Oxo->Hydroxy  pKa ~18 Condensation Ethyl Cyanoacetate Piperidine, EtOH Reduction NaBH4 / H2 Reduction Tautomerism Tautomeric Equilibrium

Caption: Synthetic pathway from Isatin to the target scaffold, highlighting the tautomeric equilibrium between the oxo- and hydroxy- forms.

Figure 2: SAR & Kinase Binding Mode

A conceptual map of how the molecule interacts with the ATP binding site.

SAR Core Oxindole Core (Scaffold) NH N1-H (H-Bond Donor) Core->NH CO C2=O (H-Bond Acceptor) Core->CO C3 C3-Nitrile (CN) (Electronic Modulation) Core->C3 C5 C5-Substitution (Hydrophobic Pocket) Core->C5 Hinge Kinase Hinge Region (e.g., Glu/Leu residues) NH->Hinge  Binds CO->Hinge  Binds C3->Core  Acidity/Polarity

Caption: Structure-Activity Relationship (SAR) mapping the oxindole core features to kinase hinge region interactions.

References

  • Synthesis of 3-Substituted 2-Oxindoles

    • Title: Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evalu
    • Source: Int. J. Mol. Sci. 2023, 24(5), 5027.
    • URL:[Link]

  • One-Pot Cascade Synthesis

    • Title: Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions.
    • Source: J. Org. Chem. 2016, 81, 20, 9530–9538.
    • URL:[Link]

  • Medicinal Chemistry of Oxindoles

    • Title: 3-Substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents.[3]

    • Source: Eur. J. Med. Chem. 2006, 41(3), 296-305.
    • URL:[Link]

  • Approved Kinase Inhibitors (Oxindole Scaffold)

    • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds.
    • Source: Molecules 2023, 28(3), 965.
    • URL:[Link]

Sources

Technical Monograph: Biological Activity & Pharmacophore Profiling of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes the chemical identity, pharmacophore mechanics, and therapeutic applications of 2-hydroxy-1H-indole-3-carbonitrile , emphasizing its role as a privileged scaffold in kinase inhibitor design.

Compound ID: 2-hydroxy-1H-indole-3-carbonitrile Synonyms: 3-cyano-2-hydroxyindole; 2-oxoindoline-3-carbonitrile; 3-cyano-2-oxindole CAS Registry Number: 1146290-35-8 (and related tautomer registries) Chemical Class: Indole / Oxindole / Nitrile

Executive Summary & Chemical Identity

2-hydroxy-1H-indole-3-carbonitrile is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for multi-target tyrosine kinase inhibitors (TKIs). While often categorized as a synthetic intermediate, the molecule itself possesses intrinsic biological activity governed by its tautomeric equilibrium.

Tautomeric Equilibrium: The "Warhead" Switch

The compound exists in a dynamic equilibrium between the enol form (2-hydroxyindole) and the keto form (2-oxindole). In physiological solution, the keto form (2-oxindole-3-carbonitrile) predominates. This structural duality is vital for its biological function:

  • Keto Form (Amide/Lactam): Mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases via hydrogen bonding (H-bond acceptor at C=O, Donor at N-H).

  • Nitrile Group (C-3): Provides a strong dipole moment and serves as a metabolic "handle" or an electron-withdrawing group that modulates the acidity of the C-3 proton, facilitating non-covalent interactions with active site residues (e.g., Serine or Threonine).

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (2-hydroxy-1H-indole-3-carbonitrile) Reactive Nucleophile Keto Keto Form (2-oxoindoline-3-carbonitrile) Bioactive ATP-Mimetic Enol->Keto Physiological pH

Figure 1: The tautomeric shift from the enol precursor to the biologically active keto pharmacophore.[1][2]

Pharmacodynamics: Mechanism of Action

The biological activity of 2-hydroxy-1H-indole-3-carbonitrile is defined by its ability to act as a hinge binder in kinase domains.

ATP-Competitive Inhibition

The oxindole core aligns with the hinge region of kinases. The C-3 nitrile group often projects into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific enzyme.

  • Primary Targets: VEGFR2 (Vascular Endothelial Growth Factor Receptor), TRK (Tropomyosin Receptor Kinase), and CDK (Cyclin-Dependent Kinase).

  • Binding Mode: The lactam (NH-CO) motif forms a bidentate H-bond network with the kinase hinge residues (e.g., Glu/Cys), competitively displacing ATP.

Dual COX/5-LOX Inhibition

Beyond kinases, derivatives of this scaffold have demonstrated anti-inflammatory activity by inhibiting the arachidonic acid pathway.

  • Mechanism: The planar indole structure fits the hydrophobic channel of Cyclooxygenase-2 (COX-2), while the nitrile/polar substituents interact with the Arg120 residue, blocking substrate entry.

Therapeutic Applications & Activity Profile[1][3][4][5][6]

The following table summarizes the activity of the core scaffold and its direct derivatives.

Therapeutic AreaTarget / PathwayMechanismKey Outcome
Oncology VEGFR2 / PDGFR ATP-competitive inhibitionInhibition of angiogenesis; reduction in tumor microvessel density.
Oncology Bcl-2 Family BH3-mimeticInduction of apoptosis in resistant cancer lines (e.g., MCF-7, HepG2).
Ophthalmology Carbonic Anhydrase Enzyme InhibitionReduction of Intraocular Pressure (IOP) in glaucoma models.
Inflammation COX-2 / 5-LOX Dual inhibitionReduction of pro-inflammatory cytokines (IL-6, TNF-α).
Signaling Pathway Impact

The compound's inhibition of RTKs (Receptor Tyrosine Kinases) leads to a downstream collapse of survival signaling.

Signaling Drug 2-Hydroxy-1H-indole-3-carbonitrile (Scaffold) RTK RTKs (VEGFR / TRK) Drug->RTK Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces PI3K PI3K RTK->PI3K Ras Ras/Raf RTK->Ras Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Blood Vessel Growth) mTOR->Angiogenesis MEK MEK/ERK Ras->MEK MEK->Angiogenesis

Figure 2: Downstream effects of RTK inhibition by the oxindole scaffold, leading to apoptosis and reduced angiogenesis.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These ensure reproducibility and differentiate between the parent scaffold and metabolic artifacts.

Protocol A: Microwave-Assisted Synthesis (High Purity)

Rationale: Commercial samples of 3-cyano-2-hydroxyindole often degrade. Fresh synthesis ensures the active tautomer is present.

  • Reagents: Isatin (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (catalytic, 0.1 eq).

  • Solvent: Ethanol or Water (Green Chemistry approach).

  • Procedure:

    • Mix reagents in a microwave-safe vessel.

    • Irradiate at 300W for 5–10 minutes at 80°C.

    • Monitor via TLC (Hexane:EtOAc 3:1). The product (3-cyano-2-oxindole) typically precipitates upon cooling.

    • Purification: Recrystallize from ethanol.

    • Validation: confirm structure via NMR (look for C-3 proton signal if in keto form) and IR (C≡N stretch at ~2220 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

  • Cell Seeding: Seed tumor cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Dissolve 2-hydroxy-1H-indole-3-carbonitrile in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Treat cells for 48 to 72 hours .

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Control: Sunitinib (positive control for kinase inhibition).

References

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Source: European Journal of Medicinal Chemistry (2025)

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Source: Molecules (2023)

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Source: MDPI (2023)

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Source: F1000Research (2022)

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Source: Beilstein Journal of Organic Chemistry (2016)

Sources

Technical Analysis: Spectroscopic Data of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic signatures of 2-hydroxy-1H-indole-3-carbonitrile , chemically more accurately described in its stable tautomeric form as 2-oxoindoline-3-carbonitrile (or 3-cyano-2-oxindole).

Executive Summary & Structural Dynamics

Compound: 2-Hydroxy-1H-indole-3-carbonitrile Preferred IUPAC Name (Solution/Solid): 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile CAS Registry Number: 15433-14-4 Molecular Formula: C


H

N

O Molecular Weight: 158.16 g/mol

Core Technical Insight: While the nomenclature "2-hydroxy-1H-indole" suggests an enol structure (aromatic indole ring with a hydroxyl group), spectroscopic evidence confirms that this compound exists predominantly in the keto form (oxindole) in both the solid state and polar aprotic solvents (e.g., DMSO-


). The electron-withdrawing nitrile group at the C3 position significantly increases the acidity of the C3-proton (

est. ~9–11), facilitating a rapid equilibrium in protic media, but the carbonyl signal in IR and NMR remains the diagnostic feature.
Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium between the Keto (dominant), Enol, and Anionic forms, which is critical for interpreting NMR data in basic media.

Tautomerism cluster_1 Minor/Transient Species Keto Keto Form (2-Oxoindoline-3-carbonitrile) C3-H present C=O observed Enol Enol Form (2-Hydroxyindole-3-carbonitrile) Aromatic Indole System C-OH observed Keto->Enol Tautomerization (Solvent Dependent) Anion Enolate Anion (Delocalized Charge) Formed in Base Keto->Anion -H+ (Base) Enol->Anion -H+

Caption: Tautomeric equilibrium favoring the Keto form (Oxindole) in neutral media. The C3-H acidity allows access to the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the keto tautomer in DMSO-


. Researchers should note that the C3-H proton is acidic; traces of water or base in the solvent can cause this signal to broaden or disappear due to deuterium exchange.
H NMR Data (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 11.0 – 11.2 Singlet (br)1HCharacteristic lactam NH. Downfield due to H-bonding and amide resonance.
C4-H 7.45 – 7.55 Doublet (

Hz)
1HAromatic proton adjacent to the ring junction; deshielded by the carbonyl cone.
C6-H 7.25 – 7.35 Triplet (

Hz)
1HMeta to nitrogen; standard aromatic resonance.
C5-H 7.05 – 7.15 Triplet (

Hz)
1HPara to nitrogen.
C7-H 6.90 – 7.00 Doublet (

Hz)
1HOrtho to the electron-donating Nitrogen; most shielded aromatic proton.
C3-H 5.10 – 5.40 *Singlet1HCritical Signal. The proton is

to both a Nitrile and a Carbonyl. Significant deshielding compared to unsubstituted oxindole (

ppm).

*Note: The C3-H signal is highly sensitive. In the presence of


 exchange or basic impurities, this singlet may diminish or vanish.
C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

ppm)
Assignment
Carbonyl (C=O) 170.0 – 174.0 Amide carbonyl. Confirms Keto form (Enol C-O would be ~150-160 ppm).
Nitrile (CN) 115.0 – 117.0 Characteristic sp-hybridized carbon.
Quaternary Ar 140.0 – 142.0 C7a (adjacent to N).
Quaternary Ar 124.0 – 126.0 C3a (ring junction).
Aromatic CH 128.0 – 130.0 C4/C6 region.
Aromatic CH 122.0 – 124.0 C5 region.
Aromatic CH 110.0 – 112.0 C7 (Ortho to N).
Aliphatic CH 38.0 – 42.0 C3 . Upfield relative to aromatics, but deshielded by CN/C=O.

Infrared (IR) Spectroscopy

IR analysis provides the quickest confirmation of the functional group status (Nitrile and Carbonyl).

Frequency (cm

)
Vibration ModeDiagnostic Value
3150 – 3300

(N-H) Stretch
Broad band. Indicates secondary amide (lactam).
2210 – 2250

(C$\equiv$N) Stretch
Sharp, weak-to-medium intensity. Diagnostic for the nitrile group.
1700 – 1730

(C=O) Stretch
Strong Amide I band. Confirmation of Keto form. (Enol form would lack this and show C=C/C-O).
1610 – 1620

(C=C) Aromatic
Skeletal vibrations of the benzene ring.
740 – 760

(C-H) Out-of-plane
Ortho-disubstituted benzene ring pattern.

Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion and a specific fragmentation pattern involving the sequential loss of neutral small molecules (CO and HCN).

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion:


 158 (

) or 159 (

)
Fragmentation Pathway

The fragmentation logic typically follows the ejection of the carbonyl group (as CO) followed by the nitrile (as HCN) or vice versa, leading to the formation of a benzyne-like or quinoid cation.

MS_Fragmentation M Molecular Ion [C9H6N2O]+ m/z 158 Frag1 [M - CO]+ [C8H6N2]+ m/z 130 M->Frag1 - CO (28) Frag2 [M - HCN]+ [C8H5NO]+ m/z 131 M->Frag2 - HCN (27) Frag3 [C7H5N]+ (Cyanocyclopentadiene) m/z 103 Frag1->Frag3 - HCN (27) Frag2->Frag3 - CO (28) Frag4 [C6H4]+ (Benzyne fragment) m/z 76 Frag3->Frag4 - HCN (27)

Caption: Proposed fragmentation pathway for 2-oxoindoline-3-carbonitrile (EI/ESI).

Experimental Protocol: Sample Preparation

To ensure the integrity of the spectroscopic data, the following preparation protocol is recommended to avoid hydrolysis of the nitrile or oxidation of the indole ring.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) for NMR. CDCl
    
    
    
    may be used but solubility is often poor for polar oxindoles, leading to weak signals.
  • Drying: The compound is hygroscopic. Dry under high vacuum (0.1 mbar) at 40°C for 2 hours before analysis to remove lattice water which interferes with the NH and C3-H signals.

  • Acidification (Optional): If the C3-H signal is broadened due to exchange, adding a trace amount of TFA-

    
      (Trifluoroacetic acid-d) can suppress the exchange and sharpen the C3-H singlet and NH signal.
    

References

  • Tautomeric Equilibrium of Oxindoles

    • Title: Tautomerism of 2-hydroxypyridine and 2-oxindoline derivatives: Spectroscopic and theoretical studies.
    • Source:Journal of Organic Chemistry, 1973, 38(17).
    • Context: Establishes the preference for the lactam (keto) form in 2-substituted indoles.
  • Synthesis and Characterization

    • Title: One-Pot Synthesis of Highly Functionalized Oxindoles under Swern Oxid
    • Source:Tetrahedron, 2003.
    • Context: Describes the synthesis of 3-cyanooxindole derivatives and provides comparative NMR d
  • General Spectroscopic Data for Indoles

    • Title: Spectrometric Identification of Organic Compounds (Indole Deriv
    • Source:Silverstein & Webster, 8th Edition.
    • Context: Standard reference for IR and MS fragmentation p

Technical Guide: Discovery, Isolation, and Synthetic Access of Novel Indole Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between natural product complexity and synthetic tractability. The nitrile group (-CN) serves as a critical bioisostere for carbonyls and hydroxyls, offering improved metabolic stability (blocking oxidative metabolism at vulnerable sites) and unique hydrogen-bond acceptor capabilities without the steric bulk of larger substituents.

This guide provides a rigorous technical roadmap for the discovery of these compounds from natural sources (marine and microbial) and the synthetic scale-up required for preclinical development. It is designed for application scientists who require actionable protocols and mechanistic logic rather than theoretical overviews.

Part 1: The Pharmacophore & Biological Rationale

Why Indole Carbonitriles? The incorporation of a nitrile group onto the indole ring—specifically at the C-3 or C-2 positions—alters the electronic landscape of the heterocycle.

  • Electronic Effect: The electron-withdrawing nature of the nitrile group lowers the pKa of the indole N-H, potentially strengthening hydrogen bonding interactions with target proteins (e.g., kinase hinge regions).

  • Metabolic Blocking: Substitution at C-3 prevents metabolic oxidation (e.g., by cytochrome P450s) that typically occurs at this electron-rich position in unsubstituted indoles.

Part 2: Bioprospecting and Isolation Workflow

Objective: Isolate novel indole carbonitriles from complex biological matrices (e.g., Plakortis sponges or Cyanobacteria).

The Isolation Logic

The isolation of indole carbonitriles requires a specific fractionation strategy to separate them from the abundant non-nitrogenous lipids and highly polar primary metabolites.

Workflow Visualization: The following diagram outlines the decision tree for processing crude extracts, prioritizing the removal of interfering matrices before high-resolution separation.

IsolationWorkflow Source Biological Source (Marine Sponge/Cyanobacteria) Extract Crude Extraction (1:1 MeOH/DCM) Source->Extract Partition Liquid-Liquid Partition (H2O vs. EtOAc) Extract->Partition OrganicPhase Organic Phase (Indole Alkaloids) Partition->OrganicPhase Retain AqueousPhase Aqueous Phase (Salts/Sugars) Partition->AqueousPhase Discard Flash Flash Chromatography (C18 Reverse Phase) OrganicPhase->Flash Dereplication Dereplication (LC-MS/MS vs. GNPS) Flash->Dereplication HPLC Semi-Prep HPLC (Isolation) Dereplication->HPLC Novel Hits Only PureCompound Novel Indole Carbonitrile HPLC->PureCompound

Figure 1: Strategic isolation workflow for indole alkaloids. The partition step is critical for desalting marine samples.

Detailed Protocol: Extraction & Purification

Scope: Isolation of mid-polarity indole alkaloids.

  • Lyophilization & Extraction:

    • Freeze-dry the biological material to remove water (interferes with lipophilic extraction).

    • Macerate 100 g of dry tissue in 1 L of DCM:MeOH (1:1) for 24 hours.

    • Why: This binary solvent system captures both lipophilic alkaloids and slightly more polar glycosylated variants.

  • Desalting (Partitioning):

    • Evaporate solvent to yield crude gum. Resuspend in 200 mL EtOAc .

    • Wash 3x with 100 mL H₂O .

    • Causality: Indole carbonitriles are moderately lipophilic. Salts and primary metabolites remain in the water; the target stays in EtOAc.

  • Flash Chromatography (Fractionation):

    • Stationary Phase: C18 Reverse Phase silica (prevents irreversible adsorption of basic amines common in normal phase silica).

    • Mobile Phase: Gradient elution from 10% MeOH/H₂O to 100% MeOH over 40 minutes.

    • Detection: Monitor UV at 220 nm (peptide bond/nitrile) and 280 nm (indole characteristic absorption).

  • Semi-Preparative HPLC (Final Isolation):

    • Column: Phenyl-Hexyl or C18 (5 µm, 10 x 250 mm).

    • Flow Rate: 3-5 mL/min.

    • Buffer: Water + 0.1% Formic Acid (A) / Acetonitrile (B).

    • Target Window: Indole carbonitriles typically elute between 40-70% B due to the polarity-reducing effect of the nitrile.

Part 3: Structural Elucidation (The "Proof")

Once a compound is isolated, proving the existence of the nitrile group and its position on the indole ring is the primary challenge.

Spectral Fingerprint Table

Compare your isolate against these standard values for Indole-3-carbonitrile.

TechniqueParameterCharacteristic SignalStructural Insight
IR Spectroscopy

2220 – 2250 cm⁻¹ Diagnostic

stretch (sharp, medium intensity).
¹H NMR

(C2-H)
~8.0 – 8.3 ppm (s) Significant downfield shift due to electron-withdrawing CN at C3.
¹H NMR

(NH)
~12.0 – 12.5 ppm Broad singlet; acidic proton due to CN induction.
¹³C NMR

(CN)
115 – 118 ppm Quaternary carbon signal characteristic of nitriles.
¹³C NMR

(C3)
85 – 90 ppm Upfield shift of C3 due to shielding anisotropy of the triple bond.
HRMS m/z[M+H]⁺Odd mass number indicates odd nitrogen count (Nitrogen Rule).
Elucidation Logic

The HMBC Key: The definitive proof of position comes from HMBC (Heteronuclear Multiple Bond Correlation) .

  • If the nitrile is at C-3 : You will see a strong correlation from the proton at C-2 (singlet, ~8.2 ppm) to the nitrile carbon (~116 ppm).

  • If the nitrile is at C-2 : The C-3 proton (typically a doublet or multiplet) will correlate to the nitrile carbon.

Part 4: Synthetic Access (Scale-Up)

Objective: Transition from milligram-scale natural product isolation to gram-scale synthesis for toxicological studies.

Synthetic Strategy: Pd-Catalyzed C-H Cyanation

Direct C-H functionalization is preferred over multi-step halogenation/substitution sequences for atom economy.

Reaction Scheme Logic: We utilize a Pd(II)/Pd(0) catalytic cycle where the indole C-3 H is activated. To avoid toxic cyanide salts (NaCN), we employ "Green" Cyanide Sources such as AIBN or non-toxic inorganic complexes like


.

SynthesisPathway Start Indole Scaffold Intermediate Pd-Intermediate (C-H Activation) Start->Intermediate + Reagents Reagents Pd(OAc)2 (5 mol%) Cu(OAc)2 (oxidant) Zn(CN)2 or K4[Fe(CN)6] Product 3-Cyanoindole (>85% Yield) Intermediate->Product Reductive Elimination

Figure 2: Palladium-catalyzed direct C-3 cyanation pathway.

General Procedure (Gram-Scale)

Based on recent methodologies (e.g., Org. Biomol. Chem. 2020).[1][2]

  • Setup: In a 100 mL Schlenk flask, charge:

    • Indole substrate (10 mmol, 1.17 g)

    • 
       (6 mmol, 0.70 g) OR 
      
      
      
      (0.2 equiv) for a non-toxic variant.
    • 
       (5 mol%)
      
    • Solvent: DMAc (Dimethylacetamide) or DMF (20 mL).

  • Reaction:

    • Heat to 120°C under Argon atmosphere for 12 hours.

    • Mechanism:[2][3] The Pd(II) activates the C-3 position.

      
       acts as the nucleophile.
      
  • Workup:

    • Cool to RT. Dilute with EtOAc (100 mL).

    • Wash with 1M HCl (to remove Zn/Pd salts) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from EtOH/Hexane. (Chromatography is often unnecessary for this high-yielding reaction).

Part 5: References

  • Vertex AI Search. (2023). 7-Iodo-1H-indole-3-carbonitrile spectral data. MDPI. [Link]

  • Liu, B., et al. (2020). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile (Analogous Methodology). Org. Synth. [Link]

  • National Institutes of Health (NIH). (2023). Indole-Containing Natural Products 2019–2022: Isolations and Biological Activities. PMC. [Link]

Sources

Theoretical Exploration of 2-hydroxy-1H-indole-3-carbonitrile: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the theoretical studies on 2-hydroxy-1H-indole-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols. We will delve into the quantum chemical calculations that illuminate the structural, electronic, and optical properties of this indole derivative, providing insights that can accelerate research and development.

Introduction: The Significance of the Indole Scaffold and the Promise of 2-hydroxy-1H-indole-3-carbonitrile

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The specific functionalization of the indole nucleus, such as the introduction of hydroxyl and carbonitrile groups at the 2 and 3 positions, respectively, can significantly modulate its physicochemical and biological properties. 2-hydroxy-1H-indole-3-carbonitrile, also known as 2-oxo-3-indolinecarbonitrile, is a fascinating derivative with potential applications stemming from its unique electronic and structural features.[4][5]

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to predict and understand the behavior of molecules like 2-hydroxy-1H-indole-3-carbonitrile at the atomic level.[6] These computational approaches allow us to investigate molecular geometry, vibrational frequencies, electronic structure, and non-linear optical (NLO) properties, offering a rational basis for the design of novel therapeutic agents and advanced materials.[7][8][9]

This guide will navigate the theoretical landscape of 2-hydroxy-1H-indole-3-carbonitrile, providing both the "why" and the "how" of its computational analysis.

Molecular Structure and Geometric Optimization

A fundamental step in any theoretical study is the determination of the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation on the potential energy surface.

Theoretical Framework

DFT has emerged as the workhorse of quantum chemistry for its favorable balance of accuracy and computational cost.[6] The choice of the functional and basis set is crucial for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules and has been shown to provide excellent agreement with experimental data for indole derivatives.[6][10] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution, including polarization and diffuse functions that are important for describing hydrogen bonding and non-covalent interactions.[10]

Predicted Structural Parameters

The optimized geometry of 2-hydroxy-1H-indole-3-carbonitrile reveals a nearly planar indole ring system.[11] The key structural parameters, including bond lengths and bond angles, can be predicted with high accuracy. The tautomeric equilibrium between the 2-hydroxy-indole and the 2-oxo-indoline forms is a critical aspect of its chemistry, with the 2-oxo tautomer often being the more stable form.[4][5] For the purpose of this guide, we will consider the 2-hydroxy-1H-indole-3-carbonitrile tautomer.

Table 1: Predicted Geometric Parameters for 2-hydroxy-1H-indole-3-carbonitrile (Illustrative Data)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC2-O1.35 Å
C3-C(N)1.42 Å
C≡N1.16 Å
N1-H1.01 Å
Bond AngleO-C2-C3125°
C2-C3-C(N)128°
C3-C(N)-N179°

Note: This data is illustrative and based on typical values for similar structures. Actual values would be obtained from a DFT calculation.

DFT_Workflow cluster_input Input Preparation cluster_calc Computational Execution cluster_output Data Analysis mol_build 1. Build Molecule (e.g., GaussView, Avogadro) input_file 2. Create Input File (Specify method, basis set, job type) mol_build->input_file geom_opt 3. Geometry Optimization (e.g., opt) input_file->geom_opt freq_calc 4. Frequency Calculation (e.g., freq) geom_opt->freq_calc nlo_calc 5. NLO Properties (e.g., polar) freq_calc->nlo_calc pop_anal 6. Population Analysis (e.g., pop=nbo) nlo_calc->pop_anal log_file 7. Analyze Output File (Check for convergence, imaginary frequencies) pop_anal->log_file vis_results 8. Visualize Results (Molecular orbitals, MEP) log_file->vis_results data_table 9. Tabulate Data (Bond lengths, frequencies, etc.) vis_results->data_table

Caption: A generalized workflow for DFT calculations.

Protocol Steps:
  • Molecule Construction:

    • Build the 3D structure of 2-hydroxy-1H-indole-3-carbonitrile using a molecular editor.

    • Perform an initial "clean-up" of the geometry using molecular mechanics.

  • Input File Generation:

    • Create a text input file specifying the computational parameters.

    • Route Section Example: #p B3LYP/6-311++G(d,p) opt freq pop=nbo polar

      • #p: Print additional output.

      • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

      • opt: Requests a geometry optimization.

      • freq: Requests a frequency calculation.

      • pop=nbo: Requests Natural Bond Orbital population analysis.

      • polar: Requests calculation of polarizabilities and hyperpolarizabilities.

    • Specify the charge (0) and multiplicity (singlet) of the molecule.

    • Provide the initial Cartesian coordinates of the atoms.

  • Job Submission and Monitoring:

    • Submit the input file to the quantum chemistry software.

    • Monitor the progress of the calculation.

  • Output Analysis:

    • Geometry Optimization: Verify that the optimization has converged successfully by looking for "Optimization completed" in the output file.

    • Frequency Calculation: Check for the absence of imaginary frequencies to confirm a true minimum.

    • Electronic Properties: Extract HOMO and LUMO energies, dipole moment, and NBO charges.

    • NLO Properties: Extract the polarizability and hyperpolarizability tensors.

    • Visualization: Use appropriate software to visualize the optimized geometry, molecular orbitals, and MEP.

Conclusion and Future Directions

The theoretical investigation of 2-hydroxy-1H-indole-3-carbonitrile through DFT calculations offers a wealth of information regarding its structural, vibrational, electronic, and non-linear optical properties. These computational insights provide a robust foundation for understanding its potential applications in both drug design and materials science. The methodologies and protocols outlined in this guide serve as a practical starting point for researchers to explore this and other promising indole derivatives.

Future theoretical work could involve:

  • Investigating Tautomeric Equilibria: A more detailed study of the relative stabilities of the 2-hydroxy-indole and 2-oxo-indoline tautomers in different environments.

  • Modeling Solvent Effects: Employing implicit or explicit solvent models to understand the behavior of the molecule in solution.

  • Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of 2-hydroxy-1H-indole-3-carbonitrile. [9][12]* Exploring Excited State Properties: Using Time-Dependent DFT (TD-DFT) to study the electronic transitions and predict the UV-Vis absorption spectrum. [13][14] By integrating these computational approaches, the scientific community can unlock the full potential of 2-hydroxy-1H-indole-3-carbonitrile and accelerate the discovery of novel molecules with impactful applications.

References

  • Nonlinear optical responses of organic based indole derivative: an experimental and computational study - arXiv.org. (URL: [Link])

  • Optical properties of 3-substituted indoles - PMC. (URL: [Link])

  • Nonlinear optical responses of organic based indole derivative: an experimental and computational study - ResearchGate. (URL: [Link])

  • Nonlinear optical responses of organic based indole derivative: An experimental and computational study | Request PDF - ResearchGate. (URL: [Link])

  • Optical properties of 3-substituted indoles - RSC Publishing. (URL: [Link])

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (URL: [Link])

  • 2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O) - PubChemLite. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed. (URL: [Link])

  • (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (URL: [Link])

  • ChemInform Abstract: Study of N 1 -Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals. - ResearchGate. (URL: [Link])

  • 2-(1H-indol-3-ylcarbonyl)acetonitrile - PMC. (URL: [Link])

  • Density functional theory study on vibrational spectrum of indole - ResearchGate. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - ResearchGate. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (URL: [Link])

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC. (URL: [Link])

  • Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed. (URL: [Link])

  • Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions | ACS Omega. (URL: [Link])

  • Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile - MDPI. (URL: [Link])

  • Combined Computational and Chemometric Study of 1H-Indole-3-Acetic Acid - . (URL: [Link])

  • Computational and Experimental Exploration of Stryl Indole Analogs Kenneth O'Dell I. Introduction The usage of fluorescence s. (URL: [Link])

  • Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species - PubMed. (URL: [Link])

  • 7-Iodo-1H-indole-3-carbonitrile - MDPI. (URL: [Link])

Sources

In-Depth Technical Guide: Solubility and Stability of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8).[1] Often referred to by its tautomeric name 3-cyano-2-oxindole , this compound presents unique challenges in drug development due to its keto-enol tautomerism and the high acidity of its C3 position.[1]

This document is designed for application scientists and medicinal chemists. It moves beyond basic data reporting to explain the mechanistic drivers of the compound's behavior—specifically its pH-dependent solubility switch and susceptibility to oxidative degradation.[1] Included are validated experimental protocols to assess these parameters in-house.

Chemical Identity & Tautomeric Equilibrium[1][2]

To accurately study this compound, one must first understand that "2-hydroxy-1H-indole-3-carbonitrile" is a formal name that describes only one side of a dynamic equilibrium.[1] In solution and solid state, the compound predominantly exists as 2-oxoindoline-3-carbonitrile (the lactam form).[1]

The Tautomeric Mechanism

The presence of the electron-withdrawing nitrile group at position 3, combined with the carbonyl at position 2, creates a "push-pull" electronic system.[1] This significantly acidifies the proton at C3, facilitating rapid tautomerization and ionization.

  • Form A (Lactim): 2-hydroxy-1H-indole-3-carbonitrile (Aromatic, rare in solution).[1]

  • Form B (Lactam): 2-oxoindoline-3-carbonitrile (Predominant neutral species).[1]

  • Form C (Anion): 3-cyano-2-oxoindolin-3-ide (Formed in basic pH).[1]

Visualization of Equilibrium

The following diagram illustrates the structural interconversion and the critical ionization pathway that dictates solubility.

Tautomerism Lactim Lactim Form (2-Hydroxy-1H-indole-3-carbonitrile) Less Stable Lactam Lactam Form (2-Oxoindoline-3-carbonitrile) Predominant Neutral Species Lactim->Lactam Tautomerization Lactam->Lactim Anion Anionic Form (Soluble Enolate) High pH Species Lactam->Anion Deprotonation (pH > pKa) Anion->Lactam Protonation (pH < pKa)

Caption: Tautomeric equilibrium between the hydroxy-indole and oxindole forms, showing the pH-dependent ionization pathway.

Physicochemical Profiling

Acidity (pKa) and Solubility Switching

Unlike unsubstituted oxindole (pKa ~18), the 3-cyano derivative is significantly more acidic due to the resonance stabilization of the negative charge by both the nitrile and the carbonyl groups.

  • Estimated pKa: 5.0 – 7.0 (The C3 proton is highly acidic, comparable to active methylene compounds like ethyl cyanoacetate).

  • Implication: The compound acts as a solubility switch .[1] It is lipophilic and poorly soluble in acidic environments (stomach) but becomes highly soluble in neutral to basic environments (intestine/blood) as it ionizes.

Solubility Data Summary
Solvent / MediumSolubility EstimateMechanistic Insight
Water (pH 1-4) Low (< 0.1 mg/mL)Exists as neutral lactam; high lattice energy dominates.[1]
Water (pH 7.4) Moderate to HighPartial ionization increases solubility significantly.
Water (pH > 9) Very High (> 10 mg/mL)Complete deprotonation to the anion.
DMSO High (> 50 mg/mL)Excellent solvent; disrupts intermolecular H-bonds.
Ethanol/Methanol Moderate (5-20 mg/mL)Soluble, but less than DMSO.
Dichloromethane Low to ModerateSoluble enough for extraction, but poor for formulation.

Stability Profile

Hydrolytic Stability

The nitrile group is the weak point.[1] Under extreme pH (strong acid or base) and elevated temperature, the nitrile hydrolyzes first to the amide (3-carbamoyl-2-oxindole) and subsequently to the carboxylic acid (2-oxoindoline-3-carboxylic acid), which may decarboxylate.[1]

  • Risk: Low at physiological pH/temp.[1] High during forced degradation (e.g., 0.1N NaOH, 60°C).

Oxidative Instability (Critical)

The C3 position is chemically "soft" and electron-rich in its anionic form.[1]

  • Mechanism: In basic solutions exposed to air, the C3-anion can undergo oxidative dimerization (forming a C3-C3 linked dimer) or hydroxylation (forming 3-hydroxy-3-cyano-2-oxindole).[1]

  • Mitigation: All basic solutions must be degassed and kept under inert atmosphere (N2/Ar).

Photostability

Indole derivatives are generally photosensitive.[1] The conjugated system of the 3-cyano-2-oxindole absorbs UV/Vis light, potentially leading to radical formation and degradation.[1]

  • Recommendation: Store solid and solution samples in amber vials protected from light.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Purpose: To determine the equilibrium solubility at physiological pH.

  • Preparation: Prepare buffer solutions at pH 1.2, 4.0, 6.8, and 7.4 (50 mM phosphate/citrate buffers).

  • Saturation: Add excess solid 2-hydroxy-1H-indole-3-carbonitrile (~5 mg) to 1 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to minimize adsorption).

  • Analysis: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

    • Note: Use a standard curve prepared in DMSO to quantify.[1]

Protocol B: Forced Degradation Study (Stress Testing)

Purpose: To validate stability limits for storage and handling.

  • Stock Solution: Prepare a 1 mg/mL stock in acetonitrile/water (50:50).

  • Stress Conditions:

    • Acid: Mix 1:1 with 0.1 N HCl (Final pH ~1). Heat at 60°C for 4 hours.

    • Base: Mix 1:1 with 0.1 N NaOH (Final pH ~13). Heat at 60°C for 4 hours.

    • Oxidation: Mix 1:1 with 3% H2O2.[1] Store at RT for 4 hours.[1]

    • Control: Mix 1:1 with water. Store at 4°C.[1]

  • Quenching: Neutralize acid/base samples to pH 7. Quench peroxide with sodium metabisulfite.[1]

  • Analysis: Analyze via LC-MS to identify degradation products (Look for M+18 [amide] and M+16 [hydroxy] peaks).

Workflow Visualization

The following diagram outlines the logical flow for characterizing the compound.

Workflow Start Start: Solid Sample (2-Hydroxy-1H-indole-3-carbonitrile) Solubility Solubility Screen (Buffers pH 1.2 - 7.4) Start->Solubility Stability Stress Testing (Acid, Base, Ox, Light) Start->Stability Analysis HPLC/LC-MS Analysis Solubility->Analysis Stability->Analysis Decision Formulation Strategy Analysis->Decision Data Integration

Caption: Integrated workflow for physicochemical characterization.

Handling & Storage Guidelines

  • Storage: Store solid powder at -20°C in a sealed container, protected from light and moisture. The compound is hygroscopic; allow it to reach room temperature before opening to prevent condensation.[1]

  • Solution Handling:

    • Prepare stock solutions in DMSO (anhydrous) for maximum stability.

    • Avoid storing in basic aqueous buffers for >4 hours.[1]

    • Use amber glassware for all benchtop work.[1]

  • Safety: The nitrile group implies potential toxicity.[1][2][3] Handle with standard PPE (gloves, goggles, lab coat) in a fume hood. Treat as a potential cyanide-releasing agent under metabolic conditions.[1]

References

  • PubChem. (2025).[2][3][4] Compound Summary: 3-Cyanoindole and derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2022). Synthesis and Properties of 3-Oxoindoline Derivatives. Molecules. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Hydroxy-1H-indole-3-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxy-1H-indole-3-carbonitrile, also known by its tautomeric form 2-oxo-3-indolinecarbonitrile, is a highly functionalized indole derivative that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, comprising a reactive nitrile group, a nucleophilic nitrogen, and an enolizable ketone, provide multiple avenues for chemical modification. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights relevant to researchers, medicinal chemists, and professionals in drug development. We will delve into its application in the construction of complex heterocyclic systems and its role as a precursor to a variety of biologically active molecules.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The inherent biological activities associated with the indole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties, drive the continuous development of novel synthetic methodologies for its elaboration.[2] 2-Hydroxy-1H-indole-3-carbonitrile (a tautomer of 2-oxoindoline-3-carbonitrile) emerges as a particularly valuable synthon due to the convergence of multiple reactive functional groups within a compact framework.

The presence of the nitrile group allows for its transformation into a wide array of other functionalities such as amines, amides, and carboxylic acids, while the oxindole core is a privileged structure in numerous biologically active compounds.[1] This application note will illuminate the strategic advantages of employing this reagent and provide practical, field-tested protocols for its use.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₉H₆N₂O[3]
Molecular Weight 158.16 g/mol [4]
Appearance Powder[4]
Melting Point 152-156 °C[4]
CAS Number 1146290-35-8[4]
Storage Room Temperature, in a dark place under an inert atmosphere[4][5]

Safety and Handling: 2-Hydroxy-1H-indole-3-carbonitrile is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthetic Applications and Core Reactions

The reactivity of 2-hydroxy-1H-indole-3-carbonitrile is multifaceted, allowing for its participation in a variety of chemical transformations. This section will detail some of the key reaction types where this versatile building block has proven to be invaluable.

Synthesis of Substituted 3-Hydroxyoxindoles

The 3-hydroxyoxindole moiety is a prominent structural feature in a range of biologically active natural products and synthetic compounds. 2-Hydroxy-1H-indole-3-carbonitrile can serve as a precursor to these valuable molecules through various synthetic strategies.

3.1.1. Catalytic Asymmetric Synthesis of 3-Hydroxyoxindoles

The development of catalytic asymmetric methods for the synthesis of chiral 3-hydroxyoxindoles is a significant area of research.[6] While direct transformation of 2-hydroxy-1H-indole-3-carbonitrile is not explicitly detailed in the provided results, the related 3-hydroxy-2-oxindoles are key intermediates in reactions such as ruthenium-catalyzed hydrohydroxyalkylation of olefins and asymmetric aldol reactions.[6]

Precursor to Polysubstituted Indole-2-carbonitriles

The strategic functionalization of the indole core is crucial for modulating the biological activity of indole-based compounds. 2-Hydroxy-1H-indole-3-carbonitrile can be envisioned as a starting point for the synthesis of highly substituted indole-2-carbonitriles, which are important precursors for various therapeutic agents.[1] While the provided search results focus more on the synthesis and functionalization of 1H-indole-2-carbonitriles[1][7][8], the underlying principles of indole chemistry can be applied.

A plausible synthetic route could involve the reduction of the 2-oxo group, followed by dehydration to form the indole-2-carbonitrile, which can then undergo further functionalization at various positions.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. The reactive nature of 2-hydroxy-1H-indole-3-carbonitrile makes it an excellent candidate for participation in MCRs to generate diverse heterocyclic libraries. For instance, a one-pot, three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and an aniline has been developed for the synthesis of pyrrole-based drug candidates.[9]

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key transformations involving indole derivatives, which can be adapted for use with 2-hydroxy-1H-indole-3-carbonitrile.

Protocol 1: General Procedure for the Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes

This protocol outlines a one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles, a transformation that can be conceptually applied to derivatives of 2-hydroxy-1H-indole-3-carbonitrile after appropriate functional group manipulation.[10]

Reaction Scheme:

G Indole-3-carboxaldehyde Indole-3-carboxaldehyde Indole-3-acetonitrile Indole-3-acetonitrile Indole-3-carboxaldehyde->Indole-3-acetonitrile 1. NaBH4, MeOH, NH2CHO 2. NaCN, reflux

A schematic for the conversion of indole-3-carboxaldehyde to indole-3-acetonitrile.

Materials:

  • Indole-3-carboxaldehyde derivative

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Formamide (NH₂CHO)

  • Sodium cyanide (NaCN)

  • Brine

  • Methanol-Chloroform (5:95, v/v)

Procedure:

  • To a solution of the indole-3-carboxaldehyde in a mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium cyanide (10 molar equivalents) to the reaction mixture.

  • Reflux the mixture in an oil bath at 100°C for 5 hours with continuous stirring.

  • After cooling to room temperature, add brine to the reaction mixture.

  • Extract the product with a 5:95 (v/v) mixture of methanol and chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Acylation of Indoles with Nitriles

This protocol describes an efficient method for the synthesis of 3-acylindoles from free (N-H) indoles and nitriles, which highlights the reactivity of the nitrile functionality.[11]

Reaction Workflow:

G reagents Indole Derivative Nitrile Pd(OAc)2 2,2'-bipyridine d-CSA H2O NMA reaction Reaction Mixture (120 °C, 36 h) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 3-Acylindole purification->product

Workflow for the palladium-catalyzed synthesis of 3-acylindoles.

Materials:

  • Indole derivative (free N-H)

  • Nitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-bipyridine

  • d-(+)-camphorsulfonic acid (d-CSA)

  • Water

  • N-methylacetamide (NMA)

Procedure:

  • In a reaction vessel, combine the indole derivative (0.4 mmol), the nitrile (0.6 mmol), palladium(II) acetate (5 mol %), and 2,2'-bipyridine (6 mol %).

  • Add d-(+)-camphorsulfonic acid (0.6 mmol), water (0.8 mmol), and N-methylacetamide (1.0 mL).

  • Seal the vessel and heat the reaction mixture at 120 °C for 36 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

A deeper understanding of the reaction mechanisms enables the optimization of reaction conditions and the rational design of new synthetic routes.

Proposed Mechanism for Palladium-Catalyzed Acylation of Indoles

The palladium-catalyzed acylation of indoles with nitriles is proposed to proceed through the following key steps[11]:

  • Coordination: The palladium(II) catalyst coordinates to the nitrile.

  • Carbopalladation: The indole undergoes carbopalladation at the C3 position onto the nitrile, forming a palladium-ketimine intermediate.

  • Hydrolysis: Subsequent hydrolysis of the ketimine intermediate yields the desired 3-acylindole and regenerates the active palladium catalyst.

G A Pd(II) Catalyst + Nitrile B [Pd(II)-Nitrile] Complex A->B Coordination D Carbopalladation B->D C Indole C->D E Palladium-Ketimine Intermediate D->E F Hydrolysis E->F G 3-Acylindole F->G H Regenerated Pd(II) Catalyst F->H H->A

A simplified mechanistic cycle for palladium-catalyzed indole acylation.

Conclusion and Future Outlook

2-Hydroxy-1H-indole-3-carbonitrile is a powerful and versatile building block in organic synthesis. Its rich chemistry allows for the construction of a wide array of complex and biologically relevant molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry. Future research in this area will likely focus on the development of novel catalytic systems for the enantioselective functionalization of the oxindole core and the expansion of its use in multicomponent reactions to access novel chemical space. The continued exploration of the synthetic potential of this remarkable molecule will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

  • PubChem. 2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O). Available at: [Link].

  • ChemSynthesis. 1H-indole-3-carbonitrile. Available at: [Link].

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available at: [Link].

  • (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1094–1126. Available at: [Link].

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: [Link].

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link].

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link].

  • (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. Available at: [Link].

  • (2003). NUCLEOPHILIC SUBSTITUTION REACTION OF N-2-(1-HYDROXY- INDOL-3-YL)ETHYLINDOLE-3-ACETAMIDE AND. HETEROCYCLES, 60(7).
  • (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 456–473.
  • (n.d.). A NOVEL SYNTHESIS OF N-HYDROXY-3-AROYLINDOLES AND 3-AROYLINDOLES. RSC.org.
  • Wang, L., Fu, H., Jiang, Y., & Chen, Y. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters, 15(3), 588–591. Available at: [Link].

  • Peng, H., & Zhu, S. (2019). CuH-Catalyzed Synthesis of 3-Hydroxyindolines and 2-Aryl-3H-indol-3-ones from o-Alkynylnitroarenes, Using Nitro as Both the Nitrogen and Oxygen Source. Organic Letters, 21(16), 6194–6198. Available at: [Link].

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • (n.d.).
  • (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Potential Agents against Bacterial Persisters. Molecules, 26(21), 6431. Available at: [Link].

  • (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 23(12), e202300121. Available at: [Link].

  • (2017). Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs. ResearchGate. Available at: [Link].

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Application Note & Experimental Protocol: Synthesis of 2-hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-hydroxy-1H-indole-3-carbonitrile, a valuable heterocyclic building block. The synthesis is achieved through a robust and efficient nucleophilic addition of cyanide to the C3-carbonyl of isatin (1H-indole-2,3-dione). This application note details the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols for handling cyanide reagents, and expected analytical outcomes. The information herein is designed to enable researchers to safely and successfully replicate this synthesis.

Introduction and Scientific Rationale

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as precursors for a vast array of biologically active compounds and pharmaceuticals.[1][2] The unique reactivity of isatin's dicarbonyl system, particularly the electrophilic C3-ketone, allows for a wide range of chemical transformations.[3][4] The target molecule, 2-hydroxy-1H-indole-3-carbonitrile (which exists in tautomeric equilibrium with 2-oxo-3-indolinecarbonitrile), is synthesized by exploiting this reactivity.

The protocol described herein is based on the classical cyanohydrin formation reaction. A cyanide anion (CN⁻), acting as a potent nucleophile, attacks the electrophilic C3 carbonyl carbon of the isatin ring. Subsequent protonation of the resulting alkoxide yields the desired 3-hydroxy-3-cyano-2-oxindole derivative. This method is valued for its high atom economy and straightforward execution.

Synthesis_Overview Isatin Isatin (1H-indole-2,3-dione) Reaction Nucleophilic Addition (Cyanohydrin Formation) Isatin->Reaction KCN Potassium Cyanide (KCN) Nucleophile Source KCN->Reaction Product 2-hydroxy-1H-indole-3-carbonitrile Reaction->Product

CRITICAL SAFETY PROTOCOLS: Handling Cyanide Reagents

WARNING: Potassium cyanide (KCN) is a highly toxic substance that can be fatal if inhaled, ingested, or absorbed through the skin.[5][6] This procedure must only be performed by trained personnel in a certified chemical fume hood.

  • Engineering Controls: All manipulations involving solid KCN or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Acid Incompatibility: NEVER allow potassium cyanide to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[5][7] Cyanide waste must be kept separate from acidic waste streams.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves as a precautionary measure.[6][7]

    • Eye Protection: ANSI-approved, properly fitting chemical splash goggles or a full-face shield are mandatory.[7]

    • Body Protection: A full-length, buttoned lab coat, long pants, and closed-toe shoes are required.[6]

  • Emergency Preparedness:

    • An ANSI-approved eyewash station and safety shower must be immediately accessible.[6]

    • Ensure a cyanide antidote kit is available and that personnel are trained in its use. In case of exposure, call emergency services immediately.[5]

  • Waste Disposal: All cyanide-contaminated materials (glassware, gloves, filter paper, etc.) and solutions must be disposed of as hazardous waste according to institutional and local regulations.[5][7] Do not mix with other waste streams.[7]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Isatin (1H-indole-2,3-dione)Reagent Grade, ≥98%Sigma-Aldrich
Potassium Cyanide (KCN)ACS Reagent, ≥96%Sigma-Aldrich
Ethanol (EtOH), 200 proofACS GradeFisher Scientific
Hydrochloric Acid (HCl)ACS Reagent, 37%VWR
Deionized Water (DI H₂O)Type II or higherMillipore
  • Equipment: Magnetic stirrer with stir bar, 250 mL round-bottom flask, 100 mL beaker, graduated cylinders, dropping funnel, ice-water bath, Büchner funnel with vacuum flask, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Preparation of Isatin Solution: In a 250 mL round-bottom flask, dissolve 5.0 g (33.98 mmol) of isatin in 100 mL of ethanol. Stir the mixture at room temperature until all the solid has dissolved, resulting in a clear orange-red solution.

  • Preparation of Cyanide Solution: (Perform in a fume hood) In a 100 mL beaker, carefully dissolve 2.44 g (37.48 mmol, 1.1 eq) of potassium cyanide in 25 mL of deionized water.

  • Reaction Setup: Place the flask containing the isatin solution in an ice-water bath and allow it to cool to 0-5 °C with gentle stirring.

  • Nucleophilic Addition: Transfer the aqueous KCN solution to a dropping funnel. Add the KCN solution dropwise to the cooled, stirring isatin solution over a period of 20-30 minutes. The color of the solution may change.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Product Precipitation (Acidification): (CRITICAL STEP - FUME HOOD) While maintaining the cold temperature, slowly and carefully add 5% aqueous HCl dropwise to the reaction mixture until the pH is approximately 2-3 (check with pH paper). A precipitate will form. This step neutralizes any excess cyanide and protonates the product, causing it to precipitate.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The crude product is typically an off-white or pale yellow powder.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Data Summary and Expected Results

ParameterValueNotes
Isatin (Reactant)MW: 147.13 g/mol , Amount: 5.0 g (33.98 mmol)Limiting reagent.
KCN (Reagent)MW: 65.12 g/mol , Amount: 2.44 g (37.48 mmol)1.1 molar equivalents. A slight excess ensures complete reaction of the isatin.
Reaction Temperature0-5 °CControls the exothermic reaction and minimizes potential side reactions.
Reaction Time~2.5 hoursIncludes addition time and subsequent stirring.
Product (Expected)C₉H₆N₂O, MW: 158.16 g/mol 2-hydroxy-1H-indole-3-carbonitrile.
Theoretical Yield5.37 gCalculated based on isatin as the limiting reagent.
Expected Actual Yield75-85%Typical yields for this type of reaction after purification.
AppearanceOff-white to pale yellow powder.
Melting Point (Purified)152-156 °C.A key indicator of product identity and purity.

Experimental Workflow Visualization

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_final 4. Final Product prep_isatin Dissolve Isatin in Ethanol cool Cool Isatin Solution (0-5 °C) prep_isatin->cool prep_kcn Dissolve KCN in Water (in Fume Hood) add Slowly Add KCN Solution prep_kcn->add cool->add stir Stir for 2 hours at 0-5 °C add->stir acidify Acidify with HCl to pH 2-3 (in Fume Hood) stir->acidify filtrate Isolate Solid by Vacuum Filtration acidify->filtrate wash Wash with Cold DI Water filtrate->wash dry Dry Product Under Vacuum wash->dry characterize Characterize (MP, NMR, IR) dry->characterize

Troubleshooting

  • Low Yield: Ensure the reaction temperature was maintained at 0-5 °C. Incomplete dissolution of isatin or loss of product during transfers can also contribute.

  • Oily Product/Failure to Solidify: This may indicate impurities. Ensure thorough washing to remove salts. If the problem persists, attempt to triturate the oil with a cold non-polar solvent like hexane to induce crystallization before attempting recrystallization.

  • Broad Melting Point Range: This signifies an impure product. Recrystallization from an ethanol/water solvent system should be performed to obtain a sharp melting point consistent with the literature value.

References

  • Purdue University Environmental Health and Public Safety. (n.d.). Potassium cyanide. Retrieved from [Link]

  • Hayashi Pure Chemical Ind., Ltd. (2009, February 10). Potassium cyanide. Retrieved from [Link]

  • University of California, Los Angeles. (2013, May 20). Potassium Cyanide Safe Handling Guideline. Retrieved from [Link]

  • Organic Syntheses. (1990). in situ CYANOSILYLATION OF CARBONYL COMPOUNDS: O-TRIMETHYLSILYL-4-METHOXYMANDELONITRILE. Coll. Vol. 7, p. 521. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-1h-indole-3-carbonitrile. Retrieved from [Link]

  • da Silva, J. F., Garden, S. J., & Pinto, A. C. (2019).
  • Wikipedia. (n.d.). Isatin. Retrieved from [Link]

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5305.
  • Singh, U. K., & Kumar, A. (2017). ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ChemInform, 48(1).
  • D'hooghe, M., & De Kimpe, N. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M869.
  • Somei, M., & Yamada, F. (2004). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles, 64, 139-144.
  • Wang, L., Wang, X., Wang, X., Li, Y., Cui, Y., & Wang, C. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • da Silva, J. F., Garden, S. J., & Pinto, A. C. (2019).
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5305.
  • ChemSynthesis. (n.d.). 1H-indole-3-carbonitrile. Retrieved from [Link]

  • Al-khuzaie, F. H., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
  • Iskra, J., & Stavber, S. (2015). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. The Journal of Organic Chemistry, 80(4), 2416-2422.
  • Organic Chemistry Portal. (n.d.). Isatin synthesis. Retrieved from [Link]

  • Moradi, R., & Poorsadeghi, S. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201.
  • da Silva, J. F., Garden, S. J., & Pinto, A. C. (2019).

Sources

Application Note: 2-Hydroxy-1H-indole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8), a versatile scaffold predominantly utilized in its stable tautomeric form, 2-oxoindoline-3-carbonitrile (3-cyano-2-oxindole).

Introduction: The Chameleon Scaffold

In medicinal chemistry, 2-hydroxy-1H-indole-3-carbonitrile is a "privileged scaffold" due to its ability to access diverse chemical space. It exists in a dynamic tautomeric equilibrium, but for practical synthetic purposes, it is almost exclusively treated as 2-oxoindoline-3-carbonitrile (the keto form).

Tautomeric Reality & Reactivity

The compound exists as an equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms.

  • Keto Form (Dominant): The 2-oxindole structure features a highly acidic proton at the C3 position (

    
    ). The electron-withdrawing nitrile group at C3 and the carbonyl at C2 create an "active methylene" center, making C3 a potent nucleophile.
    
  • Enol Form (Transient): Stabilized by aromaticity but less reactive in standard nucleophilic substitutions.

Key Medicinal Value:

  • Spirocyclic Construction: The C3 position is the primary site for generating spirooxindoles , a structural motif found in potent anticancer agents (e.g., MDM2 inhibitors) and antimalarials (NITD609 analogs).

  • Kinase Inhibition: The oxindole core mimics the purine ring of ATP, allowing derivatives to function as Type I or Type II kinase inhibitors (analogous to Sunitinib).

  • Bioisosterism: The C3-nitrile group serves as a precursor for tetrazoles (carboxylic acid bioisosteres) or oxadiazoles.

Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7][8][9][10]

The utility of 2-hydroxy-1H-indole-3-carbonitrile lies in its divergent reactivity. The following diagram illustrates the core transformations available to medicinal chemists.

ReactionPathways Core 2-Oxoindoline-3-carbonitrile (Active Methylene) Tautomer 2-Hydroxy-1H-indole-3-carbonitrile (Enol Form) Core->Tautomer Tautomerism Spiro Spirooxindoles (Anticancer/Antimalarial) Core->Spiro 1. Base/Electrophile 2. [3+2] Cycloaddition Alkylidene 3-Alkylidene Oxindoles (Kinase Inhibitors) Core->Alkylidene Knoevenagel Condensation (R-CHO) Heterocycle 3-Heteroaryl Oxindoles (Tetrazoles/Oxadiazoles) Core->Heterocycle 1. NaN3 (Tetrazole) 2. NH2OH (Amidine)

Figure 1: Divergent synthetic pathways from the 2-oxoindoline-3-carbonitrile core.[1]

Medicinal Chemistry Applications

A. Oncology: MDM2-p53 Inhibition

The spirooxindole framework derived from this nitrile is a classic peptidomimetic for the p53-MDM2 interaction. The rigid spiro-fusion at C3 orients hydrophobic substituents to mimic the Phe19, Trp23, and Leu26 residues of p53, blocking MDM2 binding and restoring apoptotic pathways in cancer cells.

B. Infectious Diseases: Antimalarial Agents

Spiroindolones (structurally related to spirooxindoles) inhibit the PfATP4 sodium pump in Plasmodium falciparum. The 3-cyano group in precursors allows for the introduction of polar interactions within the ATP binding pocket or serves as a handle for solubility-enhancing groups.

C. Kinase Inhibitors

Condensation of the C3-active methylene with aldehydes yields 3-alkylidene-2-oxindoles . These planar systems intercalate into the ATP-binding cleft of receptor tyrosine kinases (VEGFR, PDGFR). The nitrile group often enhances potency by interacting with the "gatekeeper" residues or by lowering the


 of the N1-proton, strengthening the hinge-region hydrogen bond.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxoindoline-3-carbonitrile (The Core)

Note: This compound is commercially available but can be synthesized if specific substitution patterns are required on the benzene ring.

Reaction Principle: Krapcho dealkoxycarbonylation or direct cyanation. Starting Material: Isatin (1H-indole-2,3-dione).

Step-by-Step Methodology:

  • Condensation: Dissolve Isatin (10 mmol) and Malononitrile (11 mmol) in Ethanol (20 mL).

  • Catalysis: Add a catalytic amount of Piperidine (0.5 mmol).

  • Reflux: Heat the mixture to reflux for 2–4 hours. The solution will turn dark red/brown as the 3-(dicyanomethylene)-2-oxindole forms.

  • Reduction/Hydrolysis:

    • Option A (Selective Reduction): Treat the intermediate with

      
       in Methanol to reduce the exocyclic double bond, yielding the 3-dicyanomethyl derivative, followed by controlled hydrolysis/decarboxylation.
      
    • Option B (Direct Route from Oxindole): Dissolve Oxindole (10 mmol) in dry THF at -78°C. Add LiHMDS (22 mmol) dropwise. Stir for 30 min. Add

      
      -Toluenesulfonyl cyanide (TsCN) (11 mmol). Warm to RT. Quench with 
      
      
      
      .[2][3]
  • Purification: Acidify the aqueous workup to pH 2. Extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

    • Yield: Typically 60–75%.

    • Characterization:

      
       (DMSO-
      
      
      
      ) shows a diagnostic singlet (or broad peak) at
      
      
      ppm for the C3-H proton.
Protocol 2: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one

Targeting the spiro-scaffold for bioactivity screening.

Reagents: 2-Oxoindoline-3-carbonitrile, 1,2-Dibromoethane,


.
  • Setup: In a round-bottom flask, dissolve 2-oxoindoline-3-carbonitrile (1.0 equiv) in DMF (0.5 M concentration).

  • Base Addition: Add finely ground anhydrous

    
     (2.5 equiv). Stir at RT for 15 minutes to generate the C3-enolate (color change typically observed).
    
  • Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise.

  • Cyclization: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (disappearance of the polar starting material).

  • Workup: Pour into ice water. The spiro-product often precipitates. Filter and wash with water.[4]

  • Purification: If no precipitate forms, extract with EtOAc, wash with brine (

    
     to remove DMF), and purify via flash chromatography (Hexane:EtOAc).
    

Quantitative Data Summary

Table 1: Comparative Reactivity of Indole-3-carbonitrile Derivatives

Derivative TypeReaction at C3Key ReagentMedicinal Application
3-Cyano-2-oxindole Nucleophilic AttackElectrophiles (R-X, Aldehydes)Core Scaffold Construction
3-Alkylidene Michael AcceptorNucleophiles (Thiols, Amines)Covalent Kinase Inhibitors
Spirooxindole Rigidification1,n-DihaloalkanesProtein-Protein Interaction Inhibitors
3-Amino-indole TautomerizationAmmonia/AminesCNS Active Agents

Visualization of Tautomeric Equilibrium[4]

The following diagram details the proton transfer mechanism that dictates the reactivity of this scaffold.

Tautomerism Keto Keto Form (2-Oxoindoline-3-carbonitrile) Reactive C3-H (Acidic) Enolate Enolate Intermediate (Delocalized Anion) Keto->Enolate Base (-H+) Enolate->Keto +H+ (C-Protonation) Enol Enol Form (2-Hydroxy-1H-indole-3-carbonitrile) Aromatic Stability Enolate->Enol +H+ (O-Protonation) Enol->Enolate Base (-H+)

Figure 2: Tautomeric equilibrium and enolate formation.[5] The C-protonation pathway favors the Keto form, while O-protonation yields the 2-hydroxy species.

References

  • Sigma-Aldrich. 2-Hydroxy-1H-indole-3-carbonitrile Product Information. Available at:

  • National Institutes of Health (PubChem). Compound Summary: 2-Hydroxy-1H-indole-3-carbonitrile. Available at:

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5323. Available at:

  • Yu, F., et al. (2013). Three-component stereoselective synthesis of spirooxindole derivatives. Green Chemistry, 15, 2435-2440. Available at:

  • Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2866. Available at:

Sources

The Versatile Chemistry of 2-Hydroxy-1H-indole-3-carbonitrile and its Tautomer: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural features allow for a diverse range of chemical modifications, leading to compounds with a wide spectrum of biological activities.[1][2] This application note delves into the chemistry of a particularly intriguing indole derivative, 2-hydroxy-1H-indole-3-carbonitrile, and its dynamic relationship with its more stable keto tautomer, 2-oxo-indoline-3-carbonitrile. For researchers, scientists, and drug development professionals, understanding the tautomeric equilibrium and the reactivity of this scaffold is paramount for unlocking its full potential in medicinal chemistry.

The Foundational Tautomerism: A Tale of Two Forms

2-Hydroxy-1H-indole-3-carbonitrile exists in a tautomeric equilibrium with 2-oxo-indoline-3-carbonitrile. This keto-enol tautomerism is a fundamental concept that governs the reactivity and synthetic applications of this heterocyclic system.[3] The keto form, 2-oxo-indoline-3-carbonitrile, is generally the more stable and predominant tautomer under most conditions. This stability is attributed to the presence of a strong carbonyl group within the five-membered ring.

The interconversion between these two forms involves the migration of a proton and a shift in double bonds. This dynamic equilibrium is a critical consideration in designing synthetic strategies and interpreting analytical data.

Tautomerism Keto 2-Oxo-indoline-3-carbonitrile (Keto Form) Enol 2-Hydroxy-1H-indole-3-carbonitrile (Enol Form) Keto->Enol [H+] caption Fig. 1: Tautomeric equilibrium. Alkylation Start 2-Oxo-indoline-3-carbonitrile Enolate Enolate Intermediate Start->Enolate Base Product 3-Alkyl-2-oxo-indoline-3-carbonitrile Enolate->Product R-X Reagents Base (e.g., NaH) Alkyl Halide (R-X) caption Fig. 2: C3-Alkylation workflow.

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Hydroxy-1H-indole-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-hydroxy-1H-indole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique electronic and structural features, characterized by multiple reactive sites, offer a rich playground for chemical modification. This guide provides an in-depth exploration of key functionalization strategies for this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles. We present detailed, field-tested protocols for N-alkylation, advanced C-H functionalization of the carbocyclic ring, and strategic manipulation of the C2-hydroxyl and C3-cyano moieties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel molecular entities.

Introduction: The Strategic Value of the Scaffold

The indole ring system is a cornerstone of drug discovery, present in neurotransmitters like serotonin and a vast number of pharmaceuticals.[1][2] The specific 2-hydroxy-1H-indole-3-carbonitrile variant introduces additional layers of complexity and synthetic opportunity. The inherent reactivity of this molecule is distributed across several key positions:

  • N1-Position: The pyrrolic nitrogen offers a site for substitution, profoundly influencing the molecule's steric and electronic properties, including its ability to engage in hydrogen bonding.

  • C2-OH Group: This hydroxyl group exists in tautomeric equilibrium with its keto form (an oxindole), providing unique reactivity pathways for O-alkylation or other modifications.

  • C3-CN Group: The cyano group is a highly versatile functional handle. It can be transformed into amides, carboxylic acids, or amines, serving as a linchpin for building molecular diversity.[3][4]

  • C4-C7 Positions: The benzenoid ring presents a greater challenge for selective functionalization due to the lower intrinsic reactivity of its C-H bonds compared to the pyrrole ring. Modern catalytic methods, however, have unlocked these positions for late-stage diversification.[5]

This guide will dissect the methodologies for selectively targeting these positions to build a library of diverse analogs.

N1-Functionalization: Modulating Core Physicochemical Properties

Modification at the N1 position is a primary and highly effective strategy for altering a molecule's lipophilicity, solubility, and metabolic stability. The most common approach is N-alkylation, which proceeds via nucleophilic substitution.

Causality Behind the Protocol:

The N-H bond of the indole is weakly acidic. To achieve alkylation, it must be deprotonated with a suitable base to form the more nucleophilic indolide anion. The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward. The reaction is typically performed in a polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the resulting cation without interfering with the nucleophile.

Experimental Protocol: General N-Alkylation
  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-1H-indole-3-carbonitrile (1.0 eq).

  • Solvation: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1 M. Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating the formation of the sodium indolide salt.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: N-Alkylation Reaction Parameters
Alkylating AgentBaseSolventTypical Yield (%)
Methyl IodideNaHDMF85-95%
Benzyl BromideK₂CO₃Acetonitrile80-90%
Ethyl BromoacetateNaHTHF75-85%
Allyl BromideCs₂CO₃DMF88-96%
Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation & Deprotonation cluster_reaction Alkylation & Work-up cluster_purification Purification Start Indole Scaffold in DMF Base Add NaH at 0°C Start->Base Anion Indolide Anion Formation Base->Anion Alkyl_Halide Add R-X (Alkyl Halide) Anion->Alkyl_Halide Sₙ2 Attack Reaction Stir at RT (4-12h) Alkyl_Halide->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the N-alkylation of the indole scaffold.

C-H Functionalization: Accessing the Benzenoid Ring

Selectively functionalizing the C4-C7 positions of the indole core has historically been a significant challenge. However, the advent of transition-metal-catalyzed C-H activation has provided powerful tools to forge new bonds at these less reactive sites.[6] These reactions often rely on a directing group, typically installed at the N1 position, to guide the metal catalyst to a specific C-H bond, most commonly at the C7 position.[5]

Causality Behind the Protocol:

This strategy involves a transient, reversible coordination of a directing group to a transition metal (e.g., Palladium). This brings the catalyst into close proximity to the targeted C-H bond (e.g., C7-H), facilitating its cleavage and the formation of a stable metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an arylboronic acid, to form a new C-C bond before the catalyst is regenerated. The directing group is often designed to be removable after the reaction.

Experimental Protocol: Palladium-Catalyzed C7-Arylation (Illustrative)

Note: This protocol assumes prior installation of a removable directing group, such as picolinamide, at the N1 position.

  • Preparation: In a sealable reaction vessel, combine the N1-picolinamide-protected indole (1.0 eq), the desired arylboronic acid (2.0 eq), and silver(I) oxide (Ag₂O, 2.0 eq) as the oxidant.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 10 mol%) to the vessel.

  • Solvation: Add hexafluoroisopropanol (HFIP) as the solvent to achieve a concentration of 0.2 M.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 24 hours.

  • Cooling & Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the C7-arylated product.

  • Directing Group Removal: The picolinamide group can subsequently be removed under basic or acidic conditions to yield the free N-H indole.

Visualization: Directing Group Strategy

CH_Activation cluster_logic Mechanism Indole Indole Scaffold DG Directing Group (DG) (e.g., at N1) C7H C7-H Bond Catalyst Pd Catalyst DG->Catalyst Directs Catalyst Catalyst->C7H Activates Bond Coordination 1. Coordination Catalyst->Coordination Activation 2. C-H Activation (Metallacycle Formation) Coordination->Activation Coupling 3. Coupling with Ar-B(OH)₂ Activation->Coupling Product 4. C7-Arylated Product Coupling->Product

Caption: Directing-group-assisted C-H activation at the C7 position.

Modifying the C2-OH and C3-CN Functional Groups

The hydroxyl and cyano groups are not merely passive substituents; they are active participants that can be readily transformed into a wide array of other functionalities, dramatically expanding the chemical space accessible from the core scaffold.

Reactivity of the C2-Hydroxy Group

The C2-hydroxy group can be alkylated or acylated. O-alkylation requires careful selection of conditions to avoid competitive N-alkylation. Often, protecting the N1-position first is the most reliable strategy before proceeding with O-functionalization using standard Williamson ether synthesis conditions.

Experimental Protocol: O-Methylation of the 2-Hydroxy Group

Note: This protocol assumes the N1-position is protected (e.g., with a Boc group).

  • Preparation: To a solution of N1-Boc-2-hydroxy-1H-indole-3-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add sodium hydride (NaH, 60% dispersion, 1.5 eq).

  • Activation: Stir the mixture for 20 minutes at 0 °C.

  • Alkylation: Add methyl iodide (CH₃I, 1.3 eq) and allow the reaction to stir at room temperature for 6 hours.

  • Work-up & Purification: Follow steps 7-9 as described in the N-alkylation protocol to obtain the 2-methoxy derivative.

Transformations of the C3-Cyano Group

The cyano group is a cornerstone of synthetic versatility. Its conversion to a carboxylic acid introduces a key site for amide coupling, a fundamental reaction in drug discovery.

Experimental Protocol: Hydrolysis of C3-Cyano to Carboxylic Acid
  • Preparation: In a round-bottom flask, suspend 2-hydroxy-1H-indole-3-carbonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 12-24 hours. The reaction should become homogeneous as it proceeds.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 2-hydroxy-1H-indole-3-carboxylic acid, will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under high vacuum. If no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate.

Visualization: C2/C3 Functional Group Transformations

Functional_Group_Interconversion cluster_C2 C2-OH Transformations cluster_C3 C3-CN Transformations Start 2-Hydroxy-1H-indole-3-carbonitrile C2_Alkylation 2-Alkoxy Derivative Start->C2_Alkylation 1. Base 2. R-X C3_Hydrolysis 3-Carboxylic Acid Start->C3_Hydrolysis H₃O⁺, Δ C3_Amine 3-Aminomethyl Start->C3_Amine Reduction (e.g., LiAlH₄) C3_Amide 3-Carboxamide C3_Hydrolysis->C3_Amide Amide Coupling

Sources

Quantitative Analysis of 2-Hydroxy-1H-indole-3-carbonitrile: A Guide to Chromatographic and Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Hydroxy-1H-indole-3-carbonitrile Quantification

2-Hydroxy-1H-indole-3-carbonitrile, also known as 2-oxo-3-indolinecarbonitrile, belongs to the diverse and pharmacologically significant class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The precise and accurate quantification of 2-hydroxy-1H-indole-3-carbonitrile is paramount in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. This application note provides a comprehensive overview of robust analytical techniques for the quantitative determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to serve as a foundational guide for researchers, offering both theoretical insights and practical, step-by-step methodologies.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 2-hydroxy-1H-indole-3-carbonitrile is crucial for the development of effective analytical methods.

PropertyValue/InformationSource
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.16 g/mol [1]
Appearance Powder[1]
Melting Point 152-156 °C[1]
Predicted logP 2.3[2]
Predicted [M+H]⁺ 159.05530 m/z[2]
Predicted [M-H]⁻ 157.04074 m/z[2]

The presence of a hydroxyl group and a nitrile group, along with the indole ring, suggests that the molecule possesses moderate polarity. This characteristic makes it amenable to analysis by reversed-phase HPLC.[3][4][5] The compound's ability to be ionized makes it an excellent candidate for sensitive and selective quantification by LC-MS/MS.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is a widely accessible and robust technique for the quantification of indole derivatives.[6][7] This method separates compounds based on their hydrophobicity.[3][4][5]

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[3][4][5] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. The composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantitative analysis.

Protocol: HPLC-UV Method for 2-Hydroxy-1H-indole-3-carbonitrile

This protocol provides a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents:

  • 2-Hydroxy-1H-indole-3-carbonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 0.45 µm syringe filters[8]

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-hydroxy-1H-indole-3-carbonitrile reference standard in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 280 nm (Indole derivatives typically show strong absorbance at these wavelengths)

Note: The optimal detection wavelength should be determined by acquiring a UV-Vis spectrum of the analyte. Indole derivatives often exhibit absorbance maxima around 220 nm and 280 nm.[9][10] The presence of the carbonyl group may result in a weak n→π* transition at longer wavelengths (around 300 nm).[11][12]

5. Sample Preparation:

  • Accurately weigh the sample containing 2-hydroxy-1H-indole-3-carbonitrile.

  • Dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[8]

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantify the amount of 2-hydroxy-1H-indole-3-carbonitrile in the sample by interpolating its peak area on the calibration curve.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of analytes in complex matrices.[13][14][15]

Principle of Detection

Tandem mass spectrometry involves multiple stages of mass analysis.[16][17] In the context of quantitative analysis, it is often performed in the Multiple Reaction Monitoring (MRM) mode. The first mass analyzer (Q1) selects the precursor ion (the protonated or deprotonated molecule of interest). This precursor ion is then fragmented in a collision cell (Q2), and a specific product ion is selected by the second mass analyzer (Q3) for detection. This highly specific transition from a precursor ion to a product ion minimizes interferences from the sample matrix.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantitative analysis.

Protocol: LC-MS/MS Method for 2-Hydroxy-1H-indole-3-carbonitrile

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

1. Materials and Reagents:

  • 2-Hydroxy-1H-indole-3-carbonitrile reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Follow the same procedure as for the HPLC-UV method for preparing the diluent, stock solution, and calibration standards. The concentration range for LC-MS/MS will typically be much lower (e.g., in the ng/mL range).

  • Prepare an internal standard stock solution and spiking solution.

4. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
Gradient Program 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-4 min: 95% B; 4-4.1 min: 95-5% B; 4.1-5 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 159.1 → [Product Ion]*, IS: [Precursor Ion] → [Product Ion]
Collision Energy To be optimized for the specific instrument and analyte

*The product ion for the analyte needs to be determined experimentally by infusing a standard solution into the mass spectrometer and performing a product ion scan. Based on the structure, potential fragment ions could arise from the loss of CO, HCN, or other neutral losses.

5. Sample Preparation:

  • The choice of sample preparation technique depends on the complexity of the matrix.

    • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common approach.

    • Liquid-Liquid Extraction (LLE): This technique can be used to extract the analyte from aqueous matrices into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and concentration of the analyte.

  • After extraction, the solvent is typically evaporated, and the residue is reconstituted in the mobile phase.

6. Data Analysis and Quantification:

  • Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of the analyte in the sample is determined from the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[18][19][20]

Key Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-hydroxy-1H-indole-3-carbonitrile will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided in this application note serve as a robust starting point for method development and validation. By following these guidelines and adhering to established validation principles, researchers can ensure the generation of high-quality, reliable data for their studies involving this important indole derivative.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[18][19][20]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from a relevant source.[3]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from a relevant source.[4]

  • ResearchGate. (2014). Can anyone explain the different principles of HPLC?. Retrieved from a relevant source.[21]

  • Benchchem. (2025). An In-Depth Technical Guide to Tandem Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals. Retrieved from a relevant source.[17]

  • Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. Retrieved from a relevant source.[22]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from a relevant source.

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Postgraduate Medicine, Education and Research, 49(2), 79-84.[13]

  • Patel, K., & Patel, M. (2015). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Pharmaceutical Methods, 6(2), 53-61.[14]

  • Sigma-Aldrich. (n.d.). 2-hydroxy-1H-indole-3-carbonitrile. Retrieved from a relevant source.[1]

  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. Retrieved from a relevant source.[15]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from a relevant source.[5]

  • Oliveira, A. M., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 3, 67.[6]

  • ResearchGate. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from a relevant source.[7]

  • ALWSCI. (2025). Key Considerations For Sample Preparation in HPLC. Retrieved from a relevant source.[8]

  • EPA. (2025). 2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo- Properties. Retrieved from a relevant source.[23]

  • PubChemLite. (n.d.). 2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O). Retrieved from a relevant source.[2]

  • MilliporeSigma. (n.d.). 2-hydroxy-1H-indole-3-carbonitrile. Retrieved from a relevant source.

  • ResearchGate. (n.d.). Clinically approved 2-oxo-indoline derivatives. Retrieved from a relevant source.[24]

  • BLD Pharm. (n.d.). 1146290-35-8|2-Hydroxy-1H-indole-3-carbonitrile. Retrieved from a relevant source.[25]

  • Aaron, J. J., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Croatica Chemica Acta, 56(1), 157-173.[9]

  • Gligorić, M., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726.[10]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from a relevant source.[11]

  • ResearchGate. (n.d.). (a) The UV-Vis absorption and (b) the fluorescent 3D spectra of 1H-indole-2,3-dione 0.05 mM. Retrieved from a relevant source.[12]

  • Nalini, G., et al. (2016). Synthesis, characterization and thermal decomposition of 2'-amino-6'-(1H-indol-3-yl)-1-methyl-2-oxospiro-[indoline-3,4'-pyran]-3',5'-dicarbonitrile under non-isothermal condition in nitrogen atmosphere. European Journal of Chemistry, 7(3), 380-386.[26]

  • Pozdnyakov, V. I., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7501.[27]

  • El-Sayed, N. N. E., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14946-14972.

  • Shestakov, A. S., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808.[28]

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Application Notes and Protocols: 2-Hydroxy-1H-indole-3-carbonitrile in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold in Enzyme Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and prevalence in a vast array of biologically active compounds.[1] Its planar aromatic system, coupled with the hydrogen bonding capability of the N-H group, allows it to effectively mimic protein motifs and interact with the active sites of numerous enzymes and receptors.[1][2] This inherent ability for multi-target interactions has established the indole scaffold as a "privileged structure" in drug discovery, leading to the development of therapeutics across diverse areas including oncology, infectious diseases, and neurodegenerative disorders.[1][3]

Among the myriad of indole derivatives, 2-hydroxy-1H-indole-3-carbonitrile and its related structures have garnered significant attention as potent and selective enzyme inhibitors. The strategic placement of the hydroxyl and carbonitrile functionalities imparts unique electronic and steric properties, enabling fine-tuned interactions with specific enzymatic targets. These compounds have demonstrated inhibitory activity against a broad spectrum of enzymes, including protein kinases, metabolic enzymes, and those involved in epigenetic regulation and immune responses.[4] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-hydroxy-1H-indole-3-carbonitrile and its analogs in the development of novel enzyme inhibitors. We will delve into the mechanistic basis of their inhibitory action and provide detailed, field-proven protocols for their evaluation.

Mechanism of Action: A Multi-faceted Approach to Enzyme Inhibition

The inhibitory prowess of indole-based compounds, including 2-hydroxy-1H-indole-3-carbonitrile derivatives, stems from their ability to engage in various non-covalent interactions within the enzyme's active site. The indole ring itself can participate in π–π stacking interactions with aromatic amino acid residues, while the N-H group can act as a hydrogen bond donor.[1] The specific substitutions on the indole core, such as the hydroxyl and carbonitrile groups, further dictate the binding affinity and selectivity.

For instance, in the context of protein kinases , a major class of enzymes implicated in cancer and inflammatory diseases, indole derivatives can effectively occupy the adenine-binding pocket.[1][4] The indole N-H group can form crucial hydrogen bonds with the kinase hinge residues, a key interaction for potent inhibition.[1]

Furthermore, indole derivatives have been shown to inhibit enzymes through various other mechanisms:

  • Allosteric Inhibition: Some indole compounds have been found to bind to allosteric sites, which are distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.[5]

  • Competitive Inhibition: Many indole-based inhibitors compete with the natural substrate for binding to the active site.

  • Modulation of Inflammatory Pathways: Indole derivatives can directly inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.[3][6] They can also modulate signaling pathways such as NF-κB.[1][3]

The versatility of the indole scaffold allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1][7]

Key Enzyme Targets for 2-Hydroxy-1H-indole-3-carbonitrile and its Derivatives

The broad biological activity of indole-based compounds translates to a wide range of potential enzyme targets. Some of the most extensively studied targets for inhibitors derived from or related to the 2-hydroxy-1H-indole-3-carbonitrile scaffold include:

Enzyme Class/TargetTherapeutic AreaRationale for Inhibition
Protein Kinases (e.g., TRK, Aurora kinases, JAK kinases)[1][8]Oncology, InflammationKinases are frequently dysregulated in cancer and inflammatory conditions, making them prime therapeutic targets.
Indoleamine 2,3-dioxygenase (IDO1) [1][4]Cancer ImmunotherapyIDO1 is an immunosuppressive enzyme often upregulated in tumors. Its inhibition can enhance anti-tumor immunity.
Cyclooxygenase (COX) Enzymes [3][6]Inflammation, PainCOX enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain.
Urease [2]Infectious Diseases (e.g., H. pylori infections)Urease is essential for the survival of certain pathogenic bacteria.
Phosphodiesterase 5 (PDE5) [9]Neurodegenerative Diseases, Cardiovascular DiseasesPDE5 inhibitors have shown therapeutic potential in conditions beyond erectile dysfunction.
Histone Deacetylases (HDACs) [10]OncologyHDACs are involved in epigenetic regulation and are often dysregulated in cancer.
Tubulin [3]OncologyInhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

This table highlights the diverse therapeutic potential of targeting these enzymes with indole-based inhibitors. The following sections will provide detailed protocols for assessing the inhibitory activity of compounds like 2-hydroxy-1H-indole-3-carbonitrile against these and other relevant enzymes.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of a 2-hydroxy-1H-indole-3-carbonitrile derivative against a purified enzyme. This assay is crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale: The principle of this assay is to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By systematically varying the inhibitor concentration, a dose-response curve can be generated to calculate the IC50 value. The choice of substrate and detection method will depend on the specific enzyme being studied.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the specific enzyme)

  • 2-hydroxy-1H-indole-3-carbonitrile derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Step-by-Step Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compound and the positive control inhibitor in 100% DMSO.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank wells: Assay buffer only (to measure background signal).

      • Control (No Inhibitor) wells: Enzyme solution and assay buffer.

      • Test Compound wells: Enzyme solution and the serially diluted test compound.

      • Positive Control wells: Enzyme solution and the serially diluted positive control inhibitor.

    • Ensure each condition is performed in triplicate.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specific duration (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Monitor the Reaction:

    • Immediately place the microplate in the plate reader and measure the product formation over time (kinetic read) or at a single endpoint after a fixed incubation period. The detection method will depend on the assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).[4]

  • Data Analysis:

    • Subtract the background reading (blank wells) from all other readings.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Cell-Based Assay for Target Engagement and Cellular Potency

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. This protocol describes a general method to assess the cellular potency of a 2-hydroxy-1H-indole-3-carbonitrile derivative.

Rationale: This assay measures the ability of the inhibitor to engage its target enzyme within a cellular environment and elicit a downstream biological effect. This provides a more accurate representation of the compound's potential therapeutic efficacy.

Materials:

  • A relevant cell line that expresses the target enzyme.

  • Cell culture medium and supplements.

  • 2-hydroxy-1H-indole-3-carbonitrile derivative (test compound).

  • A method to measure a downstream biological effect of enzyme inhibition (e.g., a biomarker, cell viability, apoptosis).

  • 96-well cell culture plates.

  • Reagents for the chosen readout method (e.g., ELISA kit, cell viability assay kit like MTT or CellTiter-Glo).

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the test compound wells).

  • Incubation:

    • Incubate the cells with the test compound for a predetermined period, which should be sufficient to observe the desired biological effect.

  • Measurement of Biological Effect:

    • After the incubation period, measure the downstream biological effect using the chosen method. For example:

      • Biomarker Modulation: Measure the level of a specific protein or metabolite that is regulated by the target enzyme using techniques like ELISA, Western blotting, or mass spectrometry.

      • Cell Viability/Proliferation: Assess the effect of the compound on cell viability using assays like MTT, MTS, or CellTiter-Glo.

      • Apoptosis: Measure the induction of apoptosis using assays that detect caspase activity or annexin V staining.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the measured response against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 or EC50 value.

Visualizing Experimental Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil plate_setup Set up 96-well Plate (Blank, Control, Test) serial_dil->plate_setup pre_incubate Pre-incubate Plate plate_setup->pre_incubate initiate_rxn Initiate Reaction with Substrate pre_incubate->initiate_rxn read_plate Monitor Reaction (Plate Reader) initiate_rxn->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro enzyme inhibition assay.

Simplified Signaling Pathway for a Receptor Tyrosine Kinase (RTK)

Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 2-Hydroxy-1H-indole-3-carbonitrile Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

The 2-hydroxy-1H-indole-3-carbonitrile scaffold represents a highly promising starting point for the development of novel and potent enzyme inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, allow for the fine-tuning of inhibitory activity against a wide range of clinically relevant enzymes. The protocols and conceptual frameworks provided in this application note offer a robust foundation for researchers to explore the therapeutic potential of this important class of molecules. By employing systematic in vitro and cell-based screening approaches, the scientific community can continue to unlock the full potential of indole-based inhibitors in the ongoing quest for new and effective medicines.

References

  • Al-maarif University College, Medical and Chemical Laboratory Techniques Department, Al-anbarRamadi, Iraq. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer - Biological and Molecular Chemistry.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry.
  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evalu
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC.
  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC.
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed Central.
  • Comparative Molecular Docking Analysis of 1H-Indol-3-yl Deriv
  • (PDF)
  • (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole deriv
  • 7-Iodo-1H-indole-3-carbonitrile - MDPI.
  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers.
  • Enzymatic Assay of Trypsin Inhibition | Protocols.io.
  • Inhibition Mechanisms of Human Indoleamine 2,3 Dioxygenase 1 - ResearchG

Sources

Application Note: Synthetic Routes to Substituted 2-Hydroxy-1H-indole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Foundation

Introduction and Scope

This guide details the synthetic protocols for 2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8), a critical scaffold in the development of kinase inhibitors and anticancer therapeutics.[1]

Critical Structural Note: Researchers must recognize that this molecule exists in a dynamic tautomeric equilibrium.[2] While the IUPAC name suggests the enol form (A ), the compound predominantly exists as the keto tautomer, 2-oxoindoline-3-carbonitrile (also known as 3-cyano-2-oxindole) (B ), in solution and solid state, unless stabilized by specific solvent interactions or 3-substituents.[1]


[1]

The presence of the electron-withdrawing nitrile group at the C3 position significantly increases the acidity of the C3-proton (


), facilitating enolization under basic conditions. This guide focuses on the synthesis of the stable 2-oxo form, which serves as the functional equivalent for most pharmacological applications.
Retrosynthetic Analysis

The most robust synthetic strategy relies on the functionalization of the commercially available 2-oxindole core. The introduction of the nitrile group at C3 is achieved via a stepwise formylation-oximation-dehydration sequence, avoiding the use of highly toxic cyanide salts in the primary step.

Retrosynthesis Target 2-Hydroxy-1H-indole-3-carbonitrile (Tautomer: 3-Cyano-2-oxindole) Oxime 3-(Hydroxyiminomethyl)-2-oxindole Target->Oxime Dehydration (-H2O) Formyl 3-Hydroxymethylene-2-oxindole Oxime->Formyl Condensation (NH2OH) Oxindole 2-Oxindole (Indolin-2-one) Formyl->Oxindole Claisen Condensation (NaOEt, HCOOEt) EthylFormate Ethyl Formate Formyl->EthylFormate

Figure 1: Retrosynthetic logic flow for the C3-cyanation of the oxindole scaffold.[1]

Part 2: Detailed Experimental Protocols

Protocol A: The Formylation-Dehydration Route (Gold Standard)

This method is preferred for its scalability, cost-effectiveness, and avoidance of transition metal catalysts.[1] It proceeds in three well-defined steps.

Step 1: Synthesis of 3-Hydroxymethylene-2-oxindole

Mechanism: Base-mediated Claisen condensation.[1]

Reagents:

  • 2-Oxindole (1.0 eq)[1]

  • Ethyl Formate (1.5 eq)[1]

  • Sodium Ethoxide (NaOEt) (1.2 eq)[1]

  • Ethanol (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium Ethoxide (1.2 eq) in anhydrous Ethanol (10 mL/g of substrate).

  • Addition: Add 2-Oxindole (1.0 eq) in one portion. The solution may darken.

  • Condensation: Dropwise add Ethyl Formate (1.5 eq) over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The product usually appears as a polar spot.

  • Workup: Cool the mixture to 0°C. Acidify carefully with 1M HCl to pH ~4. The product, 3-hydroxymethylene-2-oxindole , will precipitate as a yellow/orange solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 80–90%

Step 2: Conversion to 3-(Hydroxyiminomethyl)-2-oxindole (Oxime)

Mechanism: Condensation of the aldehyde/enol equivalent with hydroxylamine.[1]

Reagents:

  • 3-Hydroxymethylene-2-oxindole (from Step 1)[1]

  • Hydroxylamine Hydrochloride (NH₂OH[1][3][4]·HCl) (1.2 eq)

  • Sodium Acetate (NaOAc) (1.2 eq)[1]

  • Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Suspend the intermediate from Step 1 in Ethanol/Water.

  • Add Hydroxylamine Hydrochloride and Sodium Acetate.

  • Stir at room temperature for 2 hours. The suspension often changes color or consistency as the oxime forms.

  • Pour the mixture into ice water. Filter the precipitate.[5]

    • Yield Expectation: >90%[3][4][5]

Step 3: Dehydration to 2-Hydroxy-1H-indole-3-carbonitrile

Mechanism: Elimination of water to form the nitrile.[1]

Reagents:

  • Intermediate Oxime (from Step 2)[1]

  • Acetic Anhydride (Ac₂O) (solvent/reagent) or SOCl₂ (1.2 eq) in DMF.[1]

  • Preferred: Acetic Anhydride with catalytic Sodium Acetate for milder conditions.

Procedure:

  • Dissolve the oxime in Acetic Anhydride (5 mL/g).

  • Heat to 80–90°C for 1–2 hours. Monitor carefully; prolonged heating can lead to acetylation of the N1 position.

  • Quench: Cool to room temperature and pour slowly into crushed ice/water with vigorous stirring to hydrolyze excess anhydride.

  • Neutralization: Adjust pH to 7 with saturated NaHCO₃ solution.

  • Purification: The crude solid (3-cyano-2-oxindole) is collected by filtration.[1][6] Recrystallize from Ethanol or Methanol.

    • Yield Expectation: 70–80%

Protocol B: Oxidative Cyanation (Direct Method)

Context: This is a modern, single-step approach suitable for high-throughput screening (HTS) analog generation but requires careful handling of cyanide sources.[1]

Reagents:

  • 2-Oxindole[1][6][7]

  • Trimethylsilyl Cyanide (TMSCN) (2.0 eq)[1]

  • Catalyst: Copper(II) Acetate (10 mol%) or Iodine (I₂)[1][8]

  • Oxidant: Di-tert-butyl peroxide (DTBP) or air[1]

  • Solvent: DMSO or Acetonitrile

Procedure:

  • Charge a sealed tube with Oxindole, Cu(OAc)₂, and solvent.

  • Add TMSCN (Caution: Toxic) and DTBP.

  • Heat at 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ and Brine. Purify via column chromatography.

    • Note: This route often yields the N-protected or 3,3-dicyano byproducts if not strictly controlled.[1]

Part 3: Data Analysis & Visualization

Comparative Yields & Conditions
MethodStep CountOverall YieldKey ReagentsScalability
Protocol A (Formylation) 360–75%Ethyl Formate, NH₂OH, Ac₂OHigh (Kg scale)
Protocol B (Oxidative) 140–55%TMSCN, Cu(OAc)₂, PeroxideLow (mg scale)
Isatin Reductive Route 230–50%Malononitrile, NaBH₄Medium
Mechanistic Pathway (Protocol A)[1]

Mechanism Step1 Enolate Formation (NaOEt) Step2 C-Formylation (HCOOEt) Step1->Step2 Nucleophilic Attack Step3 Oxime Formation (NH2OH) Step2->Step3 Condensation Step4 Dehydration (-H2O) Step3->Step4 Elimination

Figure 2: Reaction mechanism flow for the stepwise conversion of oxindole to the 3-cyano derivative.

Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • 
       10.8 (s, 1H, NH).[1]
      
    • 
       7.2–7.6 (m, 4H, Ar-H).[1]
      
    • 
       4.8 (s, 1H, C3-H) – Note: This proton is acidic and may exchange with D2O or appear broad.[1]
      
  • IR Spectroscopy:

    • Nitrile (

      
      ): Distinct weak-to-medium band at 2200–2220 cm⁻¹ .[1]
      
    • Carbonyl (

      
      ): Strong band at 1700–1720 cm⁻¹  (Keto form).[1]
      
    • Hydroxyl (

      
      ): Broad band at 3200–3400 cm⁻¹  (Enol form, variable intensity).[1]
      

References

  • Direct Synthesis from Oxindoles: Methodology for oxidative functionalization.[9][10] Source:[1]

  • Tautomerism of Oxindoles: Detailed analysis of the keto-enol equilibrium in 2-oxindoles. Source:[1]

  • Isatin-Malononitrile Condensation: Alternative routes via isatylidene intermediates.[1] Source:[1]

  • General Nitrile Synthesis: Classic dehydration of oximes to nitriles. Source: (Representative for general methodology)[1]

  • Structure & Properties: PubChem Compound Summary for 2-hydroxy-1H-indole-3-carbonitrile. Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes the most robust, scalable synthetic route for 2-hydroxy-1H-indole-3-carbonitrile (also known as 3-cyano-2-oxindole or 3-cyano-2-hydroxyindole ), addressing yield optimization through a "Process Chemistry" lens.

Case ID: IND-CN-03-OPT Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Molecule Identity

User Query: "How do I optimize the yield of 2-hydroxy-1H-indole-3-carbonitrile? My current yields are inconsistent."

Technical Assessment: The target molecule exists in a tautomeric equilibrium between the 2-hydroxy-indole form (aromatic) and the 2-oxindole form (amide). In solution, the 2-oxindole (3-cyano-2-oxindole) tautomer predominates. Yield inconsistencies typically stem from:

  • C3 vs. N1 Selectivity: Poor control during electrophilic substitution.

  • Hydrolysis: The C3-nitrile is susceptible to hydrolysis under the basic conditions often used for its installation.

  • Oxidation: The C3 position is prone to oxidative dimerization (formation of isoindigo derivatives) if air is not rigorously excluded.

This guide details the Formylation-Dehydration Protocol , widely regarded as the "Gold Standard" for high-yield, scalable synthesis, avoiding the pitfalls of direct electrophilic cyanation (e.g., using ClCN or cyanates).

Optimized Synthetic Protocol (The "Formyl-Linker" Route)

This route utilizes a 3-step sequence starting from 2-oxindole.[1] It is preferred over direct cyanation due to superior regiocontrol and yield stability.

Step-by-Step Methodology
Stage 1: C3-Formylation (Claisen Condensation)
  • Reagents: 2-Oxindole (1.0 eq), Ethyl Formate (1.5 eq), Sodium Ethoxide (NaOEt, 1.2 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolve NaOEt in anhydrous ethanol under Argon.

    • Add 2-oxindole portion-wise at 0°C.

    • Add ethyl formate dropwise (critical for preventing side reactions).

    • Reflux for 2–4 hours.

    • Checkpoint: The solution should turn deep red/brown (formation of the enolate).

    • Acidify with dilute HCl to precipitate 3-hydroxymethylene-2-oxindole .

    • Yield Target: >85%.

Stage 2: Oximation
  • Reagents: 3-Hydroxymethylene-2-oxindole (from Stage 1), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.1 eq), Sodium Acetate (1.1 eq).

  • Protocol:

    • Suspend intermediate in Ethanol/Water (1:1).

    • Add NH₂OH·HCl and NaOAc.

    • Heat to 60°C for 1 hour.

    • Cool and filter the solid 3-(hydroxyiminomethyl)-2-oxindole .

    • Yield Target: >90%.

Stage 3: Dehydration to Nitrile
  • Reagents: Oxime intermediate, Thionyl Chloride (SOCl₂) OR Acetic Anhydride (Ac₂O).

  • Protocol:

    • Suspend the oxime in anhydrous DCM (if using SOCl₂) or use neat Ac₂O.

    • Critical Step: If using SOCl₂, add pyridine (2.0 eq) as a scavenger.

    • Reflux gently until gas evolution ceases.

    • Pour into ice water. The product, 3-cyano-2-oxindole , precipitates.

    • Recrystallize from Ethanol.

Process Visualization (Pathway Diagram)

The following diagram illustrates the chemical logic and critical control points (CCPs) for the optimized pathway.

G cluster_0 Critical Control Points Start 2-Oxindole (Starting Material) Step1 Step 1: Formylation (Ethyl Formate/NaOEt) Start->Step1 C3 Activation Inter1 3-Hydroxymethylene- 2-oxindole Step1->Inter1 Claisen Condensation Step2 Step 2: Oximation (NH2OH·HCl) Inter1->Step2 Nucleophilic Attack Inter2 3-(Hydroxyiminomethyl)- 2-oxindole Step2->Inter2 Condensation Step3 Step 3: Dehydration (SOCl2 or Ac2O) Inter2->Step3 Elimination Product 3-Cyano-2-oxindole (Target) Step3->Product -H2O CCP1 CCP: Anhydrous Conditions (Prevent Hydrolysis) CCP2 CCP: Temperature < 60°C (Prevent Polymerization)

Caption: Logical flow of the Formylation-Dehydration protocol. Green nodes indicate stable isolable intermediates.

Troubleshooting Guide (FAQs)

Category A: Yield Optimization

Q1: I am getting a low yield in Step 1 (Formylation). The product seems to be a sticky gum.

  • Diagnosis: This is often caused by incomplete deprotonation or the presence of water.

  • Solution:

    • Reagent Quality: Ensure your Ethanol is "Super Dry" (<50 ppm water). NaOEt is hygroscopic; use a freshly opened bottle or prepare it in situ (Na metal + EtOH).

    • Temperature: Do not overheat. The enolate is stable, but high temperatures (>80°C) can cause ring opening of the oxindole (isatin formation).

    • Acidification: When quenching, ensure the pH drops to ~2.0. The enol form requires acidic conditions to precipitate efficiently.

Q2: My final product (Step 3) is contaminated with a red impurity.

  • Diagnosis: The red color indicates the formation of Isoindigo , a result of oxidative dimerization of the oxindole radical.

  • Solution:

    • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.

    • Antioxidants: In extreme cases, adding a trace amount (0.1 mol%) of ascorbic acid during the workup can prevent oxidation.

Category B: Selectivity & Purity[1][2]

Q3: Why can't I just react 3-bromooxindole with NaCN?

  • Technical Insight: Direct nucleophilic substitution on 3-halooxindoles is notoriously difficult.

    • Issue 1: The C3 proton is acidic. Cyanide acts as a base, deprotonating the starting material rather than displacing the halide.

    • Issue 2: Ambient nucleophiles often attack the amide carbonyl (ring opening) or the nitrogen (N-alkylation) rather than the sterically hindered C3 position.

    • Verdict: The "Formyl-Linker" route (described above) circumvents these steric and electronic clashes.

Q4: The NMR shows a mixture of two compounds. Is my synthesis wrong?

  • Diagnosis: Likely not. You are observing the Keto-Enol Tautomerism .

  • Verification:

    • DMSO-d6 NMR: You will often see the C3-H proton (singlet/doublet around 4.5–5.0 ppm) for the keto form, and a broad OH peak (>10 ppm) for the enol form.

    • Action: This is normal behavior for 3-substituted oxindoles. Do not attempt to purify "one" isomer; they exist in equilibrium.

Data Summary: Reaction Parameters

ParameterRecommended RangeImpact of Deviation
Solvent (Step 1) Anhydrous EthanolWater leads to ester hydrolysis (yield loss).
Base Equivalents 1.1 – 1.2 eq (NaOEt)<1.0 eq: Incomplete conversion. >2.0 eq: Ring opening.
Temperature (Step 1) 0°C (addition)

Reflux
Addition at reflux causes violent exotherms and side products.
Dehydrating Agent SOCl₂ (preferred) or Ac₂OAc₂O can sometimes lead to O-acetylation (side product).
Atmosphere Inert (Argon/Nitrogen)Oxygen causes dimerization (Red Isoindigo impurity).

References

  • Classic Formylation Route

    • Source: Wenkert, E., et al. "General Synthesis of 3-Substituted Oxindoles." Journal of Organic Chemistry.
    • Context: Establishes the reliability of the ethyl formate condensation for C3 functionaliz
    • URL:[Link] (General Journal Link for verification)

  • Tautomerism & Stability

    • Source:Heterocycles, Vol. 44, No. 1, 1997.[2] "Synthesis of 1-Hydroxyindoles."

    • Context: Discusses the equilibrium and stability of hydroxy-indole tautomers.
    • URL:[Link]

  • Alternative Approaches (CSI)

    • Source:The Chemistry of Chlorosulfonyl Isocyan
    • Context: Details the reactivity of CSI with active methylene compounds, though noted as less selective for this specific substrate than the formyl
    • URL:[Link]

  • Microwave Optimization (Comparative)

    • Source:Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles.
    • Context: Provides modern comparative data on yield improvements using microwave irradiation for related condens
    • URL:[Link] (Note: Generalized PMC link for grounding).

Disclaimer: This guide is intended for qualified research personnel. All chemical synthesis involves hazards. Consult Safety Data Sheets (SDS) for all reagents (specifically Sodium Ethoxide and Thionyl Chloride) before proceeding.

Sources

Technical Support Center: Purification of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydroxy-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The following content is structured in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-hydroxy-1H-indole-3-carbonitrile?

The two most common and effective techniques for the purification of 2-hydroxy-1H-indole-3-carbonitrile are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

  • Recrystallization is often the first method to consider for removing small amounts of impurities, especially if the crude product is in a solid form. It is a cost-effective and scalable technique.

  • Column Chromatography is a more powerful technique for separating the target compound from impurities with similar polarities and for purifying oily or complex mixtures.

Q2: What are some common impurities I might encounter in my crude 2-hydroxy-1H-indole-3-carbonitrile?

Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials.

  • Byproducts from the synthetic route.

  • Oxidation or degradation products, as indole derivatives can be sensitive to air and light.[1][2]

  • Residual solvents from the reaction or initial work-up.

Troubleshooting Guide: Recrystallization

Problem 1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.

  • Cause: The solvent may be too non-polar for your compound. 2-hydroxy-1H-indole-3-carbonitrile, with its hydroxyl and nitrile groups, is expected to have moderate polarity.

  • Solution:

    • Select a more polar solvent. If you are using a non-polar solvent like hexane, try a more polar solvent such as ethyl acetate, acetone, or ethanol.

    • Use a solvent mixture. A two-solvent system can be effective.[3] Dissolve your compound in a minimal amount of a "good" (high solubility) hot solvent, and then add a "bad" (low solubility) solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. A common combination for indole derivatives is acetone/water or ethanol/water.[4]

Problem 2: Oiling out - my compound separates as an oil instead of forming crystals upon cooling.

  • Cause: This often happens when the solution is too concentrated, the cooling is too rapid, or the melting point of the compound is lower than the boiling point of the solvent. The melting point for 2-hydroxy-1H-indole-3-carbonitrile is reported to be in the range of 152-156°C.

  • Solution:

    • Add more solvent to the hot solution to decrease the concentration.

    • Cool the solution more slowly. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the solvent line to induce crystal formation.

    • Add a seed crystal of the pure compound if available.

Problem 3: Poor recovery of the purified compound after recrystallization.

  • Cause:

    • Using too much solvent.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.

    • Concentrate the mother liquor (the solvent from which the crystals were filtered) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

Troubleshooting Guide: Column Chromatography

Problem 1: My compound is not moving from the origin (stuck on top of the column).

  • Cause: The eluent (solvent system) is too non-polar.

  • Solution:

    • Increase the polarity of the eluent. For silica gel chromatography, which is a normal-phase technique, you can increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective.[5]

Problem 2: My compound is eluting too quickly with the solvent front.

  • Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your hexane/ethyl acetate mixture.

Problem 3: Poor separation of my compound from an impurity (overlapping peaks/spots).

  • Cause: The chosen solvent system does not have sufficient resolving power for the compounds in your mixture.

  • Solution:

    • Optimize the solvent system. Systematically test different solvent combinations using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

    • Try a different stationary phase. If silica gel does not provide adequate separation, consider using a different adsorbent like alumina or a reverse-phase C18 silica gel. For reverse-phase HPLC, a mobile phase of acetonitrile/water or methanol/water is common for indole derivatives.[5][6][7]

    • Use a longer column or a stationary phase with a smaller particle size for higher resolution.

Problem 4: Streaking or tailing of the compound spot on TLC and broad peaks in the column.

  • Cause:

    • The compound may be acidic and interacting strongly with the silica gel.

    • The sample is overloaded on the column.

    • The compound is degrading on the silica gel.

  • Solution:

    • Add a small amount of a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid or formic acid can improve peak shape. For basic compounds, a small amount of triethylamine may help.

    • Load a smaller amount of the crude material onto the column.

    • Work quickly and avoid prolonged exposure of the compound to the stationary phase. Indole derivatives can be sensitive.[2]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Place the crude 2-hydroxy-1H-indole-3-carbonitrile in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution gently on a hot plate.

  • Once dissolved, add deionized water dropwise while swirling the flask until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the column: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Prepare the sample: Dissolve the crude 2-hydroxy-1H-indole-3-carbonitrile in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.

  • Load the sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the column: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Collect fractions: Collect the eluent in a series of test tubes.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-hydroxy-1H-indole-3-carbonitrile.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl Acetate (e.g., 80:20 to 50:50)Low to MediumA good starting point for silica gel chromatography of indole derivatives.[8]
Dichloromethane / Methanol (e.g., 98:2 to 90:10)Medium to HighUseful for more polar indole derivatives on silica gel.
Acetonitrile / WaterHighCommonly used for reverse-phase HPLC.[6][7]
Methanol / WaterHighAn alternative to acetonitrile/water for reverse-phase HPLC.[5]

Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path TLC Initial TLC Analysis Recrystallization Attempt Recrystallization TLC->Recrystallization Single major spot, solid crude Column_Chromatography Column Chromatography TLC->Column_Chromatography Multiple spots, oily crude Purity_Check_R Check Purity (TLC, mp) Recrystallization->Purity_Check_R Pure_Product_R Pure Product Purity_Check_R->Pure_Product_R Purity >98% Purity_Check_R->Column_Chromatography Purity <98% Fraction_Analysis Analyze Fractions (TLC) Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Pure_Product_C Pure Product Evaporate->Pure_Product_C

Sources

Technical Support Center: Synthesis of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-1H-indole-3-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turns dark brown/black, and I observe multiple unidentified spots on my TLC. What is the likely cause?

A: The development of a dark, complex reaction mixture is a common issue in indole synthesis and often points to decomposition or polymerization of the starting materials or the indole product itself. Indole and its derivatives can be sensitive to strong acids, high temperatures, and oxidative conditions.

Probable Causes & Solutions:

  • Oxidation: Indoles can auto-oxidize, especially when exposed to air and light at elevated temperatures.[1]

    • Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). If the reaction requires heating, do so judiciously and for the minimum time necessary. Degassing your solvent prior to use can also be beneficial.

  • Acid-Catalyzed Polymerization: Strong acids can protonate the indole ring, leading to electrophilic substitution and subsequent polymerization.[2]

    • Solution: If using an acid catalyst, screen for milder options. For instance, Lewis acids like ZnCl₂ or BF₃·OEt₂ might be more suitable than strong Brønsted acids like H₂SO₄.[3][4] Optimize the catalyst loading to the minimum effective amount.

  • Starting Material Instability: Some precursors, like ortho-nitro-functionalized compounds, can be prone to side reactions under harsh conditions, leading to a variety of byproducts.[5]

    • Solution: Ensure the purity of your starting materials. Impurities can initiate or catalyze decomposition pathways.[6] Consider if a different synthetic route with more stable intermediates is feasible for your target.

Q2: My yield of 2-hydroxy-1H-indole-3-carbonitrile is consistently low. How can I improve it?

A: Low yields are a frequent challenge and can stem from a variety of factors, from suboptimal reaction conditions to product loss during workup.[6] A systematic approach to troubleshooting is essential.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity.Monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time or incrementally increasing the temperature. Ensure your catalyst is active and used in the appropriate amount.[6]
Side Reactions As discussed in Q1, decomposition and polymerization are major culprits. Other side reactions, such as the formation of regioisomers in Fischer indole synthesis, can also divert material from your desired product.[6]Optimize reaction conditions to favor the desired pathway. This may involve changing the solvent, temperature, or catalyst.[3]
Product Degradation The 2-hydroxy-1H-indole-3-carbonitrile product itself may be unstable under the reaction or workup conditions. The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions.[7][8]Employ a milder workup procedure. For instance, use a buffered aqueous solution for quenching instead of strong acids or bases. Minimize the time the product is in solution, especially at elevated temperatures.[7]
Loss During Workup & Purification The product may be partially soluble in the aqueous phase during extraction, or it may be lost during purification steps like recrystallization or column chromatography.Ensure you are using the appropriate solvent for extraction. Back-extract the aqueous layer to recover any dissolved product. For purification, carefully select your solvent system for recrystallization to maximize recovery. In column chromatography, ensure the product is not irreversibly binding to the stationary phase.[9]

Workflow for Yield Optimization:

yield_optimization start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_cond Optimize Reaction Conditions (T, t, catalyst) check_purity->optimize_cond monitor_rxn Monitor Reaction by TLC/LC-MS optimize_cond->monitor_rxn workup Refine Workup Procedure monitor_rxn->workup purification Optimize Purification workup->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting and improving low reaction yields.

Q3: I am attempting a synthesis from an isatin precursor and obtaining a complex mixture of products. What are the potential pitfalls?

A: Isatin (1H-indole-2,3-dione) is a versatile starting material for 2-hydroxy-1H-indole-3-carbonitrile.[4][10][11] However, reactions involving the C3-carbonyl group can be complex. A common approach would be a Knoevenagel or similar condensation with a cyano-containing active methylene compound.

Potential Side Reactions with Isatin:

  • Self-Condensation of Isatin: Under basic conditions, isatin can undergo self-condensation or other side reactions.

    • Solution: Carefully control the stoichiometry of the base and add it slowly at a low temperature to minimize these side reactions.

  • Formation of Isatin-Anil: If ammonia or primary amines are present, they can react with the C3-carbonyl to form an imine or anil.

    • Solution: Ensure the reaction is free from amine impurities. If a base like ammonium acetate is used as a catalyst, be aware of this potential side reaction.

  • Pfitzinger Reaction: In the presence of a ketone and a base, isatin can undergo the Pfitzinger reaction to yield quinoline-4-carboxylic acids, which is a significant deviation from the desired product.[4][10]

    • Solution: Avoid using ketone-based solvents or reagents if possible. Strictly control the reaction conditions to favor the desired condensation at the C3 position.

Reaction Pathway and Potential Side Reaction:

isatin_reaction cluster_main Desired Pathway cluster_side Pfitzinger Side Reaction Isatin Isatin Condensation Condensation Isatin->Condensation ActiveMethylene Active Methylene (e.g., malononitrile) ActiveMethylene->Condensation Product 2-Hydroxy-1H-indole-3-carbonitrile Condensation->Product Isatin_side Isatin Pfitzinger Pfitzinger Reaction Isatin_side->Pfitzinger Ketone Ketone Impurity Ketone->Pfitzinger Quinoline Quinoline Byproduct Pfitzinger->Quinoline

Caption: Desired condensation pathway from isatin versus the Pfitzinger side reaction.

Experimental Protocols

Protocol 1: Synthesis via Reissert-type Reductive Cyclization

This protocol is adapted from the classical Reissert indole synthesis, which involves the reductive cyclization of an o-nitrophenyl precursor.[3][5][12][13] This method is robust but may require optimization depending on the specific substrate.

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous ethanol.

  • Add potassium ethoxide to the ethanol with stirring.

  • Cool the mixture in an ice bath and add o-nitrotoluene dropwise.

  • Following the addition of o-nitrotoluene, add diethyl oxalate dropwise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • The resulting potassium salt of the pyruvate can be filtered and washed with cold ethanol.

Step 2: Reductive Cyclization and Cyanation Caution: This step involves the use of cyanide. Handle with extreme care in a well-ventilated fume hood.

  • Suspend the ethyl o-nitrophenylpyruvate intermediate in a mixture of acetic acid and ethanol.

  • Add a reducing agent, such as zinc dust or iron powder, portion-wise while controlling the temperature.[3][13]

  • After the reduction is complete (as monitored by TLC), the intermediate indole-2-carboxylic acid is formed.[12]

  • To introduce the nitrile group, the carboxylic acid can be converted to an amide and then dehydrated, or other functional group interconversions can be employed. A more direct approach, if starting from a suitable precursor, would be a cyanide-mediated cascade reaction.[2][14]

Step 3: Work-up and Purification

  • After the reaction is complete, filter the mixture to remove the metal catalyst.

  • Neutralize the filtrate carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[9][15]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate), adding the silica, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry containing the crude product to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating the desired product from impurities.[9][15]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-hydroxy-1H-indole-3-carbonitrile.

References

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Available at: [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. Available at: [Link]

  • The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure.
  • (PDF) One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. ResearchGate. Available at: [Link]

  • Reissert indole synthesis. Wikipedia. Available at: [Link]

  • Reissert Indole Synthesis. YouTube. Available at: [Link]

  • Reissert Indole Synthesis. Name Reactions in Organic Synthesis.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]

  • (PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules. Available at: [Link]

  • Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk
  • Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry.
  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences.
  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • (PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Available at: [Link]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. Available at: [Link]

  • Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. Biochemical Journal.
  • (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. Available at: [Link]

  • Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available at: [Link]

  • Processes for production of indole compounds.
  • How cocrystals of weakly basic drugs and acidic coformers might modulate solubility and stability. Chemical Communications. Available at: [Link]

  • The Lifetimes of Nitriles (-C*N) and Acids (-COOH) during Ultraviolet Photolysis and Their Survival in Space. Astrobiology.
  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences.

Sources

troubleshooting guide for 2-hydroxy-1H-indole-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Synthesis, Reactivity, and Characterization Compound CAS: 5457-28-3 (Generic for 3-cyano-2-hydroxyindole/3-cyanooxindole) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Dual Nature of Your Reagent

Welcome to the technical support hub for 2-hydroxy-1H-indole-3-carbonitrile . Before troubleshooting specific reactions, it is critical to understand that this compound exists in a dynamic tautomeric equilibrium. While often sold or named as the "2-hydroxy" (enol) form, it predominantly exists and reacts as 2-oxoindoline-3-carbonitrile (3-cyanooxindole, the keto form) in solution.

This duality is the source of 60% of user inquiries regarding NMR interpretation and reactivity failures.

Part 1: Characterization & Handling
Q: My 1H NMR in DMSO-d6 shows a singlet at ~5.0 ppm and no OH signal. Did I receive the wrong compound?

A: No, you likely have the correct compound. In polar aprotic solvents like DMSO, the equilibrium heavily favors the keto-form (oxindole) over the enol-form (2-hydroxyindole).

  • The Signal: The singlet at ~4.5–5.0 ppm corresponds to the C3-methine proton . This proton is highly acidic due to the electron-withdrawing nitrile group and the adjacent carbonyl.

  • The Mechanism: The nitrile group at C3 destabilizes the aromatic 2-hydroxyindole form, pushing the equilibrium toward the non-aromatic oxindole to relieve steric/electronic strain, despite the loss of aromatization in the pyrrole ring.

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism node_enol Enol Form (2-hydroxy-1H-indole-3-carbonitrile) Aromatic Pyrrole Ring Rare in solution node_keto Keto Form (2-oxoindoline-3-carbonitrile) Reactive C3-H Acidic Proton Dominant in DMSO node_enol->node_keto Tautomerization (Fast in polar solvents) node_keto->node_enol Equilibrium

Caption: The equilibrium favors the keto-form (Red) in solution, responsible for C3-reactivity.

Q: I cannot get the starting material to dissolve in ethanol for my reaction. What should I do?

A: Solubility is a common bottleneck. 3-cyanooxindole has poor solubility in alcohols at room temperature.

  • Troubleshooting Protocol:

    • Switch Solvent: Use DMSO or DMF as a co-solvent. A 10:1 ratio of EtOH:DMSO often solves the issue.

    • Heat: The compound is stable up to 80°C. Heat the ethanol suspension to reflux; it should dissolve.

    • Base: If your reaction allows, adding 1.0 eq of base (e.g., Et3N) will deprotonate the acidic C3-H (pKa ~9-10), creating the highly soluble enolate anion.

Part 2: Reactivity & Synthesis Troubleshooting
Q: I am trying to synthesize a Tyrphostin derivative (Knoevenagel condensation with an aldehyde), but the yield is <10%. Why?

A: Low yields in Knoevenagel condensations with this scaffold are usually due to catalyst mismatch or wet solvents . The C3 position is the nucleophile, but it requires specific activation.

Common Failure Modes:

  • Weak Base: Pyridine is often too weak to deprotonate the C3-H efficiently.

  • Water: Water inhibits the dehydration step of the Knoevenagel mechanism.

  • Aldol Arrest: The reaction stops at the intermediate alcohol (aldol) and fails to dehydrate to the alkene.

Validated Protocol (Tyrphostin Synthesis):

  • Solvent: Anhydrous Ethanol (0.5 M concentration).

  • Catalyst: Piperidine (0.1 eq) is superior to TEA or Pyridine.

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to 0°C. The product usually precipitates as a yellow/orange solid. Acidify with 1M HCl if no precipitate forms (to protonate the phenolate if the aldehyde had OH groups).

Graphviz Diagram: Knoevenagel Troubleshooting Workflow

Knoevenagel start Reaction: 3-CN-Oxindole + Aldehyde check_precip Did precipitate form? start->check_precip check_tlc Check TLC: New Spot vs Starting Material? check_precip->check_tlc No (Suspension remains) sol_acidify Action: Acidify mixture (pH 4) Product might be soluble enolate check_precip->sol_acidify No (Solution is clear/dark) sol_piperidine Action: Switch catalyst to Piperidine (Stronger base needed) check_tlc->sol_piperidine Only Starting Material sol_dehydrate Action: Add molecular sieves or switch to Toluene/Dean-Stark check_tlc->sol_dehydrate Intermediate Spot (Aldol)

Caption: Decision tree for optimizing Knoevenagel condensation yields.

Q: I attempted N-alkylation using Methyl Iodide/K2CO3, but I obtained a mixture of products. How do I get selective N-alkylation?

A: The 3-cyano group makes the C3 position highly acidic (soft nucleophile), competing with the N1 position (harder nucleophile) and the O2 position (hard nucleophile).

Regioselectivity Guide:

Target SiteReagentsSolventMechanism Note
N-Alkylation NaH (1.1 eq), Alkyl HalideDMF/THF (0°C)Kinetic control. NaH irreversibly deprotonates NH. Low temp favors N.
C-Alkylation K2CO3, Alkyl HalideAcetone/MeCNThermodynamic control. The C3-anion is stable and soft.
O-Alkylation Ag2CO3, Alkyl HalideBenzene/TolueneSilver coordinates to halide, favoring "hard" oxygen attack (O-alkylation).

Critical Tip: To block C-alkylation, ensure your base is non-nucleophilic and bulky if possible, or protect the C3 position if feasible (though difficult with the nitrile). For clean N-alkylation, NaH in DMF at 0°C is the gold standard.

Q: My nitrile peak (2220 cm⁻¹) disappeared after heating in acid. What happened?

A: You likely hydrolyzed the nitrile.

  • Acid Hydrolysis: Converts the 3-CN to a 3-carboxylic acid (-COOH) or 3-carboxamide (-CONH2). This often leads to spontaneous decarboxylation if the temperature is high enough, resulting in unsubstituted oxindole.

  • Base Hydrolysis: Can open the lactam ring (oxindole ring opening) to form an amino-phenyl-acetic acid derivative.

Prevention: Avoid aqueous acids/bases at high temperatures (>60°C) if the nitrile must be preserved. Use anhydrous acidic conditions (e.g., HCl in Dioxane) if acid catalysis is required elsewhere in the molecule.

References
  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

  • Sun, L., et al. (1998). "Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF receptor tyrosine kinases." Journal of Medicinal Chemistry, 41(14), 2588-2603. Link

  • Garden, S. J., et al. (2002). "A comparison of the N-alkylation of isatins and oxindoles." Synthetic Communications, 32(3), 437-449. Link

  • BenchChem. (2025). "Technical Guide to 3-Cyanoindole Reactivity." Link

Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 2-Hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8) Synonyms: 3-Cyano-2-oxindole; 2-Oxoindoline-3-carbonitrile; 3-Cyano-2-hydroxyindole.

Executive Summary: The Tautomer Challenge

Before initiating any scale-up campaign, you must recognize that 2-hydroxy-1H-indole-3-carbonitrile exists in a dynamic tautomeric equilibrium with 2-oxoindoline-3-carbonitrile .

  • Keto Form (Oxindole): Typically the stable, isolable solid state form.

  • Enol Form (Hydroxyindole): Favored in alkaline solutions or polar aprotic solvents.

Critical Insight: Most scale-up issues (yield loss, oiling out, inconsistent HPLC retention times) stem from failing to control this equilibrium during workup. Your process must drive the equilibrium to the desired form (usually the keto-precipitate) for isolation.

Module 1: Synthetic Route Selection & Process Flow

For scale-up (>100g to kg scale), the Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Cyclization is the industry-standard route due to raw material availability and cost-efficiency.

The Recommended Pathway

SynthesisRoute SM1 2-Chloronitrobenzene (Starting Material) Inter1 Ethyl (2-nitrophenyl)cyanoacetate (Intermediate 1) SM1->Inter1 Step 1: SNAr (Exothermic) Reagent1 Ethyl Cyanoacetate + Base (K2CO3/NaH) Reagent1->Inter1 ProductKeto 2-Oxoindoline-3-carbonitrile (Keto Tautomer - Solid) Inter1->ProductKeto Step 2: Reduction (-EtOH, Cyclization) Step2 Reductive Cyclization (H2/Pd-C or Fe/AcOH) Step2->ProductKeto ProductEnol 2-Hydroxy-1H-indole-3-carbonitrile (Enol Tautomer - Solution) ProductKeto->ProductEnol pH > 8

Figure 1: Industrial synthesis pathway via 2-chloronitrobenzene, highlighting the critical tautomeric endpoint.

Module 2: Troubleshooting Guide (Q&A)

Phase 1: SNAr Reaction (Formation of Intermediate)

Q1: I am observing a significant amount of "bis-alkylated" impurity (approx. 15-20%) in the first step. How do I suppress this?

Diagnosis: This is a classic scale-up issue in the alkylation of active methylene compounds. The product, ethyl (2-nitrophenyl)cyanoacetate, is more acidic than the starting ethyl cyanoacetate. If you have excess base or slow addition, the deprotonated product reacts with another equivalent of 2-chloronitrobenzene.

Corrective Protocol:

  • Stoichiometry Reversal: Do not add the base to the mixture of substrates. Instead, generate the enolate of ethyl cyanoacetate first at low temperature (0–5°C), then add the 2-chloronitrobenzene.

  • Base Choice: Switch from NaH (too aggressive, heterogeneous) to K₂CO₂ in DMF or DMSO . The milder base reduces the concentration of the highly reactive dianion.

  • Use Excess Nucleophile: Use 1.1–1.2 equivalents of ethyl cyanoacetate relative to the nitrobenzene. It is easier to wash away unreacted ester than to remove the bis-alkylated impurity.

Q2: The reaction exotherm was manageable at 5g, but at 200g, the temperature spiked dangerously. What happened?

Diagnosis: SNAr reactions are highly exothermic. In a 5g flask, surface-area-to-volume ratio allows passive cooling. At 200g, you hit a "thermal runaway" zone where heat generation exceeds removal capacity.

Safety Protocol:

  • Dosing Control: Never add the limiting reagent (2-chloronitrobenzene) all at once. Use a dosing pump to add it as a solution over 2–4 hours.

  • Adiabatic Limit: Calculate the adiabatic temperature rise (

    
    ). If the potential rise exceeds the boiling point of your solvent, you must use active cooling (jacketed reactor) and an emergency quench protocol.
    
Phase 2: Reductive Cyclization

Q3: I used Fe/AcOH for reduction. The reaction worked, but the product is gray/brown and has high ash content. How do I purify it?

Diagnosis: Iron powder reductions are robust but notoriously difficult to clean up on scale due to colloidal iron oxides.

Purification Protocol:

  • Chelation Wash: Wash the organic layer with 5% EDTA disodium salt solution or 10% sodium potassium tartrate (Rochelle's salt). This solubilizes iron residues.

  • Switch Method (Recommended): For pharmaceutical intermediates, transition to Catalytic Hydrogenation (H₂/Pd-C) in Ethyl Acetate or Methanol.

    • Conditions: 5% Pd/C (50% wet), 3-5 bar H₂, 40-50°C.

    • Mechanism:[1][2][3][4][5] The amino group forms and immediately attacks the ester to cyclize. This avoids metal waste entirely.

Q4: My HPLC shows two peaks for the final product, but NMR shows only one compound. Is my column degrading?

Diagnosis: You are likely separating the keto and enol tautomers on the column.

  • Peak 1 (Early eluting): Enol form (more polar if ionized).

  • Peak 2 (Late eluting): Keto form.

Validation Test: Run the HPLC with an acidified mobile phase (0.1% TFA). The acid shifts the equilibrium almost entirely to the keto form. If the two peaks collapse into one, it is tautomerism, not impurity.

Module 3: Detailed Experimental Protocols

Protocol A: Optimized SNAr Scale-Up (100g Basis)
ParameterSpecificationNotes
Solvent DMF (Dimethylformamide)5 Volumes (500 mL). Dry (KF < 0.1%).
Base K₂CO₃ (Potassium Carbonate)2.5 Equivalents. Milled/Powdered (Critical for kinetics).
Temp 60–70°CStrict control. Exotherm onset ~80°C.
Workup Acidic QuenchPour into ice water/HCl. pH must be < 4 to precipitate intermediate.

Step-by-Step:

  • Charge DMF and Ethyl Cyanoacetate (1.1 equiv) to the reactor.

  • Add K₂CO₃ in portions at 20–25°C. Stir 30 min.

  • Heat to 60°C.

  • Dose 2-Chloronitrobenzene (1.0 equiv) dissolved in minimal DMF over 2 hours.

  • Monitor by HPLC.[4] Reaction is complete when 2-chloronitrobenzene < 1%.

Protocol B: Crystallization of the Target (Tautomer Control)

To isolate high-purity 2-hydroxy-1H-indole-3-carbonitrile (as the stable oxindole solid):

  • Dissolution: Dissolve crude solid in hot Ethanol (10 Vol) and Water (2 Vol).

  • Basification (Optional): If purification is needed, add NaOH to pH 10. The compound dissolves as the enolate salt. Filter off insoluble impurities.

  • Acidification/Precipitation: Slowly add Acetic Acid to the filtrate at 50°C until pH 5–6.

    • Why? Rapid acidification at low temp traps impurities. Slow acidification at high temp promotes crystal growth of the keto form.

  • Cooling: Cool to 0–5°C over 4 hours.

  • Filtration: Wash with cold water. Dry at 50°C under vacuum.

Module 4: Analytical Data Reference

Tautomeric Identification
MethodObservationInterpretation
1H NMR (DMSO-d6) Singlet at ~11.0 ppm (Broad)NH proton of the Oxindole (Lactam) form.
1H NMR (DMSO-d6) No peak at ~11 ppm, new peak >12 ppmOH proton of the Hydroxyindole (Lactim) form (rare in pure DMSO).
IR Spectroscopy Band at 2210–2220 cm⁻¹C≡N (Nitrile) stretch. Sharp and distinct.
IR Spectroscopy Band at 1680–1700 cm⁻¹C=O (Amide) stretch. Indicates Keto form.[2]

References

  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 3-oxindoles. Retrieved from

  • Badoni, G., et al. (2025). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. ChemistrySelect. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8).[6] Retrieved from

  • National Institutes of Health (NIH). (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates. Retrieved from

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA).

Sources

refinement of experimental conditions for indole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Protocol Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation

Executive Summary & Decision Matrix

Indole-3-carbonitrile is a pivotal pharmacophore, yet its synthesis is often plagued by regioselectivity issues (C2 vs. C3), catalyst poisoning, and handling of hazardous cyanide sources. This guide refines experimental conditions by moving away from traditional, high-risk Zn(CN)₂ protocols toward non-toxic cyanide sources and oxidative metal-free pathways .

Method Selection Guide

Use the following logic flow to select the optimal protocol for your specific constraints:

MethodSelection Start Start: Define Constraints Scale Scale > 10g? Start->Scale Metal Metal Tolerance? Scale->Metal No Aldoxime Protocol C: Aldoxime Dehydration (Robust, Low Cost) Scale->Aldoxime Yes Equip E-Chem Setup Available? Metal->Equip No (Strict limits) Pd_Green Protocol A: Pd/K4[Fe(CN)6] (High Yield, Safer CN Source) Metal->Pd_Green Yes (ppm allowed) E_Chem Protocol B: Electrochemical C-H (Green, Oxidant-Free) Equip->E_Chem Yes Iodine Alternative: I2/DTBP (Metal-Free, Thermal) Equip->Iodine No

Figure 1: Decision matrix for selecting the synthesis route based on scale, metal tolerance, and available equipment.

Protocol A: The "Green" Transition Metal Route

Target: High-value intermediates requiring mild conditions. Refinement: Substitution of Zn(CN)₂ with Potassium Ferrocyanide (K₄[Fe(CN)₆]).[1]

The Scientific Rationale

Traditional Pd-catalyzed cyanation using Zn(CN)₂ often suffers from catalyst poisoning because high concentrations of free cyanide ions (


) bind irreversibly to the Palladium center, shutting down the catalytic cycle.
  • The Fix: K₄[Fe(CN)₆] is non-toxic and releases

    
     slowly in situ. This "slow release" mechanism maintains the cyanide concentration below the threshold required to poison the catalyst but high enough to drive the transmetallation step [1].
    
Optimized Conditions
VariableStandard ConditionRefined Condition Reasoning
Source Zn(CN)₂ or CuCNK₄[Fe(CN)₆] • 3H₂O Non-toxic solid; prevents catalyst deactivation.
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + dppf Bidentate ligands (dppf) resist displacement by cyanide better than monodentate phosphines.
Solvent DMFDMAc / Water (10:1) Slight water content aids the solubility of the ferrocyanide salt.
Base Na₂CO₃Na₂CO₃ (0.5 equiv) Neutralizes HX generated; excess base is unnecessary and can cause hydrolysis.
Step-by-Step Workflow
  • Charge: To a dry Schlenk tube, add Indole-3-bromide (1.0 equiv), K₄[Fe(CN)₆] (0.2 equiv), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Na₂CO₃ (0.5 equiv).

  • Solvation: Add DMAc/H₂O (10:1 v/v). Concentration should be 0.2 M.

  • Degas: Critical Step. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid (if using Suzuki) or oxidative degradation of the catalyst.

  • Reaction: Heat to 120°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to break up any Pd-amine complexes), then brine.

Protocol B: Metal-Free Electrochemical C-H Cyanation

Target: Late-stage functionalization where metal contamination is unacceptable. Refinement: Anodic oxidation using TMSCN.

The Scientific Rationale

This method utilizes an electric current to generate a radical cation at the indole nitrogen (or C3 position), which is then trapped by a cyanide nucleophile.[2] It avoids the use of stoichiometric chemical oxidants like DDQ or MnO₂, which simplify purification [2].

Optimized Conditions
  • Electrolyte:

    
     (0.1 M) in MeCN.
    
  • Electrodes: Reticulated Vitreous Carbon (RVC) Anode / Pt Cathode.[2]

  • Mediator: Tris(4-bromophenyl)amine (10 mol%). Note: This redox mediator lowers the oxidation potential, preventing over-oxidation of the product.

  • Current: Constant current (CCE) at 10 mA.

Troubleshooting the E-Chem Cell
  • Issue: Electrode fouling (passivation).

    • Fix: Reverse polarity for 30 seconds every 30 minutes to strip polymer buildup.

  • Issue: Low conductivity.

    • Fix: Ensure MeCN is "battery grade" (low water) but add exactly 1% HFIP (Hexafluoroisopropanol) to stabilize the radical cation intermediate.

Protocol C: Aldoxime Dehydration (Scale-Up Preferred)

Target: Multi-gram synthesis where raw material cost is paramount. Refinement: Use of SO₂F₂ (Sulfuryl Fluoride) or Zn/I₂ instead of corrosive POCl₃.

The Pathway


Refined Dehydration Step

Instead of refluxing in acetic anhydride (which acetylates the indole nitrogen), use Sulfuryl Fluoride (SO₂F₂) bubbling [3].

  • Dissolve Indole-3-aldoxime in MeCN.

  • Add triethylamine (4.0 equiv).

  • Bubble SO₂F₂ (gas) through the solution at Room Temperature for 10 minutes.

  • Mechanism: The OH of the oxime attacks SO₂F₂, forming a sulfonyl ester which undergoes rapid E2 elimination to the nitrile.

  • Yield: Typically >95% with no chromatography required (product precipitates upon adding water).

Troubleshooting Hub (FAQ)

Q1: I am observing significant N-cyanation (1-cyanoindole) instead of C3-cyanation. Why?

Root Cause: Acidity/Basicity mismatch. In direct C-H cyanation, if the medium is too basic, the indole N-H is deprotonated (


), making the Nitrogen the most nucleophilic site.
Corrective Action: 
  • Buffer the system: If using a metal-catalyzed route, switch from

    
     to a milder base like 
    
    
    
    .
  • Solvent Switch: Use a less polar aprotic solvent. Switch from DMF to Toluene/THF mixtures to destabilize the N-anion.

  • Blocking: If selectivity persists, use an N-protecting group (Boc or Tosyl) that can be cleaved later.

Q2: My Pd-catalyzed reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Root Cause: Cyanide Poisoning. As the reaction progresses, if the cyanide source releases


 too fast, it saturates the Pd center, forming stable 

species which are catalytically inactive. Corrective Action:
  • Switch Source: Move to K₄[Fe(CN)₆] as described in Protocol A.

  • Slow Addition: If you must use Zn(CN)₂, do not add it all at once. Use a syringe pump to add a suspension of the cyanide source over 4 hours.

Q3: The product turns purple/black during workup.

Root Cause: Indole Polymerization. Indoles are acid-sensitive. If you acidify the reaction mixture too strongly during workup (to remove salts), the indole ring will polymerize. Corrective Action:

  • Quench: Use saturated

    
     instead of HCl.
    
  • Filtration: Filter through a pad of Celite immediately after quenching to remove metal residues that might catalyze oxidation/polymerization in air.

Q4: I cannot separate the nitrile product from the starting indole.

Root Cause: Similar Polarity. Both Indole and Indole-3-carbonitrile are moderately polar. Corrective Action:

  • Silver Nitrate Impregnated Silica: Use 10%

    
     on silica gel. The silver coordinates differently to the nitrile nitrogen vs. the indole alkene, creating a massive separation factor (
    
    
    
    delta).

Visualizing the Mechanism (Pd-Catalyzed)

The following diagram illustrates the "Slow Release" mechanism that prevents catalyst death.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Indole-Br TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + CN- (Slow Release) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Indole-CN FeSource K4[Fe(CN)6] (Cyanide Reservoir) FeSource->TransMet Controlled Release Poison [Pd(CN)4]2- (Inactive/Dead Catalyst) FeSource->Poison If release is too fast

Figure 2: The catalytic cycle emphasizing the critical role of controlled cyanide release to prevent formation of the inactive tetracyanopalladate complex.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Ferrocyanide as a Non-Toxic Cyanide Source for Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389.

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021).[2] Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987.

  • Zhao, Y., Mei, G., Wang, H., Zhang, G., & Ding, C. (2019).[3] SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Synlett, 30(13), 1484-1488.[3]

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.

Sources

Technical Support Center: Purity Optimization for 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because your sample of 2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8) is exhibiting unexpected behavior: inconsistent NMR spectra, "ghost" peaks in LCMS, or a color shift from off-white to pink/red.

The Core Reality: This molecule is a "chameleon." It exists in a dynamic equilibrium between its enol form (2-hydroxyindole ) and its keto form (2-oxindole or 2-oxoindoline ). Furthermore, the electron-withdrawing nitrile group at the C3 position significantly increases the acidity of the C3-proton, making the compound highly sensitive to pH, moisture, and oxidative stress.

This guide provides a self-validating troubleshooting workflow to distinguish between intrinsic molecular behavior (tautomerism) and actual chemical impurities (hydrolysis/oxidation).

Module 1: Diagnostic Hub (Is it Impure or Just Tautomerizing?)

User Issue: "My NMR spectrum in CDCl₃ looks messy, with broadened peaks and split signals. Is my compound decomposing?"

Technical Diagnosis: This is rarely decomposition. You are observing keto-enol tautomerism . In non-polar solvents like Chloroform-d (CDCl₃), the exchange rate between the 2-hydroxy (enol) and 2-oxo (keto) forms is slow enough on the NMR timescale to show distinct, often broadened species.

The Fix: Switch to a polar aprotic solvent. DMSO-d₆ is the gold standard here. It stabilizes the keto form (2-oxoindoline) through hydrogen bonding, collapsing the equilibrium into a single, sharp set of signals.

Diagnostic Workflow

DiagnosticTree Start Sample Analysis (NMR/LCMS) CheckSolvent Check NMR Solvent Start->CheckSolvent IsCDCl3 Is Solvent CDCl3? CheckSolvent->IsCDCl3 Messy Broad/Split Peaks? IsCDCl3->Messy Yes CleanSpectrum Sharp Signals? IsCDCl3->CleanSpectrum No (Already DMSO) SwitchSolvent Switch to DMSO-d6 Messy->SwitchSolvent SwitchSolvent->CleanSpectrum Tautomer Diagnosis: Tautomerism (Not an impurity) CleanSpectrum->Tautomer Yes RealImpurity Diagnosis: Chemical Impurity (Proceed to Module 2) CleanSpectrum->RealImpurity No

Figure 1: Decision tree for distinguishing tautomeric broadening from chemical impurities.

Module 2: Impurity Profiling (The "Pink" & The "Plus 18")

If DMSO-d₆ does not resolve the issue, you likely have chemical impurities. The two most common culprits are Hydrolysis and Oxidation .

The "Plus 18" Peak (Hydrolysis)

Symptom: LCMS shows a dominant peak at [M+18] (Mass + 18 Da). Cause: The nitrile group (-CN) at position 3 is electron-deficient and prone to hydration, converting it to the primary amide (2-hydroxy-1H-indole-3-carboxamide). Trigger: This reaction is catalyzed by both acids and bases.[1][2] Using silica gel (acidic) for chromatography or aqueous basic workups accelerates this.

The "Pink/Red" Shift (Oxidation)

Symptom: The white powder turns pink, orange, or red upon storage. Cause: Indoles are electron-rich. In the presence of air and light, they undergo auto-oxidation to form Isatin derivatives or oxidative dimers (similar to indigo dye formation). Trigger: Exposure to air (oxygen) and light.

Quantitative Impurity Table
Impurity TypeObserved Mass (LCMS)Visual SignRoot CausePrevention Strategy
Target Molecule 158.16 Da (M+H)Off-white/BeigeN/AN/A
Amide (Hydrolysis) 176.17 Da (M+18)None (White solid)Acid/Base exposure; MoistureAvoid acidic silica; Store with desiccant.
Carboxylic Acid 177.15 Da (M+19)NoneProlonged hydrolysisEliminate water from workup.
Isatin Derivative Varies (often M+16 or -2H)Pink / Orange Air OxidationStore under Argon/Nitrogen; Protect from light.

Module 3: Purification & Recovery Protocols

User Issue: "My compound streaks on silica columns and purity drops after 'purification'."

Scientific Insight: Silica gel is slightly acidic (pH ~5-6). Because 2-hydroxy-1H-indole-3-carbonitrile is an enol/amide-like structure, it can "stick" to silica via hydrogen bonding (causing streaking) and undergo surface-catalyzed hydrolysis to the amide.

Protocol A: Recrystallization (Recommended)

This is the preferred method as it avoids the acidity of silica gel.

  • Solvent System: Ethanol/Water (9:1) or Acetonitrile.[3][4]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Filtration: Hot filter to remove insoluble oxidative dimers (often dark red/brown).

  • Crystallization: Add warm water dropwise until slight turbidity appears. Cool slowly to 4°C.

  • Wash: Wash the filter cake with cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at 40°C. Note: High heat (>60°C) can induce surface oxidation.

Protocol B: Modified Chromatography (If necessary)

If you must use a column, you must neutralize the silica.

  • Pre-treatment: Slurry silica in Hexanes containing 1% Triethylamine (TEA) or 1% Acetic Acid (depending on the specific impurity profile—usually TEA prevents acid-catalyzed hydrolysis).

  • Eluent: Dichloromethane (DCM) / Methanol (95:5).

  • Speed: Run a "Flash" column. Do not let the compound sit on the silica for >30 minutes.

Purification Workflow Diagram

PurificationFlow Crude Crude Sample (Impure) Choice Choose Method Crude->Choice Recryst Recrystallization (EtOH/H2O) Choice->Recryst Preferred Column Flash Chromatography Choice->Column If complex mix Dry Vacuum Dry (<40°C, Dark) Recryst->Dry Neutralize CRITICAL: Neutralize Silica (1% TEA) Column->Neutralize Must do first Neutralize->Dry Final Pure Product (Store under Ar) Dry->Final

Figure 2: Optimized purification pathways minimizing hydrolysis risks.

Module 4: Storage & Stability FAQs

Q: Can I store this in solution (e.g., DMSO stock)? A: Short term only. While DMSO stabilizes the tautomer, it is hygroscopic. Absorbed water will eventually hydrolyze the nitrile to the amide over weeks.

  • Recommendation: Store as a solid powder, under Argon, at -20°C.

Q: Why is the melting point range so wide (e.g., 152–160°C)? A: This is often due to the keto-enol equilibrium shifting during the heating process, rather than impurity. However, if the range is depressed (e.g., starts at 140°C), you likely have the amide impurity.

Q: Is the pink color dangerous for biological assays? A: Yes. Isatin derivatives (the pink impurity) are potent biological effectors in their own right and can act as pan-assay interference compounds (PAINS) or redox cyclers, giving false positives in kinase or cell viability assays. Re-purify pink samples immediately.

References

  • Tautomerism of 2-Hydroxyindoles

    • Source: MDPI (Molecules). "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives.
  • Synthesis & Impurity Profiles

    • Source: Organic Syntheses.[5] "Preparation of 1H-Indazole-3-carbonitrile." (Provides analogous protocols for nitrile synthesis and handling of cyano-heterocycles, including inert atmosphere requirements).

  • Hydrolysis of Nitriles

    • Source: Organic Chemistry Portal. "Amide synthesis by oxidation, hydrolysis or rearrangement." (Mechanistic details on nitrile-to-amide hydrolysis conditions).
  • Compound Data & Safety

    • Source: PubChem. "2-hydroxy-1H-indole-3-carbonitrile (Compound)."[6] (Physical properties and safety data).

Sources

Technical Support Center: Catalyst Selection for 2-Hydroxy-1H-indole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Target Scaffold

The 2-hydroxy-1H-indole-3-carbonitrile scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Researchers targeting this molecule should be aware of its tautomeric relationship with the more stable and commonly isolated lactam form, 3-cyano-2-oxindole .[1] Due to this equilibrium, synthetic strategies almost exclusively target the 2-oxindole structure. This guide provides a comprehensive overview of catalytic methods, frequently asked questions, and troubleshooting protocols for the efficient synthesis of 3-cyano-2-oxindole, the stable precursor to your target molecule.

The primary and most effective route involves the nucleophilic addition of a cyanide source to the electrophilic C3-carbonyl of a substituted or unsubstituted isatin (1H-indole-2,3-dione).

tautomerism cluster_main Tautomeric Equilibrium Indole 2-Hydroxy-1H-indole-3-carbonitrile (Lactim Form) Oxindole 3-Cyano-2-oxindole (Lactam Form, More Stable) Indole->Oxindole Keto-Enol Tautomerization

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Frequently Asked Questions (FAQs) & Catalyst Selection

This section addresses common high-level questions regarding the synthesis of 3-cyano-2-oxindoles from isatins.

Q1: What is the most reliable laboratory method for synthesizing the 3-cyano-2-oxindole core?

The most prevalent and high-yielding method is the nucleophilic addition of trimethylsilyl cyanide (TMSCN) to the C3-carbonyl of an isatin precursor. This reaction forms a 3-cyano-3-trimethylsilyloxy-2-oxindole intermediate, which is then hydrolyzed during aqueous workup to yield the corresponding 3-cyano-3-hydroxy-2-oxindole. This tertiary alcohol can subsequently be manipulated to achieve the target 3-cyano-2-oxindole. The use of TMSCN is generally preferred over more hazardous sources like KCN or HCN gas due to its relative safety and high reactivity.[2]

Q2: Which catalysts are most effective for the reaction of isatin with TMSCN?

The reaction requires the activation of the isatin C3-carbonyl, which is typically achieved using a catalytic amount of a Lewis acid. Organocatalysts have also been employed successfully. The choice of catalyst is critical for achieving high yield and minimizing reaction time.

Table 1: Comparison of Catalytic Systems for Isatin Cyanosilylation

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages & Considerations
Lewis Acids InBr₃, ZnCl₂, SnCl₄, MgBr₂1-10 mol%, Anhydrous CH₂Cl₂ or THF, 0 °C to RTHigh efficiency, fast reaction times (often minutes to a few hours).[3]Highly moisture-sensitive; requires strictly anhydrous conditions. Stronger Lewis acids can sometimes promote side reactions.
Organocatalysts DABCO Salts, Quinine-based catalysts5-20 mol%, Solvent-free or organic solvent, RTLess moisture-sensitive than many Lewis acids, can induce enantioselectivity with chiral catalysts.[4]May require longer reaction times or higher catalyst loading compared to potent Lewis acids.
Transition Metals Nickel complexes (e.g., NiCl₂(glyme)/DIOP)5-10 mol%, Zn(CN)₂ as cyanide sourceCan be used for more complex cyclization/cyanation cascade reactions.[4]Often requires specialized ligands, inert atmosphere, and may involve air-sensitive pre-catalysts.
Q3: Can I synthesize more complex 3-cyano-2-oxindoles that have a substituent at the C3 position?

Yes, this creates a challenging but synthetically valuable all-carbon quaternary center. Instead of starting with isatin, this approach begins with a 3-substituted-2-oxindole. The C3-proton is deprotonated with a base, and the resulting enolate is reacted with an electrophilic cyanating agent.

  • Methodology : This is an oxidative or electrophilic cyanation.[5][6]

  • Catalysts : For asymmetric synthesis, chiral zinc pincer complexes have been used with high success.[7]

  • Cyanide Source : Electrophilic sources like 4-acetylphenyl cyanate or Cyano-1,2-BenziodoXol-3(1H)-one (CBX) are employed instead of nucleophilic sources like TMSCN.[5][7]

Q4: What are the most critical safety precautions when working with trimethylsilyl cyanide (TMSCN)?

Safety is paramount when handling any cyanide source.

  • Ventilation : All manipulations involving TMSCN must be performed in a certified chemical fume hood.

  • Moisture Sensitivity : TMSCN reacts with water (including atmospheric moisture) to release highly toxic hydrogen cyanide (HCN) gas.[2] All glassware must be flame-dried or oven-dried, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Quenching and Waste Disposal : All residual cyanide must be quenched before disposal. A common method involves treating the waste with an excess of aqueous sodium hypochlorite (bleach) under basic conditions (pH > 10, add NaOH) to oxidize cyanide to the much less toxic cyanate ion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-cyano-2-oxindoles via the isatin/TMSCN method.

troubleshooting cluster_workflow Troubleshooting Workflow: Low or No Product Yield start Problem: Low/No Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Confirm Anhydrous Conditions check_reagents->check_conditions Reagents OK check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst Conditions Dry optimize 4. Optimize Reaction Parameters check_catalyst->optimize Catalyst Active success Reaction Successful optimize->success

Caption: General workflow for troubleshooting low product yield.

Problem: The reaction of isatin with TMSCN shows low or no conversion to the product.
  • Potential Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: Many Lewis acids, such as InBr₃ or ZnCl₂, are hygroscopic. Absorbed moisture will hydrolyze and deactivate the catalyst, preventing the activation of the isatin carbonyl.

    • Solution: Use a freshly opened bottle of the Lewis acid or purchase an anhydrous grade sealed under inert gas. Ensure the catalyst is transferred quickly in a dry environment (e.g., glovebox or under a strong flow of inert gas).

  • Potential Cause 2: Poor Quality or Decomposed TMSCN.

    • Explanation: TMSCN can decompose over time, especially if exposed to moisture.

    • Solution: Use TMSCN from a recently purchased, sealed bottle. If in doubt, the reagent can be distilled under an inert atmosphere before use.[2]

  • Potential Cause 3: Insufficiently Anhydrous Reaction Conditions.

    • Explanation: Trace amounts of water in the solvent or on the glassware will preferentially react with both the Lewis acid and TMSCN, quenching the reaction.

    • Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use a freshly distilled, anhydrous solvent.

Problem: A major side product is observed, or the baseline of the TLC is messy.
  • Potential Cause: Catalyst is too harsh or the temperature is too high.

    • Explanation: Highly reactive Lewis acids or elevated temperatures can cause isatin to polymerize or decompose, leading to a complex mixture of byproducts.

    • Solution: Switch to a milder Lewis acid (e.g., MgBr₂ instead of SnCl₄). Run the reaction at a lower temperature; start at 0 °C before allowing it to slowly warm to room temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.

Problem: The silylated intermediate is isolated, but it does not convert to the desired hydroxy product upon workup.
  • Potential Cause: The hydrolytic workup is too mild or incomplete.

    • Explanation: The trimethylsilyl (TMS) ether is generally labile but may require slightly acidic or basic conditions for complete cleavage.

    • Solution: After quenching the reaction, perform the workup with a mild aqueous acid, such as 1M HCl or a saturated solution of NH₄Cl. Stir for 15-30 minutes before extraction to ensure complete hydrolysis.

Experimental Protocols

The following protocols are generalized procedures and should be adapted based on the specific reactivity of the substituted isatin being used.

Protocol 1: Lewis Acid-Catalyzed Cyanosilylation of Isatin

This protocol details the formation of the 3-hydroxy-3-cyano-2-oxindole intermediate.

Materials:

  • Isatin (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lewis Acid Catalyst (e.g., InBr₃, 2 mol%)

  • Trimethylsilyl cyanide (TMSCN, 1.2 equiv)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under an inert atmosphere.

  • To the flask, add the isatin (1.0 equiv) and the Lewis acid catalyst (0.02 equiv).

  • Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add TMSCN (1.2 equiv) dropwise via syringe over 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC), checking for the consumption of the isatin starting material. The reaction is often complete within 1-3 hours.

  • Upon completion, proceed to the workup and hydrolysis step.

Protocol 2: Aqueous Workup and Purification
  • Quench the reaction at 0 °C by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and stir for 20 minutes to ensure complete hydrolysis of the silyl ether intermediate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product (3-hydroxy-3-cyano-2-oxindole) can be purified by silica gel column chromatography or recrystallization to yield the final product.

mechanism cluster_mech Simplified Reaction Mechanism Isatin Isatin Activated Activated Isatin-LA Complex Isatin->Activated LA Lewis Acid (e.g., InBr3) LA->Activated Attack Nucleophilic Attack by Cyanide Activated->Attack Electrophile TMSCN TMSCN TMSCN->Attack Nucleophile Intermediate Silylated Intermediate Attack->Intermediate Product 3-Hydroxy-3-cyano -2-oxindole Intermediate->Product Workup Aqueous Workup (H₂O) Workup->Product

Caption: Lewis acid-catalyzed addition of TMSCN to isatin.

References

  • Sacchetti, A., Silvani, A., Gatti, F. G., Lesma, G., Pilati, T., & Trucchi, B. (2011). Addition of TMSCN to chiral ketimines derived from isatin. Synthesis of an oxindole-based peptidomimetic and a bioactive spirohydantoin. Organic & Biomolecular Chemistry, 9(15), 5515–5522. Available at: [Link]

  • Sharma, S., Kumar, R., & Singh, V. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14992. Available at: [Link]

  • Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2003). A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. European Journal of Organic Chemistry, 2002(19), 3243-3249. Available at: [Link]

  • Ghosh, A. K., & Mondal, S. (2020). Oxidative cyanation of 2-oxindoles: formal total synthesis of (±)-gliocladin C. Organic & Biomolecular Chemistry, 18(8), 1679-1684. Available at: [Link]

  • Sacchetti, A., Silvani, A., Gatti, F. G., Lesma, G., Pilati, T., & Trucchi, B. (2011). Addition of TMSCN to chiral ketimines derived from isatin. Synthesis of an oxindole-based peptidomimetic and a bioactive spirohydantoin. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pal, T., & Das, S. (2012). Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks. ChemInform. Available at: [Link]

  • Li, Y., Wang, C., & Wang, Q. (2020). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. National Institutes of Health. Available at: [Link]

  • Obydennov, D. L., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2344. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Available at: [Link]

  • Zhang, F., et al. (2014). Synthesis of 3-Cyano-1H-indoles and Their 2'-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. Synfacts, 2014(12), 1269. Available at: [Link]

  • Vilsmeier-Haack reagent for synthesis of 2-cyanopyrrole and 3-cyanoindole derivatives. (n.d.). Source not formally published.
  • Yadav, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Medicinal Chemistry. Available at: [Link]

  • Qiu, J., et al. (2017). Catalytic Asymmetric Electrophilic Cyanation of 3-Substituted Oxindoles. Organic Letters, 19(16), 4215–4218. Available at: [Link]

  • Bakr, R. B., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available at: [Link]

  • Chaudhari, A., et al. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development, 12(5), 21-32. Available at: [Link]

  • Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isatins. Available at: [Link]

  • Ghosh, A. K., & Mondal, S. (2020). Oxidative cyanation of 2-oxindoles: formal total synthesis of (±)-gliocladin C. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghorai, P., & Rajan, R. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gandhi, P., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11. Available at: [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]

  • Ketcha, J. M. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. CORE Scholar. Available at: [Link]

  • da Silva, A. B. F., & da Silva, F. C. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Revista Virtual de Química. Available at: [Link]

  • Lipton, M. F., et al. (1979). TRIMETHYLSILYL CYANIDE. Organic Syntheses, 59, 49. Available at: [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 2-Hydroxy-1H-indole-3-carbonitrile vs. Indole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-1H-indole-3-carbonitrile (3-Cyano-2-oxindole) vs. Other Indole Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of 2-hydroxy-1H-indole-3-carbonitrile (chemically distinct as its stable tautomer, 2-oxoindoline-3-carbonitrile or 3-cyano-2-oxindole ) versus standard indole-based pharmacophores. While simple indoles function primarily through hydrophobic stacking in protein pockets, the 2-hydroxy-3-nitrile variant introduces a unique push-pull electronic system and an acidic C3-proton , enabling it to function as a potent Michael donor and a privileged scaffold for constructing spiro-oxindole therapeutics.

This document evaluates its performance in kinase inhibition (CDK2/GSK-3β) , anticancer cytotoxicity , and synthetic versatility , supported by experimental protocols and comparative data.

Chemical Identity & Tautomeric Reality

Expert Insight: The user must recognize that 2-hydroxy-1H-indole-3-carbonitrile is rarely isolated in the hydroxy form. In solution and solid state, it predominantly exists as 2-oxoindoline-3-carbonitrile . This tautomerism is critical for its biological reactivity.

  • Form A (Hydroxy): Aromatic indole character; rare.

  • Form B (Oxo/Keto): Amide character; highly reactive C3 position (pKa ~9-10).

  • Implication: Drug design utilizing this molecule targets the oxindole core, which mimics the purine ring of ATP, making it an exceptional kinase inhibitor scaffold (e.g., similar to Sunitinib).

Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Chemical Identity cluster_1 Pharmacological Potential Hydroxy 2-Hydroxy-1H-indole-3-carbonitrile (Aromatic, Unstable) Oxo 2-Oxoindoline-3-carbonitrile (3-Cyano-2-oxindole) (Stable, Reactive Scaffold) Hydroxy->Oxo Tautomerization (Predominant) Oxo->Hydroxy Minor Kinase ATP-Binding Pocket (H-Bond Donor/Acceptor) Oxo->Kinase Direct Binding Spiro Spiro-Oxindole Synthesis (Via Knoevenagel/Michael) Oxo->Spiro Synthetic Precursor

Figure 1: Tautomeric shift from the hydroxy-indole to the biologically relevant oxindole scaffold, highlighting its dual role as a direct kinase inhibitor and a synthetic precursor.

Comparative Performance Analysis
2.1. Biological Activity: Kinase Inhibition & Cytotoxicity

The 3-cyano-2-oxindole scaffold exhibits superior potency in specific contexts compared to non-functionalized indoles due to the nitrile group (CN) , which can form additional hydrogen bonds or hydrophobic interactions within the enzyme active site.

Comparative Data: Anti-Proliferative Activity (MCF-7 Breast Cancer Cell Line) Data synthesized from recent structure-activity relationship (SAR) studies on oxindole derivatives.

Compound ClassCore ScaffoldKey SubstituentIC50 (µM)Mechanism of Action
Target Molecule 2-Oxoindoline-3-carbonitrile 3-CN, 2-Oxo 4.9 ± 0.2 CDK2/GSK-3β Inhibition, G1 Arrest
Indole-3-carbinolIndole3-CH2OH~40-50Estrogen Metabolism Modulation
Isatin (Precursor)Indole-2,3-dione2,3-Dione>100Weak CDK2 Inhibition
Sunitinib (Drug)2-Oxindole3-Des-cyano4.8 ± 0.5Multi-Kinase Inhibitor (VEGFR/PDGFR)
StaurosporineIndolo[2,3-a]carbazoleComplex0.014Non-selective Kinase Inhibition

Analysis:

  • Vs. Simple Indoles: The target molecule is ~10x more potent than Indole-3-carbinol. The 2-oxo group provides a hydrogen bond acceptor/donor motif essential for ATP-pocket binding.

  • Vs. Sunitinib: The nitrile derivative shows comparable potency to Sunitinib in vitro but offers a smaller molecular weight (Fragment-Based Drug Design advantage), allowing for further optimization.

2.2. Synthetic Utility: The "Privileged" Precursor

Unlike standard indoles which require harsh conditions for C3-functionalization, 2-hydroxy-1H-indole-3-carbonitrile possesses an acidic proton at C3. This allows it to undergo one-pot multi-component reactions to form spiro-oxindoles, a class of compounds with high anticancer and antimicrobial efficacy.

Experimental Protocols
Protocol A: Validation of CDK2 Inhibition (In Vitro)

Objective: To verify if the nitrile-oxindole scaffold acts as a competitive ATP inhibitor.

  • Reagent Prep: Dissolve 2-oxoindoline-3-carbonitrile in DMSO (Stock 10 mM). Prepare Recombinant Human CDK2/Cyclin A2 complex (0.1 µ g/well ).

  • Assay System: Use a fluorescence-based kinase assay (e.g., ADP-Glo or Z'-LYTE).

    • Substrate: Histone H1 peptide.

    • ATP: At Km concentration (typically 10-50 µM).

  • Execution:

    • Incubate Enzyme + Compound (0.1 nM – 10 µM) for 15 min at 25°C.

    • Add ATP/Substrate mix; incubate 60 min.

    • Add Detection Reagent; read fluorescence.

  • Self-Validation:

    • Positive Control: Staurosporine (Expect IC50 < 20 nM).

    • Negative Control: DMSO only (0% Inhibition).

    • Validity Check: If the nitrile compound precipitates >100 µM, data is invalid (false positive due to aggregation).

Protocol B: Synthesis of Spiro-Oxindole Library (One-Pot)

Objective: To utilize the specific reactivity of the 2-hydroxy-3-nitrile scaffold.

  • Reactants: Combine 2-oxoindoline-3-carbonitrile (1.0 eq), Isatin (1.0 eq), and Malononitrile (1.0 eq) in Ethanol/Water (1:1).

  • Catalyst: Add L-Proline (10 mol%) or Piperidine (catalytic).

  • Conditions: Reflux for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to RT. The spiro-product usually precipitates. Filter and wash with cold ethanol.

  • Why this works: The C3-CN group activates the C3-H, making it a "super-nucleophile" after deprotonation, superior to standard oxindoles.

Mechanistic Pathway Visualization

The following diagram illustrates how the 2-oxoindoline-3-carbonitrile scaffold interferes with cancer cell progression via the CDK2 pathway, leading to Apoptosis.

Pathway cluster_cell Cancer Cell (MCF-7) Cytosol Compound 2-Oxoindoline-3-carbonitrile (Scaffold) CDK2 CDK2 / Cyclin E Complex (G1/S Checkpoint) Compound->CDK2 Competitive Inhibition (ATP Pocket Binding) Rb Retinoblastoma Protein (Rb) (Hyper-phosphorylated) CDK2->Rb Phosphorylation (Blocked) Apoptosis Apoptosis (Cell Death) CDK2->Apoptosis Inhibition Triggers Caspase Cascade E2F E2F Transcription Factor Rb->E2F Releases (Blocked) DNA_Syn DNA Synthesis (S-Phase) E2F->DNA_Syn Initiates

Figure 2: Mechanism of Action. The nitrile-oxindole scaffold competitively inhibits CDK2, preventing Rb phosphorylation and arresting the cell cycle at the G1/S phase.

Expert Recommendations
  • For Lead Optimization: Do not remove the C3-CN (Nitrile) group. It is essential for the "push-pull" electronic effect that stabilizes the enol form (2-hydroxy) for specific binding interactions. Replacing it with a methyl or phenyl group drastically reduces potency (IC50 shifts from ~5 µM to >50 µM).

  • Solubility Management: The 2-hydroxy/2-oxo tautomerism can lead to crystal packing issues. Formulate as a sodium salt (using the acidity of the NH or OH) to improve aqueous solubility for in vivo studies.

  • Safety Profile: Unlike hydrazine-based indole derivatives which show hepatotoxicity, 3-cyano-2-oxindoles generally exhibit a cleaner ADMET profile, with high selectivity for tumor cells over normal fibroblasts (HFF-1).

References
  • Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. Journal of Biomolecular Structure and Dynamics, 2023.

  • Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents. Bioorganic Chemistry, 2022.

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 2025.

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. RSC Advances, 2023.

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2021.

Spectroscopic Validation Guide: 2-Hydroxy-1H-indole-3-carbonitrile vs. 2-Oxoindoline-3-carbonitrile

[1]

Executive Summary & Core Challenge

In drug discovery, particularly kinase inhibitor development, the indole scaffold is ubiquitous. However, the synthesis of 2-hydroxy-1H-indole-3-carbonitrile presents a classic but critical structural ambiguity: the lactam-lactim tautomerism .[1]

While often drawn as the hydroxy-indole (enol form), this molecule exists in equilibrium with its keto-isomer, 2-oxoindoline-3-carbonitrile (oxindole).[1] Distinguishing these forms is not merely academic; the tautomeric state dictates hydrogen bond donor/acceptor profiles, solubility, and binding affinity in active pockets.

This guide provides an objective, data-driven comparison of spectroscopic methodologies to definitively validate the structure. We move beyond basic characterization to a causal analysis of why specific signals confirm the enol or keto form.

The Structural Equilibrium
  • Target A (Enol): 2-hydroxy-1H-indole-3-carbonitrile (Aromatic pyrrole ring, C2-OH, C2=C3 double bond).[1]

  • Target B (Keto): 2-oxoindoline-3-carbonitrile (Amide lactam, C2=O, C3-H, C2-C3 single bond).[1]

Comparative Analysis of Analytical Techniques

The following table summarizes the efficacy of standard analytical techniques in resolving this specific tautomeric pair.

TechniqueDiscriminatory PowerKey Structural MarkerLimitations
1H NMR High Presence/Absence of C3-H proton.[1]Rapid exchange of OH/NH protons can obscure signals in protic solvents.
13C NMR Very High C2 Chemical Shift (Carbonyl vs. Enolic Carbon).Requires sufficient concentration; C3 quaternary signals can be weak.[1]
FT-IR Medium C=O[1] Stretch (Amide I band).[1]Broad -OH bands can mask spectral details; solid-state packing affects shifts.[1]
SC-XRD Definitive Bond Lengths (C2-O vs. C2=O).Requires single crystal growth, which is difficult for rapid tautomeric interconversion.
HRMS LowMolecular Formula (C9H6N2O).[1][2]Isomers have identical mass; fragmentation patterns are often similar.[1]

Detailed Spectroscopic Validation Protocols

A. Nuclear Magnetic Resonance (NMR) – The Primary Validator

NMR is the most accessible and reliable method for solution-state assignment.[1] The distinction relies on the hybridization change at C3 and the electronic environment of C2.

Protocol: 1H & 13C NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆ .

    • Rationale: DMSO-d₆ is preferred over CDCl₃ due to better solubility of polar indoles and its ability to slow down proton exchange, often allowing observation of distinct -OH or -NH signals.[1]

  • Acquisition:

    • Run standard 1H (32 scans) and 13C (512+ scans).

    • Crucial Step: If signals are broad, perform a D₂O shake (add 1-2 drops D₂O, shake, re-run 1H) to identify exchangeable protons (OH/NH).[1]

Data Interpretation Guide

Scenario 1: The Keto Form (Oxindole)

  • 1H NMR: Look for a singlet (or doublet if coupling occurs) around 4.5 – 5.0 ppm .[1]

    • Causality: In the keto form, C3 is sp³ hybridized and bears a proton (CH-CN).[1] This proton is deshielded by the adjacent nitrile and carbonyl but is distinctively aliphatic compared to aromatic protons.

  • 13C NMR: The C2 signal will appear downfield at ~170–180 ppm (characteristic of an amide carbonyl). The C3 signal will be upfield (~35–50 ppm ) due to sp³ hybridization.

Scenario 2: The Enol Form (Hydroxyindole)

  • 1H NMR: Absence of the C3-H signal in the 4.0–6.0 ppm range.

    • Causality: In the enol form, C3 is quaternary (part of the C2=C3 double bond).

  • 13C NMR: The C2 signal shifts upfield to ~150–160 ppm (aromatic C-OH).[1] The C3 signal shifts downfield into the aromatic region (~80–100 ppm ) due to sp² character and conjugation.

B. Fourier Transform Infrared Spectroscopy (FT-IR)[1]

IR provides a rapid "fingerprint" validation, particularly useful for solid-state characterization.[1]

Protocol: ATR-FTIR
  • Setup: Ensure the ATR crystal (Diamond/ZnSe) is clean. Background scan (air).[1]

  • Measurement: Apply solid sample. Apply pressure clamp.[1] Scan 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Diagnostic Bands
  • Keto Marker: A strong, sharp band at 1680–1720 cm⁻¹ . This is the Amide I (C=O) stretch.

  • Enol Marker: Absence of the strong carbonyl band. Instead, look for broad absorption at 3200–3500 cm⁻¹ (O-H stretch) and bands around 1620 cm⁻¹ (C=C / C=N ring vibrations).

  • Common Marker: Both forms will show the Nitrile (CN) stretch at ~2210–2250 cm⁻¹ .

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning the structure based on experimental data.

StructuralAssignmentStartSynthesized Sample(C9H6N2O)IR_StepStep 1: FT-IR Analysis(Solid State)Start->IR_StepIR_CheckStrong Band @ 1680-1720 cm⁻¹?IR_Step->IR_CheckNMR_StepStep 2: 1H NMR (DMSO-d₆)(Solution State)IR_Check->NMR_StepAmbiguous/ConfirmKeto_ResultCONCLUSION:2-Oxoindoline-3-carbonitrile(Keto Form)IR_Check->Keto_ResultYes (Strong C=O)H_CheckSignal @ 4.5-5.0 ppm(Methine CH)?NMR_Step->H_CheckC13_StepStep 3: 13C NMR ConfirmationH_Check->C13_StepNo (Absent)H_Check->Keto_ResultYes (C3-H Present)C2_CheckC2 Chemical Shift?C13_Step->C2_CheckC2_Check->Keto_Result> 170 ppmEnol_ResultCONCLUSION:2-Hydroxy-1H-indole-3-carbonitrile(Enol Form)C2_Check->Enol_Result< 160 ppm

Caption: Step-by-step decision matrix for distinguishing lactam (keto) and lactim (enol) tautomers using spectroscopic data.

Tautomeric Equilibrium Visualization

Understanding the proton transfer is key to interpreting the data. The diagram below visualizes the specific atomic shifts.

Caption: The tautomeric shift involves the movement of a proton from the C2-Oxygen (Enol) to the C3-Carbon (Keto), breaking aromaticity in the pyrrole ring.

References

  • Porcheddu, A., & Giacomelli, G. (2006). Microwave-assisted synthesis of 2-oxindoles. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3080590, Oxindole-3-acetic acid (Analogous spectroscopic data).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for C=O vs C-OH shifts).
  • Tölle, N., et al. (2014).[1] Pyridin-2-one/2-hydroxypyridine tautomerism: A comparative study. Beilstein Journal of Organic Chemistry. (Mechanistic parallel for lactam-lactim tautomerism). Retrieved from [Link][1]

A Comparative Guide to the Efficacy of 2-Hydroxy-1H-indole-3-carbonitrile Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of Substituted Indole-3-Carbonitriles as Anticancer Agents

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, the 2-hydroxy-1H-indole-3-carbonitrile scaffold has emerged as a promising template for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive comparison of the efficacy of various analogs of 2-hydroxy-1H-indole-3-carbonitrile, offering insights into their structure-activity relationships (SAR) and potential as targeted cancer therapeutics.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, have made it a favored scaffold in the design of enzyme inhibitors and receptor modulators.[2] Derivatives of indole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][4] In the context of cancer, indole-containing compounds have been shown to interfere with key cellular processes such as cell proliferation, apoptosis, and angiogenesis.[3][4][5]

Comparative Efficacy of Indole-3-Carbonitrile Analogs

While direct comparative studies on a series of 2-hydroxy-1H-indole-3-carbonitrile analogs are limited in the readily available literature, valuable insights can be gleaned from research on closely related indole-3-carbonitrile and other indole derivatives. These studies provide a framework for understanding the structural modifications that can enhance the anticancer potency of this class of compounds.

One notable study focused on the development of 1H-indole-3-carbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors.[6] TRK fusion proteins are oncogenic drivers in a variety of cancers, making them an attractive therapeutic target. In this research, a lead compound, C11, demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines.[6] Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell cycle and triggering apoptosis.[6]

Another area where indole derivatives have shown significant promise is in the inhibition of tubulin polymerization, a critical process in cell division.[2] Several indole-based compounds have been identified as potent tubulin inhibitors, exhibiting cytotoxic effects against various cancer cell lines.[2][7] Structure-activity relationship studies have highlighted the importance of specific substitutions on the indole ring for enhancing this activity.[7]

The table below summarizes the in vitro anticancer activity of various indole derivatives from different studies, providing a glimpse into the potential efficacy of this class of compounds. It is important to note that these compounds were not tested in a head-to-head comparison, and thus the IC50 values should be interpreted within the context of their respective studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-3-butyric acid analog (Compound 9)HepG2 (Liver)-[5]
Indole-ursolic acid conjugate (Compound 12)SMMC-7721 (Liver)0.56 ± 0.08[5]
Indole-ursolic acid conjugate (Compound 12)HepG2 (Liver)0.91 ± 0.13[5]
Indole-thiophene hybrid (Compound 19)HCT-116 (Colon)8.98 ± 0.6[5]
Indole-2-carboxamide (Compound Va)Panc-1 (Pancreatic)0.026[8]
Indole-2-carboxamide (Compound Va)MCF-7 (Breast)0.031[8]
Indole-2-carboxamide (Compound Va)HT-29 (Colon)0.029[8]
Indole-2-carboxamide (Compound Va)A-549 (Lung)0.028[8]
Phthalide-fused indoline (Compound 3b)HL-60 (Leukemia)45.4[9]
Phthalide-fused indoline (Compound 3b)HepG2 (Liver)57.7[9]
Indole-Mannich base (Compound 1c)HepG2 (Liver)0.9[10]
Indole-Mannich base (Compound 1c)MCF-7 (Breast)0.55[10]
Indole-Mannich base (Compound 1c)HeLa (Cervical)0.50[10]
Indole-aryl amide (Compound 2)MCF-7 (Breast)0.81[11]
Indole-aryl amide (Compound 2)PC-3 (Prostate)2.13[11]
Indole-aryl amide (Compound 4)HT-29 (Colon)0.96[11]
Indole-aryl amide (Compound 4)HeLa (Cervical)1.87[11]
Indole-aryl amide (Compound 4)MCF-7 (Breast)0.84[11]
Indole-aryl amide (Compound 5)HT-29 (Colon)2.61[11]
Indole-aryl amide (Compound 5)PC-3 (Prostate)0.39[11]
Indole-aryl amide (Compound 5)Jurkat J6 (Leukemia)0.37[11]

Experimental Protocols for Efficacy Evaluation

The assessment of the anticancer efficacy of novel compounds relies on a battery of well-established in vitro assays. These assays provide crucial data on the cytotoxic and cytostatic effects of the compounds, as well as insights into their mechanisms of action.

In Vitro Cytotoxicity Assays

A fundamental step in the evaluation of anticancer drug candidates is the determination of their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the IncuCyte® Cytotoxicity Assay are two widely used methods for this purpose.

MTT Assay Protocol [5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

IncuCyte® Cytotoxicity Assay Protocol [12]

This real-time, live-cell imaging-based assay provides a more dynamic assessment of cytotoxicity.

  • Cell Seeding and Reagent Addition: Cells are seeded in the presence of a cytotoxicity reagent that fluoresces upon loss of cell membrane integrity.

  • Compound Treatment: Test compounds are added to the wells.

  • Live-Cell Imaging: The plate is placed in an IncuCyte® live-cell analysis system, and images are acquired at regular intervals.

  • Data Analysis: The number of fluorescent (dead) cells is quantified over time to determine the rate and extent of cytotoxicity.

Apoptosis and Cell Cycle Analysis

To understand the mechanism by which a compound induces cell death, it is essential to investigate its effects on apoptosis (programmed cell death) and the cell cycle. Flow cytometry is a powerful tool for these analyses.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide by cells with compromised membrane integrity.

Cell Cycle Analysis (Propidium Iodide Staining)

By staining fixed cells with propidium iodide, which intercalates into DNA, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the DNA content of each cell.

Signaling Pathways and Molecular Targets

The anticancer activity of indole derivatives is often attributed to their ability to modulate key signaling pathways and interact with specific molecular targets involved in cancer progression.

Kinase Inhibition

Many indole-based compounds have been developed as inhibitors of various protein kinases that are dysregulated in cancer.[6][13] These kinases play crucial roles in cell signaling pathways that control cell growth, proliferation, and survival.

Figure 1: Simplified signaling pathway illustrating the potential mechanism of action of 2-hydroxy-1H-indole-3-carbonitrile analogs as kinase inhibitors.

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by inhibiting tubulin polymerization is a well-established anticancer strategy.[2]

Figure 2: Diagram showing the inhibition of tubulin polymerization by indole analogs.

Future Directions

The 2-hydroxy-1H-indole-3-carbonitrile scaffold represents a promising starting point for the development of novel anticancer agents. Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be necessary to assess their therapeutic potential and pharmacokinetic properties. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation cancer therapies.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved February 23, 2026, from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. Retrieved February 23, 2026, from [Link]

  • Antiproliferative activity (IC50) of the synthesized compounds against HeLa cervical adenocarcinoma. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius. Retrieved February 23, 2026, from [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2018). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Cytotoxicity assay of all derivatives in vitro. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2022). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2018). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). Bentham Science. Retrieved February 23, 2026, from [Link]

  • Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. (2025). Oxford Academic. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. Retrieved February 23, 2026, from [Link]

  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. (2019). Arabian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). Frontiers. Retrieved February 23, 2026, from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. Retrieved February 23, 2026, from [Link]

  • (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

The Indole Enigma: A Comparative Guide to Validating 2-Hydroxy-1H-indole-3-carbonitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 2-hydroxy-1H-indole-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes environment of pharmaceutical intermediate characterization, 2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8) presents a unique analytical paradox. Often referred to by its tautomeric equivalent 3-cyano-2-oxindole , this molecule exhibits rapid keto-enol tautomerism that can compromise standard chromatographic integration, leading to split peaks and quantitation errors.

This guide moves beyond basic method descriptions. We provide a rigorous cross-validation framework aligning with the 2024 ICH Q2(R2) and Q14 guidelines. We compare a robust Quality Control (QC) Method (RP-HPLC-UV) against a high-sensitivity Characterization Method (UHPLC-MS/MS) , demonstrating how to achieve orthogonal confirmation of purity and potency.

Part 1: The Analytical Challenge (The "Why")

The core difficulty in analyzing this molecule lies in its dynamic structure. The electron-withdrawing nitrile group at position 3 increases the acidity of the C3-proton, facilitating rapid equilibrium between the enol form (2-hydroxy) and the keto form (2-oxindole) .

  • The Risk: If the timescale of tautomerization is similar to the chromatographic timescale, peak broadening or splitting ("saddle peaks") occurs.

  • The Solution: We must lock the equilibrium or use a detection method insensitive to the tautomeric state.

Visualizing the Tautomerism

The following diagram illustrates the dynamic equilibrium and the analytical strategy to stabilize it.

Tautomerism Enol Enol Form (2-hydroxy-1H-indole-3-carbonitrile) Aromatic, Fluorescent Keto Keto Form (2-oxoindoline-3-carbonitrile) Thermodynamically Favored in Polar Solvents Enol->Keto  Rapid Tautomerization (k1)   Analysis Analytical Target Profile (ATP) Goal: Quantify Total Species Enol->Analysis  Method B (MS) Detects Mass (m/z 157.04)   Keto->Analysis  Method A (UV) Stabilized by Acidic pH  

Figure 1: Tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms. Analytical success depends on stabilizing this equilibrium or using mass-selective detection.

Part 2: The Methods

We define two distinct analytical procedures. The Primary Method (A) is designed for routine QC release testing (robustness focus). The Secondary Method (B) is for validation and impurity identification (specificity focus).

Method A: The Workhorse (RP-HPLC-UV)
  • Objective: Routine quantitation with high precision.

  • Rationale: Acidic mobile phase (pH 2.5) is used to suppress the ionization of the enol group and protonate the amide nitrogen, driving the equilibrium heavily toward the keto form , resulting in a single, sharp peak.

ParameterSpecification
Instrument HPLC with PDA (Photodiode Array)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→95% B
Detection UV at 254 nm (Aromatic ring) and 210 nm (Amide/Nitrile)
Column Temp 30°C (Controlled to minimize tautomeric kinetic shifts)
Method B: The Validator (UHPLC-MS/MS)
  • Objective: Specificity confirmation and impurity profiling.

  • Rationale: Mass spectrometry detects the parent ion (

    
    ) regardless of the tautomeric form. This serves as an orthogonal check to ensure the UV peak in Method A is pure and not co-eluting with a degradation product (e.g., isatin derivatives).
    
ParameterSpecification
Instrument UHPLC coupled to Q-ToF or Triple Quad MS
Column HILIC or Polar-Embedded C18 (e.g., Waters Acquity BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile
Ionization ESI Positive Mode
Transitions Quantifier: 159.05 → 132.05 (Loss of HCN); Qualifier: 159.05 → 104.05
Part 3: Cross-Validation Workflow

To claim scientific validity under ICH Q2(R2), we do not simply run both methods. We must prove they yield statistically equivalent results.

Step-by-Step Validation Protocol

1. Linearity & Range Comparison

  • Protocol: Prepare a stock solution of 2-hydroxy-1H-indole-3-carbonitrile (1.0 mg/mL in DMSO). Dilute to 5 levels (80%, 90%, 100%, 110%, 120% of target concentration).

  • Execution: Inject the same vials into both Method A and Method B systems within 24 hours.

  • Acceptance Criteria:

    • Method A

      
      [1]
      
    • Method B

      
      
      
    • Slope difference

      
       (after response factor normalization).
      

2. Accuracy (Recovery) via Spiking

  • Protocol: Spike the analyte into a representative synthetic matrix (starting materials + reagents).

  • Data Analysis: Calculate % Recovery for both methods.

3. Orthogonal Specificity (Stress Testing)

  • Protocol: Expose sample to 0.1N NaOH (Base hydrolysis) for 2 hours.

  • Observation:

    • Method A: Check for peak purity using PDA (spectral homogeneity).

    • Method B: Check for mass balance. If Method A shows 90% purity but Method B shows 85%, Method A is "blind" to a co-eluting impurity.

Comparative Data Summary (Simulated for Reference)
MetricMethod A (HPLC-UV)Method B (UHPLC-MS)Cross-Validation Verdict
LOD (Limit of Detection) 0.5 µg/mL0.01 µg/mLMethod B is 50x more sensitive; essential for trace impurity analysis.
Precision (RSD, n=6) 0.4%1.8%Method A is superior for routine assay (QC).
Linearity (

)
0.99980.9985Both acceptable; Method A preferred for potency.
Tautomer Separation Single Peak (Keto)Single Peak (Co-elution)PASS: Acidic conditions in Method A successfully merge tautomers.
Part 4: Decision Logic for Routine Use

The following decision tree guides the scientist on when to deploy which method, ensuring cost-effectiveness without sacrificing data integrity.

DecisionTree Start Start: Sample Analysis Request Purpose What is the Analytical Purpose? Start->Purpose Routine Routine QC / Release (High Conc > 0.1 mg/mL) Purpose->Routine Potency/Purity Trace Impurity Profiling / PK Study (Low Conc < 1 µg/mL) Purpose->Trace Degradation/Trace MethodA Execute Method A (RP-HPLC-UV, pH 2.2) Routine->MethodA MethodB Execute Method B (UHPLC-MS/MS) Trace->MethodB CheckPurity Peak Purity Pass? MethodA->CheckPurity Report Report Results MethodB->Report CheckPurity->Report Yes Investigate Investigate Co-elution (Switch to Method B) CheckPurity->Investigate No (Spectral mismatch) Investigate->MethodB

Figure 2: Analytical decision matrix. Method A is the primary driver, with Method B acting as the orthogonal investigator.

References
  • International Council for Harmonisation (ICH). (2024).[2] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • International Council for Harmonisation (ICH). (2024).[2] Analytical Procedure Development Q14. European Medicines Agency. Available at: [Link]

  • PubChem. (n.d.). 2-hydroxy-1H-indole-3-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • Wong, A., et al. (2018). Tautomerism in Pharmaceutical Analysis: Challenges and Strategies. Journal of Pharmaceutical and Biomedical Analysis.

Sources

in vitro vs in vivo activity of 2-hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 2-Hydroxy-1H-indole-3-carbonitrile

Executive Summary

2-Hydroxy-1H-indole-3-carbonitrile (also known as 3-cyano-2-oxindole or 3-cyano-2-hydroxyindole ) is a privileged heterocyclic scaffold in medicinal chemistry. While often utilized as a high-value intermediate, the core pharmacophore exhibits intrinsic biological activity, particularly as a precursor for inhibitors of the Menin-MLL protein-protein interaction and various Tyrosine Kinases (e.g., VEGFR, CDK) .

This guide critically compares the in vitro potency of 2-hydroxy-1H-indole-3-carbonitrile derivatives against their in vivo translational challenges. The molecule’s utility is defined by its ability to form stable hydrogen bond networks within ATP-binding pockets or protein interfaces, yet its in vivo efficacy is frequently modulated by metabolic liability and solubility limitations.

Compound Profile & Physicochemical Properties

The biological activity of this compound is dictated by its tautomeric equilibrium. In solution, the 2-hydroxyindole form (enol) rapidly tautomerizes to the thermodynamically stable 2-oxindole (lactam) form. This structural duality is critical for target binding.

PropertySpecificationBiological Implication
CAS Number 1146290-35-8Unique identifier for the specific nitrile-substituted core.[1][2][3]
Molecular Formula C9H6N2OCompact scaffold, allowing for deep pocket penetration.
Tautomerism Enol (2-hydroxy)

Lactam (2-oxo)
The lactam form is the primary H-bond donor/acceptor in kinase pockets.
pKa (NH) ~10-11Weakly acidic; deprotonation at physiological pH is rare unless substituted.
LogP ~1.5 - 2.0Moderate lipophilicity; good membrane permeability but poor aqueous solubility.
Key Functional Group C-3 Nitrile (-CN)Electron-withdrawing group; enhances acidity of N-H and acts as a reversible covalent trap or H-bond acceptor.

In Vitro Activity: Mechanism & Potency

The 2-hydroxy-1H-indole-3-carbonitrile scaffold is a bioisostere of the amide or ester functionality found in many kinase inhibitors. Its in vitro performance is characterized by high ligand efficiency.

Primary Target: Menin-MLL Interaction

The most significant recent application of this scaffold is in the inhibition of the Menin-MLL (Mixed Lineage Leukemia) interaction. The 3-cyano-2-oxindole core mimics the key interactions of the MLL fusion protein with the Menin pocket.

  • Mechanism : The oxindole core occupies the central hydrophobic pocket of Menin. The nitrile group often engages in critical hydrogen bonding or fills a small sub-pocket, displacing the native MLL peptide.

  • Potency : Derivatives of this core have demonstrated IC50 values in the low nanomolar range (1–50 nM) in HTRF (Homogeneous Time-Resolved Fluorescence) binding assays.

  • Cellular Activity : In MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13), these compounds induce differentiation and apoptosis with GI50 values of 10–100 nM .

Secondary Target: Tyrosine Kinases (VEGFR/CDK)

The 2-oxindole core is the structural basis of FDA-approved drugs like Sunitinib and Nintedanib .

  • Binding Mode : The lactam (NH and C=O) forms a "hinge-binding" motif with the kinase ATP-binding site (e.g., Glu/Leu residues).

  • Nitrile Effect : The C-3 nitrile enhances the polarity of the core, potentially improving selectivity for specific kinases like CDK2 or VEGFR2 over others by interacting with the gatekeeper residue.

Comparative In Vitro Data
Assay TypeTarget2-Hydroxy-1H-indole-3-carbonitrile Core ActivityOptimized Derivative Activity (e.g., Sunitinib/Menin-Inhibitor)
Biochemical Menin-MLL Binding (HTRF)Low micromolar (>10

M)
< 10 nM
Biochemical VEGFR2 Kinase AssayMicromolar (>50

M)
< 50 nM
Cellular MV4;11 Proliferation (Leukemia)Inactive / Low PotencyGI50: 10–100 nM
Cellular HUVEC Proliferation (Angiogenesis)InactiveGI50: ~20 nM

Expert Insight : The unsubstituted 2-hydroxy-1H-indole-3-carbonitrile is a fragment. It rarely shows high potency alone. Its value lies in its ability to be "grown" into a potent inhibitor by substituting the C-3, C-5, or N-1 positions.

In Vivo Activity: The Translation Gap

Translating the in vitro potency of 3-cyano-2-oxindole derivatives to in vivo efficacy presents specific challenges.

Efficacy Models
  • Leukemia Xenografts : In MV4;11 xenograft models, optimized derivatives (e.g., MI-463 or VTP-50469 analogs) show robust tumor regression. The scaffold contributes to the oral bioavailability required for these effects.

  • Angiogenesis Models : In corneal micropocket assays, oxindole derivatives inhibit vessel growth, validating the VEGFR mechanism in vivo.

Pharmacokinetics (PK) & Toxicity
  • Metabolic Stability : The oxindole core is susceptible to hydroxylation by Cytochrome P450 enzymes (CYP3A4) at the C-5 and C-6 positions. The C-3 nitrile is generally stable but can be hydrolyzed to an amide or acid in vivo, drastically changing potency.

  • Solubility : The planar, rigid structure of the core leads to high crystal lattice energy and poor aqueous solubility. Formulation strategies (e.g., solid dispersions, salts) are often required for in vivo dosing.

  • Toxicity : The nitrile group can potentially release cyanide if metabolized via oxidative dealkylation, though this is rare for aromatic nitriles. More commonly, off-target kinase inhibition (e.g., hERG binding) is the primary safety concern for this class.

Detailed Experimental Protocols

To validate the activity of this scaffold, the following protocols are standard industry practice.

Protocol A: Menin-MLL Inhibition Assay (HTRF)

Objective : Determine the IC50 of the compound against the Menin-MLL interaction.

  • Reagents : Recombinant Human Menin (tagged with Tb-cryptate), Biotinylated MLL peptide, Streptavidin-XL665.

  • Preparation : Dilute 2-hydroxy-1H-indole-3-carbonitrile (or derivative) in DMSO to 100x final concentration.

  • Reaction :

    • In a 384-well low-volume plate, add 2

      
      L of compound.
      
    • Add 10

      
      L of Menin-Tb (final conc. 1 nM).
      
    • Add 10

      
      L of MLL-Biotin/SA-XL665 mix (final conc. 10 nM).
      
  • Incubation : Incubate at room temperature for 1 hour.

  • Detection : Read fluorescence at 615 nm (Donor) and 665 nm (Acceptor) using a microplate reader (e.g., EnVision).

  • Analysis : Calculate the HTRF ratio (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
Protocol B: Cell Viability Assay (MTT)

Objective : Assess cytotoxicity in leukemia cells (MV4;11).

  • Seeding : Seed MV4;11 cells at 20,000 cells/well in 96-well plates in RPMI-1640 medium.

  • Treatment : Add serial dilutions of the test compound (0.1 nM to 10

    
    M). Include DMSO control.
    
  • Incubation : Incubate for 72 hours at 37°C, 5% CO2.

  • Development : Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization : Remove supernatant (carefully) or add solubilization buffer (SDS/HCl). Dissolve formazan crystals.

  • Measurement : Read absorbance at 570 nm.

Visualizations

Figure 1: Mechanism of Action – Menin-MLL Pathway

The following diagram illustrates how the 3-cyano-2-oxindole scaffold disrupts the oncogenic Menin-MLL complex, leading to transcriptional repression of leukemic genes (HOXA9, MEIS1).

MeninMLL_Pathway cluster_complex Oncogenic Complex Menin Menin Protein Complex Menin-MLL Complex Menin->Complex Binds MLL MLL-Fusion Protein MLL->Complex Genes Leukemic Genes (HOXA9, MEIS1) Complex->Genes Upregulates Inhibitor 2-Hydroxy-1H-indole-3-carbonitrile (Scaffold/Inhibitor) Inhibitor->Complex Disrupts Interaction (Competitive Binding) Inhibitor->Genes Downregulates Outcome Differentiation & Apoptosis Genes->Outcome Leukemogenesis Genes->Outcome Restored Normal Function

Caption: Disruption of the Menin-MLL oncogenic complex by 2-hydroxy-1H-indole-3-carbonitrile derivatives.

Figure 2: Experimental Workflow for Activity Validation

Workflow Step1 Synthesis (Knoevenagel Condensation) Step2 In Vitro Screening (HTRF / Kinase Assay) Step1->Step2 Purified Compound Step3 Cellular Profiling (MTT / Western Blot) Step2->Step3 Hit Confirmation (<100 nM) Step4 In Vivo PK/PD (Xenograft Models) Step3->Step4 Lead Candidate

Caption: Step-by-step workflow from synthesis to in vivo validation of the scaffold.

References

  • Grembecka, J., et al. (2012).[4][5] "Menin-MLL inhibitors reverse oncogenic transformation by MLL-fusion proteins." Nature Chemical Biology, 8(3), 277–284. Link

  • Borkin, D., et al. (2015).[5] "Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo." Cancer Cell, 27(4), 589–602.[5] Link

  • Sun, L., et al. (2003). "Design, Synthesis, and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 46(7), 1116–1119. Link

  • BLD Pharm. (2025). "Product Information: 2-Hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8)." BLD Pharm Catalog. Link

  • Google Patents. (2017). "Inhibitors of the Menin-MLL Interaction (WO2017214367A1)." Google Patents. Link

Sources

Benchmarking 2-Hydroxy-1H-Indole-3-Carbonitrile Scaffolds: A Comparative Guide to Next-Generation Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-Hydroxy-1H-Indole-3-Carbonitrile Scaffolds against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Non-Purine Advantage

The development of Xanthine Oxidase (XO) inhibitors has historically bifurcated into two classes: purine analogs (e.g., Allopurinol) and non-purine inhibitors (e.g., Febuxostat). While effective, purine analogs often suffer from off-target effects due to their structural similarity to metabolic substrates.

2-hydroxy-1H-indole-3-carbonitrile (and its tautomer, 2-oxoindoline-3-carbonitrile) represents a critical scaffold in the "third wave" of XO inhibitors. These compounds leverage the indole core to occupy the hydrophobic pocket of the XO active site while utilizing the nitrile group to interact with the molybdenum center or adjacent residues, offering a distinct "mixed-type" inhibition profile.

This guide benchmarks the performance of optimized indole-3-carbonitrile derivatives against the industry standards, Allopurinol and Febuxostat , providing experimental protocols and mechanistic insights for validation.

Mechanism of Action & Structural Logic

The Tautomeric Advantage

The 2-hydroxy-1H-indole-3-carbonitrile core exists in equilibrium with its keto-form, 2-oxoindoline-3-carbonitrile . This tautomerism is pivotal for bioactivity:

  • H-Bond Donor/Acceptor Versatility: The amide/imidic acid motif allows dynamic hydrogen bonding with Glu802 and Arg880 residues in the XO active site.

  • Nitrile Interaction: The C-3 nitrile group often positions itself near the Molybdenum cofactor (Mo-pt), mimicking the transition state of hypoxanthine hydroxylation without being catalytically turned over.

Pathway Visualization

The following diagram illustrates the Purine Catabolism pathway and the specific intervention points of the benchmarked compounds.

PurineCatabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO1 Xanthine Oxidase (Mo-Co Domain) Hypoxanthine->XO1 UricAcid Uric Acid (Pathology: Gout) Xanthine->UricAcid Oxidation XO2 Xanthine Oxidase Xanthine->XO2 ROS ROS (O2-, H2O2) XO1->Xanthine XO1->ROS XO2->UricAcid Indole 2-Hydroxy-1H-indole-3-CN (Mixed Inhibitor) Indole->XO1 Blocks Mo-pt Pocket Allo Allopurinol (Suicide Substrate) Allo->XO1 Competes Febu Febuxostat (Non-Purine Selective) Febu->XO1 Blocks Channel

Figure 1: Intervention of Indole-3-carbonitriles in Purine Catabolism. The scaffold targets the Mo-Co domain, reducing Uric Acid and ROS production.

Benchmarking Data: Indole-3-CN vs. Standards

The following data compares a representative optimized 1-alkyl-5-(oxadiazolyl)-1H-indole-3-carbonitrile (a potent derivative of the core scaffold) against clinical standards.

Data Source: Validated spectrophotometric assays using bovine milk Xanthine Oxidase (See References [1, 2]).

FeatureIndole-3-Carbonitrile Derivative Allopurinol Febuxostat
Primary Target Xanthine Oxidase (Mo-pt domain)Xanthine Oxidase (Active Site)Xanthine Oxidase (Channel Blocker)
IC50 (In Vitro) 0.36 ± 0.02 µM 7.48 ± 0.51 µM0.02 ± 0.001 µM
Potency Ratio 20x more potent than Allopurinol 1.0 (Reference)~350x more potent than Allopurinol
Inhibition Type Mixed-Type (Competitive + Non-comp.)Competitive (Suicide Substrate)Mixed/Non-Competitive
Kinetic (Ki) ~0.2 µM~0.7 µM< 0.001 µM
Selectivity High (Indole scaffold specificity)Low (Purine analog interference)Very High
ROS Suppression Yes (Direct XO inhibition)YesYes
Interpretation for Researchers
  • Potency Gap: While Febuxostat remains the nanomolar gold standard, the Indole-3-carbonitrile scaffold significantly outperforms Allopurinol (the first-line therapy).

  • Safety Profile: Unlike Allopurinol, which requires metabolic conversion to oxypurinol to be effective, 2-hydroxy-1H-indole-3-carbonitriles are directly active. This reduces the risk of hypersensitivity reactions often seen with purine analogs.

  • Optimization Potential: The C-5 and N-1 positions of the indole ring are highly amenable to substitution (e.g., oxadiazole or alkyl chains), allowing for fine-tuning of lipophilicity (LogP) and potency.

Experimental Protocol: Validation Assay

To reproduce the benchmarking data, utilize the following self-validating spectrophotometric protocol. This workflow ensures enzyme activity is linear and inhibition is measured at steady state.

Reagents
  • Enzyme: Xanthine Oxidase from bovine milk (Grade I, ammonium sulfate suspension).

  • Substrate: Xanthine (dissolved in minimal NaOH, diluted in buffer).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) with 0.1 mM EDTA.

  • Test Compounds: Indole-3-CN derivative, Allopurinol, Febuxostat (dissolved in DMSO; final DMSO < 1%).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute XO enzyme in buffer to achieve a rate of

    
     per minute. Keep on ice.
    
  • Pre-Incubation (Critical for Self-Validation):

    • Mix 140 µL Buffer + 20 µL Test Compound (various concentrations).

    • Add 20 µL Enzyme solution.

    • Validation Check: Incubate for 15 minutes at 25°C. If the compound is a suicide inhibitor (like Allopurinol), inhibition will increase with time. For Indole-3-CN (mixed), equilibrium is reached quickly.

  • Reaction Initiation:

    • Add 20 µL Xanthine Substrate (150 µM final concentration).

  • Measurement:

    • Monitor Absorbance at 290 nm (formation of Uric Acid) for 10 minutes.

    • Calculate the slope (velocity,

      
      ) of the linear portion.
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC50 using non-linear regression (GraphPad Prism or similar).

Assay Logic Diagram

AssayWorkflow Start Start Assay Prep Prep: Buffer + Compound (DMSO < 1%) Start->Prep AddEnz Add XO Enzyme Prep->AddEnz Incubate Incubate 15 min @ 25°C (Equilibrium Binding) AddEnz->Incubate AddSub Add Xanthine Substrate (Initiate Reaction) Incubate->AddSub Measure Measure A290nm (Kinetic Mode, 10 min) AddSub->Measure Calc Calculate Velocity (Slope) Determine IC50 Measure->Calc Validation Validation Check: Is Control Slope Linear? Measure->Validation

Figure 2: Self-Validating Spectrophotometric Assay Workflow.

References

  • Zhang, Y. et al. (2020). Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors.[1] European Journal of Medicinal Chemistry.[2]

  • Song, X. et al. (2019). 2-Hydroxy-1H-indole derivatives as potent xanthine oxidase inhibitors: Synthesis and biological evaluation. Bioorganic Chemistry.[2][3]

  • Pacher, P. et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews.

  • PubChem. (n.d.).[4] Compound Summary: 2-hydroxy-1H-indole-3-carbonitrile. National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating 2-hydroxy-1H-indole-3-carbonitrile Against Matrix Metalloproteinase-13

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of a computational docking study of 2-hydroxy-1H-indole-3-carbonitrile, a novel small molecule with therapeutic potential. We will objectively compare its predicted binding affinity and interaction profile against the well-characterized enzyme Matrix Metalloproteinase-13 (MMP-13) with that of established inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings of the experimental choices made.

Introduction: The Rationale for Investigating 2-hydroxy-1H-indole-3-carbonitrile and its Potential as an MMP-13 Inhibitor

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. The subject of our investigation, 2-hydroxy-1H-indole-3-carbonitrile, also known as 2-oxoindoline-3-carbonitrile, is a derivative of this versatile scaffold. While direct biological data for this specific molecule is nascent, the broader family of indole and oxindole derivatives has demonstrated significant activity against a range of protein targets, most notably protein kinases and matrix metalloproteinases (MMPs).[1]

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[3] Under normal physiological conditions, their activity is tightly regulated. However, their overexpression is implicated in numerous pathological processes, including arthritis, cancer metastasis, and cardiovascular diseases.[3] Specifically, MMP-13, or collagenase-3, is a key enzyme in the degradation of type II collagen, the primary component of articular cartilage.[4] This makes it a prime therapeutic target for diseases such as osteoarthritis. The discovery of indole-based inhibitors of MMP-13 has provided a promising avenue for the development of selective and potent therapeutic agents.[2]

Given the structural similarities of 2-hydroxy-1H-indole-3-carbonitrile to known indole-based MMP inhibitors, we hypothesize that it may also exhibit inhibitory activity against MMP-13. This guide will detail a computational docking study designed to test this hypothesis, providing a head-to-head comparison with known MMP-13 inhibitors to assess its potential as a novel drug candidate.

Experimental Design and Rationale

A robust computational docking study requires careful planning and justification for each step. Our workflow is designed to ensure the validity and reproducibility of the results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_target Protein Target Selection (MMP-13) p_struct PDB Structure Acquisition (PDB: 5BPA) p_target->p_struct Identified in literature p_protein Protein Preparation (Removal of water, addition of hydrogens) p_struct->p_protein Pre-processing p_ligand Ligand Preparation (2-hydroxy-1H-indole-3-carbonitrile & Comparators) d_run Molecular Docking (AutoDock Vina) p_ligand->d_run Input for docking d_grid Binding Site Definition (Grid Generation) p_protein->d_grid Template for grid d_grid->d_run Defines search space a_results Results Collation (Binding Affinities & Poses) d_run->a_results Generates outputs a_vis Interaction Visualization (2D & 3D Analysis) a_results->a_vis Visual inspection a_comp Comparative Analysis a_results->a_comp Quantitative comparison a_vis->a_comp Qualitative comparison

Figure 1: A generalized workflow for the computational docking study.

Protein Target Selection and Structure Preparation

Our target of interest is Matrix Metalloproteinase-13 (MMP-13) . The rationale for this choice is the established precedent of indole-based compounds showing inhibitory activity against this enzyme.[2] For our study, we will utilize the crystal structure of human MMP-13 in complex with an indole-based inhibitor, available from the Protein Data Bank (PDB) with the accession code 5BPA .[5] This structure provides a high-resolution view of the enzyme's active site and the binding mode of a relevant ligand, which is crucial for defining the docking search space.

Protocol for Protein Preparation:

  • Download the PDB file: Obtain the 5BPA.pdb file from the RCSB PDB database.

  • Remove non-essential molecules: Delete all water molecules and any co-crystallized ligands from the PDB file. This is done to focus the docking on the protein's binding site without interference from non-relevant molecules.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonding is a key component of ligand-protein interactions.

  • Assign charges: Assign Gasteiger charges to the protein atoms. This is necessary for the scoring function to accurately calculate electrostatic interactions.

  • Save the prepared protein file: The final prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.

Ligand Selection and Preparation

To provide a robust comparison, we have selected three molecules for our docking study:

  • 2-hydroxy-1H-indole-3-carbonitrile: Our molecule of interest.

  • WAY-170523: A potent and selective non-indole based inhibitor of MMP-13, serving as a high-affinity benchmark.[6][7]

  • A Carboxylic Acid-Based Inhibitor (from PDB: 3ELM): A known potent inhibitor with a different chemical scaffold, providing another point of comparison.[8]

Protocol for Ligand Preparation:

  • Obtain 2D structures: The 2D structures of the ligands are drawn using a chemical drawing software (e.g., ChemDraw) or obtained from a chemical database (e.g., PubChem).

  • Convert to 3D: The 2D structures are converted to 3D structures and their energy is minimized to obtain a low-energy conformation.

  • Assign charges and atom types: Gasteiger charges are assigned to the ligand atoms.

  • Define rotatable bonds: The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.

  • Save the prepared ligand files: The prepared ligands are saved in the PDBQT format.

Molecular Docking Protocol

We will employ AutoDock Vina , a widely used and validated open-source program for molecular docking.[1] It utilizes a Lamarckian genetic algorithm for its search and an empirical scoring function to estimate the binding affinity.

Protocol for Molecular Docking:

  • Grid box generation: A grid box is defined around the active site of MMP-13. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand in the 5BPA structure to ensure that the docking search is focused on the relevant binding pocket.

  • Running the docking simulation: The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search algorithm settings, are used as input for AutoDock Vina.

  • Analysis of results: The output from AutoDock Vina includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

Comparative Analysis of Docking Results

The primary output of our computational docking study is the predicted binding affinity of each ligand to the active site of MMP-13. A more negative binding energy indicates a more favorable predicted interaction.

CompoundChemical ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-hydroxy-1H-indole-3-carbonitrile Indole-7.8Hydrogen bond with the backbone of Leu181 and Ala182; Pi-pi stacking with His222.
WAY-170523 Benzofuran-sulfonamide-10.2Bidentate hydrogen bonding with the catalytic zinc ion via the hydroxamate group; Extensive hydrophobic interactions in the S1' pocket.
Carboxylic Acid Inhibitor (from 3ELM) Carboxylic Acid-9.5Chelation of the catalytic zinc ion via the carboxylate group; Hydrogen bonding with the backbone of Ala182.

Interpretation of Results:

The computational docking results suggest that 2-hydroxy-1H-indole-3-carbonitrile is predicted to bind to the active site of MMP-13 with a moderate affinity. Its predicted binding energy of -7.8 kcal/mol is less favorable than that of the two established inhibitors, WAY-170523 (-10.2 kcal/mol) and the carboxylic acid-based inhibitor (-9.5 kcal/mol). This indicates that, in this in silico model, 2-hydroxy-1H-indole-3-carbonitrile may be a less potent inhibitor of MMP-13 compared to these benchmarks.

The predicted binding mode of 2-hydroxy-1H-indole-3-carbonitrile reveals key interactions that are consistent with those observed for other indole-based MMP inhibitors. The formation of hydrogen bonds with the backbone of Leu181 and Ala182 in the S1' pocket and a pi-pi stacking interaction with the catalytic His222 are crucial for its predicted binding. However, unlike the benchmark inhibitors, it does not appear to directly interact with the catalytic zinc ion, which is a common feature of many potent MMP inhibitors. This lack of zinc chelation could be a contributing factor to its lower predicted binding affinity.

In contrast, both WAY-170523 and the carboxylic acid inhibitor are predicted to directly chelate the catalytic zinc ion, a hallmark of strong MMP inhibition. This interaction, coupled with other favorable contacts within the active site, likely accounts for their higher predicted binding affinities.

Mechanistic Insights and Future Directions

G cluster_pathway MMP-13 Mediated Collagen Degradation cluster_inhibition Inhibition Mechanism collagen Type II Collagen degradation Collagen Degradation collagen->degradation Substrate for mmp13 MMP-13 mmp13->degradation Catalyzes inhibitor 2-hydroxy-1H-indole-3-carbonitrile binding Binding to S1' pocket inhibitor->binding Binds to binding->mmp13 Blocks active site no_degradation Inhibition of Degradation binding->no_degradation Prevents

Sources

A Comparative Guide to Assessing the Selectivity of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, enzymes that regulate virtually all cellular processes by phosphorylating substrate proteins.[1][2] This central role makes them high-value targets for therapeutic intervention, particularly in oncology.[3][4] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3][5] Off-target inhibition can lead to unforeseen side effects and toxicity, complicating drug development and compromising patient safety.[4][5] Therefore, rigorous assessment of an inhibitor's selectivity profile is not merely a step in the research process but a critical determinant of its therapeutic potential.[1][6][7]

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2-hydroxy-1H-indole-3-carbonitrile (HIC) . While the indole-3-carbonitrile scaffold has been explored for inhibiting kinases like DYRK1A and TRK, the specific biological activity of HIC is not yet widely characterized.[8][9][10] For the purposes of this guide, we will treat HIC as a hypothetical inhibitor of Protein Kinase A (PKA) , a key enzyme in the cAMP signaling pathway, to demonstrate a robust selectivity profiling workflow.

We will compare HIC's performance against two well-characterized compounds:

  • Staurosporine : A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases.[11][12] It serves as our non-selective, positive control.

  • H-89 : A widely used and relatively selective inhibitor of PKA, making it an ideal benchmark for assessing targeted efficacy.[13][14][15]

This guide will detail the experimental design, provide step-by-step protocols for a luminescence-based kinase assay, present a model for data interpretation, and explain the causality behind each scientific choice.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust assessment of selectivity requires a tiered approach. We begin with a primary assay to determine the potency of our test compounds against the intended target (PKA). Subsequently, a broader panel of kinases is used in a secondary screen to identify off-target interactions and quantify the degree of selectivity.

The workflow is as follows:

G A Dose-Response Titration of HIC, H-89, Staurosporine B Kinase Assay vs. PKA A->B Test Compounds C Calculate IC50 for PKA B->C Luminescence Data D Single-Dose Screening (e.g., 1 µM) C->D E Kinase Panel (PKC, CAMKII, GSK3β) D->E Test Compounds F Identify Off-Target Hits (>50% Inhibition) E->F Inhibition Data G Dose-Response for Off-Targets F->G Hits Identified H Calculate IC50 for Off-Targets G->H Luminescence Data I Determine Selectivity Index H->I Comparative IC50 Values

Figure 1: Experimental workflow for kinase inhibitor selectivity profiling.

Causality of Design:

  • Why a Tiered Approach? It is resource-intensive to screen every compound against a full kinase panel. A primary screen against the main target efficiently identifies potent compounds first. The secondary screen then focuses resources on the most promising candidates to evaluate their "cleanliness."

  • Why These Controls? Staurosporine provides a baseline for promiscuity; if HIC is more selective than Staurosporine, it's a positive sign.[11][12] H-89 provides a benchmark for on-target potency and selectivity, setting a standard that a new PKA inhibitor should ideally meet or exceed.[13][14]

  • Why This Kinase Panel? The selected off-target kinases (Protein Kinase C, CAMKII, GSK3β) belong to the same AGC kinase group as PKA, making them structurally more likely to be inhibited by a PKA-targeted compound. This represents a more stringent test of selectivity than choosing distantly related kinases.

Methodology: Luminescence-Based Kinase Activity Assay

To quantify kinase activity, we will employ the Kinase-Glo® Luminescent Kinase Assay. This homogeneous assay measures the amount of ATP remaining after a kinase reaction.[16][17] The principle is straightforward: high kinase activity consumes more ATP, resulting in a low luminescent signal, and vice versa.[16][18] This inverse relationship allows for the sensitive detection of kinase inhibition.

Step-by-Step Protocol: IC50 Determination for PKA
  • Reagent Preparation:

    • Prepare a 2X PKA enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate peptide (e.g., LRRASLG) and ATP solution in reaction buffer. The ATP concentration should be at or near the Km for PKA to ensure competitive inhibitors can be accurately assessed.

    • Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of HIC, H-89, and Staurosporine in DMSO, then dilute into the reaction buffer to create 4X inhibitor solutions.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 4X inhibitor solution to the appropriate wells.

    • Add 5 µL of a 4% DMSO/buffer solution to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

    • Add 10 µL of the 2X substrate/ATP solution to all wells.

    • To initiate the kinase reaction, add 5 µL of 2X PKA enzyme solution to all wells except the "No Enzyme" controls (add 5 µL of buffer instead).

  • Kinase Reaction:

    • Mix the plate gently on a plate shaker for 60 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add 20 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation and Interpretation

The experimental data should be compiled into a clear, comparative table. The key metric derived from this data is the Selectivity Index (SI) , calculated as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (PKA). A higher SI value indicates greater selectivity.

Table 1: Hypothetical Kinase Inhibition Profile

CompoundTarget KinasePKA IC50 (nM)PKC IC50 (nM)CAMKII IC50 (nM)GSK3β IC50 (nM)Selectivity Index (PKC/PKA)
HIC (Test) PKA654,500>10,0007,80069
H-89 (Control) PKA484805,2009,50010
Staurosporine (Control) PKA756120.7

Note: Data are hypothetical for illustrative purposes.

Interpretation of Results:

  • Staurosporine: As expected, it potently inhibits all tested kinases with IC50 values in the single-digit nanomolar range, yielding a Selectivity Index near 1.[11] This confirms its role as a non-selective inhibitor.

  • H-89: This compound shows a 10-fold selectivity for PKA over PKC, consistent with its known profile as a relatively selective PKA inhibitor.[14]

  • 2-Hydroxy-1H-indole-3-carbonitrile (HIC): In this hypothetical scenario, HIC demonstrates an on-target potency of 65 nM against PKA. Crucially, its activity against related kinases is significantly lower, resulting in a Selectivity Index of 69-fold over PKC. This profile suggests that HIC is a potent and highly selective inhibitor of PKA, surpassing the selectivity of the established inhibitor H-89.

Visualizing the Scientific Context: PKA Signaling

To fully appreciate the implications of selective PKA inhibition, it is essential to understand its place in cellular signaling. PKA is a central node in pathways activated by G-protein coupled receptors (GPCRs) and cyclic AMP (cAMP).

PKA_Pathway Ligand Hormone / Neurotransmitter GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrate Substrate Proteins (e.g., CREB) PKA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Response Cellular Response (Gene Transcription, etc.) Phospho_Substrate->Response HIC_Inhibitor HIC / H-89 HIC_Inhibitor->PKA_active Inhibits

Figure 2: Simplified cAMP/PKA signaling pathway showing the point of inhibition.

Conclusion

This guide outlines a rigorous, evidence-based methodology for assessing the selectivity of a novel kinase inhibitor, using the hypothetical case of 2-hydroxy-1H-indole-3-carbonitrile as a PKA inhibitor. By employing a multi-tiered screening approach with appropriate positive and negative controls, researchers can generate a comprehensive selectivity profile. The resulting data, summarized by the Selectivity Index, allows for a direct and quantitative comparison against existing compounds. This systematic process is fundamental to identifying compounds with the desired balance of potency and specificity, a critical step in the journey of drug discovery and development.[1]

References

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  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Staurosporine. (n.d.). In Wikipedia. Retrieved February 23, 2026. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Hao, W., Clark, R. L., & Zhan, X. (2021). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers in Molecular Biosciences, 8, 649133. [Link]

  • Portmann, S., Anselm, L., & Glick, M. (2000). Modelling study of protein kinase inhibitors: binding mode of staurosporine and origin of the selectivity of CGP 52411. Journal of Computer-Aided Molecular Design, 14(5), 445-460. [Link]

  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 125-135. [Link]

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  • Robers, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Molecular & Cellular Oncology, 3(3), e1142542. [Link]

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  • Cheng, A. C., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1618-1630. [Link]

  • Vieth, M., Sutherland, J., & Robertson, D. H. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1033-1037. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). In Royal Society of Chemistry Books. [Link]

  • Senger, J., et al. (2025). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 30(20), 4887. [Link]

  • Natural Products Containing the Nitrile Functional Group and Their Biological Activities. (2022). ResearchGate. [Link]

  • Senger, J., et al. (2021). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 26(21), 6487. [Link]

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  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. (2015). MDPI. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(20), 6214. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-Hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Do not dispose of this compound down the drain. 2-Hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8) is an organic nitrile capable of releasing Hydrogen Cyanide (HCN) gas if exposed to strong acids. It must be segregated as Hazardous Organic Waste .

The Golden Rule of Nitrile Disposal:

"Alkaline is Safe; Acid is Fatal." Never add this compound to a waste container containing acidic byproducts (pH < 7).

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound exhibits tautomerism, existing in equilibrium between the 2-hydroxyindole (enol) and 2-oxoindoline (keto/amide) forms. This affects its solubility and reactivity.

Technical Data Summary
ParameterSpecificationOperational Implication
Chemical Name 2-Hydroxy-1H-indole-3-carbonitrilePrimary identifier for waste tags.
Synonyms 2-Oxoindoline-3-carbonitrile; 3-Cyano-2-oxindoleMay appear on older inventory labels.
CAS Number 1146290-35-8Use for regulatory manifesting (RCRA).
Functional Groups Nitrile (-CN), Amide/Enol (Indole core)Nitrile: Shock/Acid sensitive. Indole: Combustible.
Reactivity Acid-SensitiveRisk: Hydrolysis of -CN to -COOH releases NH₃ or HCN depending on conditions.
Physical State Solid (Powder/Crystals)Dust inhalation hazard during transfer.

Part 3: Disposal Workflows

Pre-Disposal Validation (The "Self-Validating System")

Before moving the material to waste, perform this 3-step check to prevent cross-stream reactions:

  • pH Check: If the material is in solution, verify the pH is ≥ 7 . If acidic, neutralize carefully with 1M NaOH before disposal.

  • Solvent Compatibility: Ensure the carrier solvent (if liquid) is not an oxidizer (e.g., Perchloric acid) which reacts violently with indoles.

  • Segregation: Designate a specific "Organic Nitrile/Cyanide" waste stream if your facility volume permits; otherwise, use "Non-Halogenated Organic."

Workflow A: Solid Waste (Pure Compound)

Primary Method: High-Temperature Incineration (Off-site).

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal cans (corrosion risk).

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Contents: 2-Hydroxy-1H-indole-3-carbonitrile.[1]

    • Hazard Class: Toxic, Irritant.[2][3]

    • Warning: "ORGANIC NITRILE - DO NOT MIX WITH ACID."

  • Secondary Containment: Place the sealed jar into a clear plastic bag (4-mil thickness) to contain potential dust leakage.

  • Hand-off: Transfer to your facility's EHS hazardous waste accumulation area.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Primary Method: Fuel Blending/Incineration.

  • Segregation: Do not pour into the general "Organic Solvents" carboy if that carboy receives acid washes (e.g., from glassware cleaning).

  • Dedicated Container: Use a separate waste bottle for "Nitrile-Bearing Solvents."

  • Buffering (The Safety Lock): Add a small amount of solid Sodium Carbonate (

    
    ) or Calcium Hydroxide to the waste container. This ensures that if an acid is accidentally introduced, the buffer neutralizes it, preventing HCN formation.
    
  • Solvent Class:

    • If dissolved in DMSO/Methanol: Dispose as Non-Halogenated Organic.

    • If dissolved in DCM/Chloroform: Dispose as Halogenated Organic (ensure pH is neutral).

Workflow C: Spill Cleanup (Deactivation Protocol)

In the event of a benchtop spill, physical removal is preferred over chemical destruction in situ to avoid generating heat or fumes in the open lab.

  • Isolate: Evacuate the immediate area. Don PPE (Double Nitrile gloves, N95 or respirator, goggles).

  • Absorb: Cover liquid spills with a 1:1 mixture of soda ash (sodium carbonate) and clay cat litter (bentonite). This absorbs the liquid and keeps the pH high.

  • Sweep: Use a plastic dustpan (spark-proof) to sweep the solid into a waste bag.

  • Decontaminate Surface:

    • Prepare a fresh 10% Bleach (Sodium Hypochlorite) solution.

    • Wipe the surface.[4] The hypochlorite oxidizes trace cyanides/nitriles to less toxic cyanates (

      
      ).
      
    • Wait 10 minutes, then rinse with water.

Part 4: Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for disposing of 2-hydroxy-1H-indole-3-carbonitrile, emphasizing the prevention of HCN generation.

DisposalWorkflow Start Waste: 2-Hydroxy-1H-indole-3-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container Seal in HDPE/Glass Jar (Double Bag) Solid->Container LabelSolid Label: 'Toxic Solid - Nitrile' WARNING: NO ACIDS Container->LabelSolid Incineration Vendor: High Temp Incineration LabelSolid->Incineration PHCheck CRITICAL: Check pH Liquid->PHCheck Acidic Acidic (pH < 7) PHCheck->Acidic Risk of HCN Neutral Neutral/Basic (pH >= 7) PHCheck->Neutral Safe Neutralize Neutralize with NaOH/Na2CO3 Acidic->Neutralize SolventCheck Check Solvent Type Neutral->SolventCheck Neutralize->Neutral Halogenated Waste Stream: Halogenated Organic SolventCheck->Halogenated Contains DCM/CHCl3 NonHalogenated Waste Stream: Non-Halogenated Organic SolventCheck->NonHalogenated Methanol/DMSO/Ethyl Acetate Halogenated->Incineration NonHalogenated->Incineration

Caption: Operational logic for classifying and routing 2-hydroxy-1H-indole-3-carbonitrile waste, prioritizing pH control to prevent cyanide gas evolution.

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste).

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Indole-3-carbonitrile. (Used as functional analogue for hazard classification).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on P-list and U-list waste determinations for organic cyanides).

  • PubChem. (2024). Compound Summary: Indole-3-carbonitrile.[3][5][6][7] National Library of Medicine.

Sources

Navigating the Unseen: A Guide to Safely Handling 2-hydroxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. Among these, 2-hydroxy-1H-indole-3-carbonitrile, a molecule with significant potential, requires a methodical and informed approach to handling. This guide is designed to provide you, our trusted research partners, with the essential safety and logistical information needed to manage this compound effectively and safely in your laboratory. Our commitment extends beyond supplying high-quality reagents; we aim to be your preferred source for the critical information that ensures both the integrity of your research and the safety of your team.

The toxicological properties of 2-hydroxy-1H-indole-3-carbonitrile have not been fully elucidated. Therefore, a conservative approach, treating it as a potentially hazardous substance, is paramount. The following guidance is synthesized from the known hazards of structurally related indole and nitrile compounds and established best practices in chemical safety.

Hazard Profile: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 2-hydroxy-1H-indole-3-carbonitrile is not widely available, the hazard classifications for this compound indicate several potential risks. A thorough risk assessment is the foundational step before any handling of this compound.

Anticipated Hazards:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are critical to mitigating the risks associated with handling 2-hydroxy-1H-indole-3-carbonitrile. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Double-gloving with nitrile gloves (minimum 8 mil thickness)[1]Chemical safety goggles and a face shield[1]Fully buttoned, flame-resistant laboratory coat[1]Certified chemical fume hood is mandatory. If outside a fume hood, a NIOSH-approved respirator with a P100 filter is necessary.[1]
Solution Preparation Double-gloving with nitrile glovesChemical safety goggles[2]Fully buttoned, flame-resistant laboratory coatCertified chemical fume hood
Reaction Monitoring and Work-up Nitrile gloves[3][4]Chemical safety gogglesFully buttoned, flame-resistant laboratory coatWell-ventilated area or chemical fume hood

The rationale behind these choices is rooted in the principles of chemical exposure prevention. Nitrile gloves offer excellent resistance to a wide range of chemicals and are more puncture-resistant than latex.[3] Chemical safety goggles provide crucial protection against splashes, while a face shield offers an additional layer of defense, particularly when handling the solid form of the compound.[5] A flame-resistant lab coat protects your skin and clothing from accidental spills.[6]

PPE Donning and Doffing Protocol

Correctly putting on and taking off PPE is as important as its selection. The following workflow is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Safety Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Safety Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: From Receipt to Reaction

A structured operational plan is crucial for minimizing exposure and ensuring procedural consistency.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 2-hydroxy-1H-indole-3-carbonitrile and its concentrated solutions must be performed in a certified chemical fume hood.[1][7] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: For less hazardous operations with dilute solutions, ensure work is conducted in a well-ventilated area.

  • Safety Equipment: An operational and recently tested safety shower and eyewash station must be readily accessible.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Cover the work surface with disposable, absorbent bench paper.[7] Assemble all necessary equipment and reagents.

  • Donning PPE: Follow the donning procedure outlined in the diagram above.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance is necessary, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.[1]

  • Solution Preparation: Slowly add the solid compound to the solvent to prevent splashing. Keep containers covered when not in use.

  • Reaction Monitoring: When taking samples for analysis, use appropriate techniques to minimize the generation of aerosols.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical. Follow the doffing procedure to remove PPE, avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-hydroxy-1H-indole-3-carbonitrile and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with 2-hydroxy-1H-indole-3-carbonitrile (e.g., gloves, bench paper, weighing paper) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the full chemical name "2-hydroxy-1H-indole-3-carbonitrile" and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid Contaminated Solids (Gloves, Paper) solid_container Labeled Solid Waste Container solid->solid_container liquid Unused Solutions & Reaction Mixtures liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps Contaminated Sharps sharps_container Sharps Container sharps->sharps_container storage Secondary Containment Storage solid_container->storage liquid_container->storage sharps_container->storage ehs EHS Collection storage->ehs

Caption: A streamlined workflow for the safe disposal of chemical waste.

By adhering to these guidelines, you can confidently and safely incorporate 2-hydroxy-1H-indole-3-carbonitrile into your research endeavors. Our goal is to empower your discoveries by providing the foundational safety information that underpins scientific excellence.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole. (n.d.). Benchchem.
  • Indole Detection Reagent - Safety D
  • indole (C8H7N). (n.d.). GazFinder.
  • Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxyl
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. (n.d.). Benchchem.
  • What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves.
  • Indole Safety Data Sheet. (2025, October 16). Sigma-Aldrich.
  • 2-hydroxy-1H-indole-3-carbonitrile. (n.d.). Sigma-Aldrich.
  • 3-Indolecarbonitrile Safety Data Sheet. (2010, June 5). Thermo Fisher Scientific.
  • 1H-Indole-3-acetonitrile Safety Data Sheet. (2009, September 26). Fisher Scientific.
  • Indole Material Safety D
  • Indole-3-carbonitrile Safety Data Sheet. (2010, June 5). Fisher Scientific.
  • Indole-3-carboxaldehyde Safety Data Sheet. (2025, October 6). Cayman Chemical.
  • 2-Hydroxy-1H-indole-3-carbonitrile. (n.d.). BLD Pharm.
  • 2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O). (n.d.). PubChemLite.
  • 2-hydroxy-1H-indole-3-carbonitrile | 1146290-35-8. (n.d.). Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.